N,N-Dimethyl-1,3-propylenediamine-d6
Description
Properties
IUPAC Name |
N',N'-bis(trideuteriomethyl)propane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2/c1-7(2)5-3-4-6/h3-6H2,1-2H3/i1D3,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUNMPGNGSSIWFP-WFGJKAKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCCN)C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
108.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
N,N-Dimethyl-1,3-propylenediamine-d6 CAS 1219802-71-7 properties
[13]
Safety & Handling (SDS Summary)
DMAPA-d6 shares the hazardous properties of its parent compound. It is a Class 8 Corrosive and Class 3 Flammable Liquid .
-
Health Hazards:
-
Skin/Eye: Causes severe skin burns and eye damage (Category 1B).
-
Sensitization: May cause an allergic skin reaction (Skin Sens. 1).
-
Inhalation: Respiratory irritant.
-
-
Storage:
-
Store under inert gas (Nitrogen/Argon) to prevent oxidation.
-
Keep away from heat, sparks, and open flames.
-
Incompatible Materials: Strong oxidizing agents, acids, acid chlorides, carbon dioxide (forms carbamates).
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7993, N,N-Dimethyl-1,3-propanediamine. Retrieved from [Link]
-
Meng, Q., et al. (2013). Research about the Method of Synthesizing N,N-dimethyl-1,3-propanediamine Continuously. Chemical Engineering Transactions, 35, 1087-1092.[1] Retrieved from [Link]
deuterated N,N-Dimethyl-1,3-diaminopropane synthesis
Technical Guide: Synthesis of Deuterated N,N-Dimethyl-1,3-diaminopropane ( -DMAPA)
Executive Summary
This technical guide details the laboratory-scale synthesis of 3-(Dimethylamino-
The protocol utilizes a robust, two-step industrial mimic adapted for research laboratories:
-
Michael Addition: Reaction of dimethylamine-
with acrylonitrile to form the nitrile intermediate. -
Catalytic Hydrogenation: Reduction of the nitrile using Raney Nickel to yield the primary amine.[1][2]
This route preserves isotopic integrity (>99 atom % D) and minimizes scrambling common in direct exchange methods.[1]
Retrosynthetic Analysis & Strategy
The synthesis is designed to introduce the deuterium label at the most metabolically labile position—the
Figure 1: Retrosynthetic strategy for d6-DMAPA.[1]
Safety & Handling Protocols
CRITICAL WARNING: This synthesis involves highly hazardous materials. All procedures must be performed in a properly functioning fume hood.[1]
| Reagent | Hazard Class | Specific Danger | Handling Requirement |
| Acrylonitrile | Carcinogen, Flammable, Toxic | Polymerizes violently; cyanide metabolite.[1] | Use double gloves; keep bleach (sodium hypochlorite) ready for decontamination.[1] |
| Raney Nickel | Pyrophoric Solid | Ignites spontaneously in air when dry.[1] | NEVER let dry.[1] Handle as a slurry in water/ethanol.[1] |
| Dimethylamine- | Corrosive | Hygroscopic; releases gas upon basification.[1] | Handle in a dry box or under inert atmosphere if possible.[1] |
| Hydrogen Gas | Flammable | Explosion hazard under pressure.[1] | Use a rated blast shield with the autoclave. |
Experimental Protocol
Phase 1: Synthesis of 3-(Dimethylamino- )propionitrile[1]
This step utilizes the Michael addition of the secondary amine to the electron-deficient alkene.[1]
Reagents:
-
Dimethylamine-
hydrochloride ( -DMA[1]·HCl): 10.0 g (113 mmol) [>99% D enrichment][1] -
Acrylonitrile: 7.2 g (136 mmol, 1.2 eq)
-
Sodium Hydroxide (NaOH): 5.0 g (125 mmol) dissolved in 15 mL
[1] -
Solvent: Water (minimal) or Methanol (optional for solubility)[1]
Procedure:
-
Free Basing: In a 100 mL 3-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and thermometer, dissolve the
-DMA·HCl in minimal water (approx. 10 mL). -
Neutralization: Cool the solution to 0°C using an ice/salt bath. Slowly add the NaOH solution dropwise. Note:
-DMA is a gas at room temperature (bp 7°C), but highly soluble in water.[1] Keep cold to prevent loss. -
Addition: Add acrylonitrile dropwise via the addition funnel over 30 minutes, maintaining the internal temperature below 10°C. The reaction is exothermic.
-
Completion: Once addition is complete, allow the reaction to warm to room temperature (20-25°C). Then, heat gently to 40-50°C for 2 hours to drive the reaction to completion.
-
Work-up:
-
Purification: Distill the residue under vacuum (or atmospheric pressure if scale permits).
-
Target Fraction: Collect fraction boiling at 171-173°C (atmospheric).
-
Expected Yield: 85-95% (approx. 10-11 g).
-
Phase 2: Hydrogenation to -DMAPA[1]
Reduction of the nitrile requires active catalyst and ammonia to suppress the formation of secondary amine dimers (bis-3-aminopropylamine derivatives).[1]
Reagents:
-
3-(Dimethylamino-
)propionitrile (from Phase 1): 5.0 g[1] -
Catalyst: Raney Nickel (approx.[1][2] 1.0 g wet slurry, washed with EtOH)
-
Solvent: Ethanol (absolute, 50 mL)
-
Additive: Ammonia in Methanol (7N, 5 mL) or NaOH (pellet, catalytic)
-
Hydrogen Gas (
)[1]
Procedure:
-
Catalyst Prep: Wash the Raney Nickel slurry three times with absolute ethanol to remove water.[1] Do not expose to air.[1]
-
Loading: Transfer the nitrile, ethanol, ammonia solution, and Raney Nickel into a high-pressure stainless steel autoclave (e.g., Parr reactor).
-
Purging: Seal the reactor. Purge with Nitrogen (
) three times (pressurize to 50 psi, vent). Then purge with Hydrogen ( ) three times.[1] -
Reaction: Pressurize to 50-80 psi (3.5 - 5.5 bar) with
. Heat the reactor to 80-90°C .-
Stirring: Set stirring to maximum efficient speed (e.g., 800-1000 rpm) to ensure gas-liquid mass transfer.[1]
-
-
Monitoring: Monitor pressure drop. Repressurize if necessary. Reaction is typically complete in 3-6 hours when uptake ceases.[1]
-
Work-up:
-
Purification:
Analytical Characterization
Validating the product requires confirming both chemical structure and isotopic enrichment.[1]
| Method | Expected Result |
| Signals for propyl carbons.[1] Methyl carbons may appear as a weak septet or be silent due to C-D coupling and lack of NOE.[1] | |
| HRMS (ESI+) |
Troubleshooting & Optimization
Figure 2: Troubleshooting logic for hydrogenation step.
-
Dimer Formation: If you observe a significant byproduct with high molecular weight, the primary amine product has reacted with the intermediate imine.[1] Solution: Increase the amount of Ammonia or add Potassium Hydroxide (KOH) to the reaction mixture.[1]
-
Incomplete Methylation: Not applicable here as we start with
-DMA. -
Isotope Scrambling: Avoid high temperatures (>120°C) or acidic conditions during workup, which can sometimes facilitate H/D exchange on the alpha-carbons, though the methyls are generally robust.[1]
References
Technical Guide: Isotopic Purity Assurance for 3-(Dimethylamino)-1-propylamine-d6 (DMAPA-d6)
[1][2]
Executive Summary
3-(Dimethylamino)-1-propylamine-d6 (DMAPA-d6) is the critical stable isotope-labeled internal standard (SIL-IS) used for the quantification of trace DMAPA impurities in surfactants (e.g., Cocamidopropyl betaine) and pharmaceutical precursors.[1] Because DMAPA is a known sensitizer and a structural precursor to nitrosamines, regulatory bodies demand high-sensitivity assays (LLOQ < 50 ng/mL).[1]
The Core Challenge: In trace analysis, isotopic purity is more critical than chemical purity . A 99% chemically pure DMAPA-d6 standard that contains 0.5% unlabeled (d0) DMAPA will artificially elevate the analyte signal, causing false positives or assay failure at the lower limit of quantification (LLOQ).
This guide details the mechanisms of isotopic interference, protocols for validating isotopic enrichment using HRMS, and "self-validating" workflows to ensure data integrity in GLP/GMP environments.
Part 1: The Physics of Purity – Isotopic Enrichment vs. Chemical Purity
To effectively utilize DMAPA-d6, one must distinguish between two distinct purity metrics.
-
Chemical Purity: The absence of other molecules (e.g., starting materials like acrylonitrile or dimethylamine).[1]
-
Isotopic Purity (Enrichment): The absence of isotopologues with lower mass (d0, d1, d2, d3, d4, d5).[1]
The "Cross-Talk" Phenomenon
In Mass Spectrometry (LC-MS/MS), DMAPA (Native) and DMAPA-d6 (IS) are distinguished by their mass-to-charge ratio (
If the synthesis of the IS is incomplete, the standard will contain a distribution of isotopologues. The critical danger is the presence of d0-DMAPA within the d6-standard . When you spike this IS into a "Blank" matrix, the d0 impurity appears in the analyte channel (
Visualization: The Mechanism of Isotopic Interference
Figure 1: The "Cross-Talk" Mechanism.[1] Trace amounts of unlabeled (d0) impurity in the Internal Standard directly interfere with the analyte quantification channel.
Part 2: Characterization Methodologies
Trusting the Certificate of Analysis (CoA) is insufficient for high-sensitivity method development.[1] You must validate the material using the following protocols.
Protocol A: Isotopic Distribution Analysis via HRMS
Objective: Quantify the exact percentage of d0, d1... d6 species. Instrument: Q-TOF or Orbitrap Mass Spectrometer (Resolution > 30,000).[1]
Workflow:
-
Preparation: Dilute DMAPA-d6 to 1 µg/mL in 50:50 Acetonitrile:Water (0.1% Formic Acid).
-
Infusion: Direct infusion at 5-10 µL/min.
-
Acquisition: Acquire profile data across
100–115. -
Calculation: Use the peak intensities (
) to calculate the contribution of the d0 species ( ): [1]
Acceptance Criteria:
-
d0 (Unlabeled): < 0.1% (Strict) or < 0.5% (Standard).
-
d6 (Target): > 98.0%.
Protocol B: The "Zero-Sample" Self-Validation
Objective: Determine the practical impact of the IS on the assay's LLOQ. Context: This is the most robust "Field Test" for any analyst.
Step-by-Step Methodology:
-
Prepare Blank Matrix: Obtain a matrix (e.g., surfactant solution or plasma) known to be free of DMAPA.[1]
-
Prepare "Double Blank": Inject the matrix without Internal Standard. Measure noise at
103.1. -
Prepare "Zero Sample": Spike the matrix with DMAPA-d6 at the intended working concentration (e.g., 500 ng/mL).[1] Do not add native DMAPA.
-
Analyze: Inject the Zero Sample (n=6).
-
Calculate Interference:
Decision Logic:
-
If Interference > 20% of the LLOQ signal: The IS purity is insufficient. You must either:
-
Lower the IS concentration (risking linearity issues).
-
Source higher purity IS (custom synthesis).
-
Raise the LLOQ of the assay.
-
Part 3: Synthesis & Stability Considerations[1][3]
Understanding the origin of impurities allows for better troubleshooting.
Synthesis Route & Impurities
DMAPA-d6 is typically synthesized via the hydrogenation of Dimethylamine-d6 and Acrylonitrile (or deuterated acrylonitrile).[1]
-
Source of d0: Incomplete deuteration of the precursors or H/D back-exchange during the reaction workup.
-
Source of Chemical Impurities: Residual dimethylamine (DMA) or incomplete reduction intermediates.[1]
Stability & Handling (Hygroscopicity)
DMAPA is a primary amine and is highly hygroscopic.[1]
-
Storage: -20°C, desiccated, under Argon/Nitrogen.
-
H/D Exchange Risk: Protons on the amine nitrogen (-NH2) are exchangeable.[1] However, the core deuterium atoms on the propyl chain and methyl groups are non-exchangeable under standard conditions.
-
Note: If using D2O as a solvent, the amine protons will exchange, shifting the mass. For LC-MS, we monitor the carbon-bound deuteriums.[1]
-
Part 4: Application Protocol (Surfactant Analysis)
Context: Analysis of DMAPA in Cocamidopropyl Betaine (CAPB). Matrix Challenge: High salt and surfactant content can suppress ionization.[1]
Recommended LC-MS/MS Conditions[1][2][4][5]
| Parameter | Setting | Rationale |
| Column | HILIC (e.g., BEH Amide or Silica) | DMAPA is too polar for C18 retention.[1] |
| Mobile Phase A | 10 mM Ammonium Formate (pH 3.[1]0) | Low pH ensures protonation of the amine. |
| Mobile Phase B | Acetonitrile (0.1% Formic Acid) | High organic content for HILIC retention.[1] |
| IS Concentration | 200–500 ng/mL | High enough to overcome suppression, low enough to minimize d0 interference.[1] |
| Transitions | Native: 103.1 → 58.1 IS (d6): 109.1 → 64.1 | Common fragment (Dimethylamine moiety).[1] |
Validation Workflow Diagram
Figure 2: The "Self-Validating" Workflow for IS Acceptance. This logic must be applied to every new lot of reference material.
References
-
Wang, P., & Zhou, W. (2016).[1][2][3] Rapid determination of cocamidopropyl betaine impurities in cosmetic products by core-shell hydrophilic interaction liquid chromatography-tandem mass spectrometry. Journal of Chromatography A. Link
-
ResolveMass Laboratories. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Link
-
European Chemicals Agency (ECHA). 3-aminopropyldimethylamine (DMAPA) Substance Information. Link[1]
-
Santa Cruz Biotechnology. 3-(Dimethylamino)-1-propylamine (Native CAS 109-55-7) Product Data. Link[1][4]
-
Zhang, Y., et al. (2023).[1] Rapid characterization of isotopic purity of deuterium-labeled organic compounds... using electrospray ionization-high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry. Link
A Comprehensive Technical Guide to Metabolic Tracing Using Stable Isotope-Labeled DMAPA
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides an in-depth exploration of the principles and applications of stable isotope labeling for tracing the metabolic fate of 3-(dimethylamino)-1-propylamine (DMAPA). As a compound with increasing relevance in pharmaceuticals and personal care products, understanding its metabolic pathways is crucial for safety and efficacy assessments.[1][2] This document offers a technical framework for researchers, covering the synthesis of labeled DMAPA, experimental design for in vitro and in vivo tracing studies, and advanced analytical techniques for metabolite identification and quantification. By integrating theoretical principles with actionable protocols, this guide serves as a comprehensive resource for professionals in drug development and metabolic research.
Introduction to Stable Isotope Labeling in Metabolic Research
Stable isotope labeling is a powerful technique for elucidating metabolic pathways by tracing the transformation of a labeled substrate into downstream metabolites.[3] Unlike radioactive isotopes, stable isotopes are non-radioactive and do not decay, making them safer to handle and eliminating the need for specialized radioactive waste disposal.[4] The most commonly used stable isotopes in metabolic research include deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N).[5]
The core principle of this technique lies in the introduction of a substrate enriched with a heavy isotope into a biological system.[4] As the substrate is metabolized, the isotopic label is incorporated into subsequent products. These labeled metabolites can then be detected and quantified using analytical methods such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[5][6] Mass spectrometry is particularly well-suited for this purpose due to its high sensitivity and ability to differentiate between labeled and unlabeled molecules based on their mass-to-charge ratio.[5]
Stable isotope tracing provides unparalleled insights into the dynamic nature of metabolic networks, allowing researchers to map reaction pathways, quantify metabolic fluxes, and identify novel metabolites.[3][5] This approach is invaluable in drug development for understanding the metabolism of new chemical entities and in fundamental research for exploring the intricacies of cellular metabolism.
DMAPA (3-(dimethylamino)-1-propylamine): A Compound of Interest
3-(dimethylamino)-1-propylamine (DMAPA) is a versatile aliphatic diamine with a wide range of industrial and commercial applications.[7] It serves as a key intermediate in the synthesis of surfactants, such as cocamidopropyl betaine, which is a common ingredient in shampoos, soaps, and other personal care products.[8] In the pharmaceutical industry, DMAPA is used as a reagent in the synthesis of various active pharmaceutical ingredients (APIs).[1][2]
Given its widespread use and potential for human exposure, a thorough understanding of the metabolic fate of DMAPA is essential. Aliphatic amines are known to undergo a variety of metabolic transformations in the body, primarily catalyzed by cytochrome P450 enzymes.[9] These reactions can include N-dealkylation, N-oxidation, and C-oxidation.[9][10] The resulting metabolites may have different biological activities and toxicological profiles compared to the parent compound.
The study of DMAPA metabolism is critical for:
-
Safety Assessment: Identifying potentially reactive or toxic metabolites.
-
Pharmacokinetics: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of DMAPA-containing compounds.
-
Drug Design: Modifying chemical structures to optimize metabolic stability and minimize the formation of undesirable metabolites.
Synthesis of Stable Isotope-Labeled DMAPA
The synthesis of a stable isotope-labeled version of DMAPA is the first critical step in a metabolic tracing study. Deuterium (²H) is a common choice for labeling due to its relatively low cost and the significant mass shift it produces, which is easily detectable by mass spectrometry. The following is a generalized protocol for the synthesis of a deuterated DMAPA, such as D6-DMAPA, where the two methyl groups on the tertiary amine are labeled.
Protocol: Synthesis of D6-DMAPA
-
Starting Material: 3-amino-1-propanol.
-
Protection of the Primary Amine: The primary amine of 3-amino-1-propanol is first protected with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group, to prevent it from reacting in the subsequent methylation step.
-
Deuterated Methylation: The protected intermediate is then reacted with a deuterated methylating agent, such as deuterated methyl iodide (CD₃I) or deuterated formaldehyde in the presence of a reducing agent (reductive amination), to introduce the two CD₃ groups onto the tertiary amine.[11][12]
-
Deprotection: The Boc protecting group is removed under acidic conditions to yield the final product, D6-DMAPA.
-
Purification and Characterization: The synthesized D6-DMAPA is purified using techniques such as distillation or column chromatography. The purity and successful incorporation of the deuterium labels are confirmed by NMR spectroscopy and mass spectrometry.
Self-Validation Checkpoint:
-
Mass Spectrometry: The mass spectrum of the final product should show a mass increase of 6 Da compared to unlabeled DMAPA.
-
NMR Spectroscopy: ¹H NMR should show the absence of signals corresponding to the N-methyl protons, while ²H NMR should show a signal in that region.
Experimental Design for a DMAPA Metabolic Tracing Study
A well-designed metabolic tracing study is crucial for obtaining meaningful and reproducible results. The choice of experimental model and conditions will depend on the specific research question.
Workflow for a DMAPA Metabolic Tracing Study
Caption: A typical workflow for a metabolic tracing study using stable isotope-labeled DMAPA.
In Vitro Models
-
Liver Microsomes: A subcellular fraction containing a high concentration of cytochrome P450 enzymes. Ideal for initial screening of metabolic pathways.
-
Hepatocytes: Whole liver cells that provide a more complete metabolic system, including both phase I and phase II enzymes.
-
Cell Cultures: Specific cell lines can be used to investigate the metabolism of DMAPA in a particular cell type.
Step-by-Step Protocol for In Vitro Metabolism Study
-
Prepare Incubation Mixture: In a microcentrifuge tube, combine liver microsomes or hepatocytes, a buffered solution (e.g., phosphate buffer), and a cofactor solution (e.g., NADPH for P450-mediated reactions).
-
Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes to allow the system to equilibrate.
-
Initiate Reaction: Add the stable isotope-labeled DMAPA to the mixture to start the metabolic reaction.
-
Time Points: At various time points (e.g., 0, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent, such as acetonitrile or methanol. This will precipitate the proteins and stop all enzymatic activity.
-
Sample Preparation: Centrifuge the samples to pellet the precipitated protein. Collect the supernatant, which contains the metabolites.
-
Analysis: Analyze the supernatant by LC-MS/MS.
In Vivo Models
-
Rodent Models (e.g., rats, mice): Commonly used for studying the in vivo metabolism and pharmacokinetics of a compound.
Considerations for In Vivo Studies
-
Dosing: The labeled DMAPA can be administered through various routes, such as oral gavage or intravenous injection.
-
Sample Collection: Collect biological samples, such as blood, urine, and feces, at different time points after dosing. Tissue samples can also be collected at the end of the study.
-
Ethical Considerations: All animal studies must be conducted in accordance with institutional and national guidelines for the ethical treatment of animals.
Analytical Methodology: Mass Spectrometry-Based Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for stable isotope tracing studies due to its high sensitivity, selectivity, and ability to provide structural information.
Sample Preparation
Proper sample preparation is essential to remove interfering substances and concentrate the analytes of interest.
-
Protein Precipitation: The most common method for in vitro samples. A cold organic solvent is added to precipitate proteins, which are then removed by centrifugation.
-
Liquid-Liquid Extraction (LLE): Used to separate analytes from a complex matrix based on their differential solubility in two immiscible liquids.
-
Solid-Phase Extraction (SPE): A chromatographic technique used to purify and concentrate analytes from a solution.
LC-MS/MS Method Development
-
Chromatography: Reverse-phase chromatography is typically used for the separation of DMAPA and its metabolites. A C18 column with a gradient elution of water and acetonitrile or methanol containing a small amount of formic acid or ammonium hydroxide is a good starting point.
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally suitable for the analysis of amines.
-
Full Scan Analysis: To identify potential metabolites, a full scan MS analysis is performed to look for mass peaks corresponding to the expected mass shift of the labeled compound and its metabolites.
-
Tandem MS (MS/MS): Fragmentation analysis is used to confirm the identity of metabolites and provide structural information.
-
Data Analysis and Interpretation
The key to identifying labeled metabolites is to look for the characteristic mass shift introduced by the stable isotope label. For example, if D6-DMAPA is used, any metabolite containing the dimethylamine group will have a mass that is 6 Da higher than its unlabeled counterpart.
Quantitative Data Summary
| Compound | Unlabeled Mass (Da) | D6-Labeled Mass (Da) | Mass Shift (Da) |
| DMAPA | 102.18 | 108.18 | +6 |
| Putative N-oxide | 118.18 | 124.18 | +6 |
| Putative N-demethylated | 88.16 | 91.16 | +3 |
Metabolic Pathway of DMAPA
Caption: Putative metabolic pathways of DMAPA.
Troubleshooting and Advanced Considerations
-
Isotopic Exchange: In some cases, deuterium labels can be lost through chemical or enzymatic exchange reactions. This should be considered when interpreting the data.
-
Kinetic Isotope Effect: The presence of a heavy isotope can sometimes slow down the rate of a chemical reaction.[12] This effect is generally small for deuterium but can be significant in some cases.
-
Metabolite Instability: Some metabolites may be unstable and degrade during sample preparation or analysis. It is important to handle samples appropriately to minimize degradation.
-
Flux Analysis: For a more quantitative understanding of metabolic pathways, stable isotope data can be used in metabolic flux analysis (MFA) to calculate the rates of metabolic reactions.[4]
Conclusion
Stable isotope labeling is an indispensable tool for elucidating the metabolic pathways of compounds like DMAPA. By providing a detailed understanding of how a compound is transformed in a biological system, this technique plays a crucial role in drug development, safety assessment, and fundamental metabolic research. The methodologies and protocols outlined in this guide provide a solid foundation for researchers to design and execute successful metabolic tracing studies.
References
- Beckett, A. H., & Belanger, P. M. (1975). Metabolic incorporation of oxygen into primary and secondary aliphatic amines and the consequences in carbon-nitrogen bond cleavage. Journal of Pharmacy and Pharmacology.
- Buescher, J. M., et al. (2015). A guide to stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks. Journal of the Royal Society Interface.
- Davison, A. S., et al. (2006).
- Fan, T. W.-M., & Lane, A. N. (2016). Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS. Methods in Molecular Biology.
-
Grand View Research. (2024). Dimethylaminopropylamine Market Size, Share & Trends Analysis Report. Retrieved from [Link]
- Kwiecien, N. W., et al. (2024). A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. ACS Measurement Science Au.
- Liu, Z., Ren, X., & Wang, P. (2021). A practical synthesis of deuterated methylamine and dimethylamine. Journal of Chemical Research.
-
McCullagh, J. (n.d.). Isotope Tracer Analysis and Metabolic Flux Analysis. McCullagh Research Group. Retrieved from [Link]
-
Precedence Research. (2023). Dimethylaminopropylamine (DMAPA) Market Report | Global Forecast From 2025 To 2033. Retrieved from [Link]
- Smith, R. L., & Dring, L. G. (1975). Primary aliphatic amine metabolism: the formation of a stable imine metabolite. Journal of Pharmacy and Pharmacology.
- Sparkman, O. D. (2026). The Role of Naturally Occurring Stable Isotopes in Mass Spectrometry, Part I: The Theory. Spectroscopy.
-
Springer Nature Experiments. (n.d.). Stable Isotope Tracers for Metabolic Pathway Analysis. Retrieved from [Link]
- Vu, V. V., et al. (2012). Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes: Opposing Roles for the Secondary Hydroxylamine and Primary Amine Metabolites of Desipramine, (S)-Fluoxetine, and N-Desmethyldiltiazem. Drug Metabolism and Disposition.
- Wenk, M. R. (2018). Analytical Considerations of Stable Isotope Labelling in Lipidomics. Metabolites.
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A Technical Guide to the Solubility of N,N-Dimethyl-1,3-propylenediamine-d6 in Methanol: Theoretical Principles and Practical Determination
An In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the solubility of N,N-Dimethyl-1,3-propylenediamine-d6 in methanol. N,N-Dimethyl-1,3-propylenediamine-d6 is a deuterated form of a versatile diamine used as a catalyst and epoxy resin hardening agent. Understanding its behavior in common laboratory solvents like methanol is critical for its application in chemical synthesis, purification, and analytical chemistry, particularly in fields such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry where deuterated species are invaluable. This document delineates the physicochemical properties of both the solute and the solvent, explores the theoretical underpinnings of their interaction based on intermolecular forces, and addresses the subtle isotopic effects of deuterium labeling. Given the absence of readily available quantitative solubility data in the literature, this guide presents a robust, field-proven experimental protocol based on the saturation shake-flask method for the precise determination of its solubility or miscibility. The causality behind each experimental step is explained to ensure methodological integrity and reproducibility, empowering researchers and drug development professionals with both the theoretical knowledge and practical tools required for their work.
Introduction
Isotopically labeled compounds are indispensable tools in modern scientific research, enabling detailed mechanistic studies, quantitative analysis, and advanced spectroscopic applications. N,N-Dimethyl-1,3-propylenediamine-d6 (CAS 1219802-71-7) is the deuterated analogue of N,N-Dimethyl-1,3-propylenediamine (DMAPA), a compound recognized for its utility as a catalyst for Knoevenagel condensations and as a hardening agent for epoxy resins.[1][2] The incorporation of deuterium atoms provides a "heavy" label for tracing metabolic pathways or serves to eliminate interfering signals in proton NMR.
Methanol (CH₃OH) is a ubiquitous polar protic solvent, prized for its ability to dissolve a wide array of polar compounds and its miscibility with water.[3][4] Its use is widespread, from a reagent in chemical synthesis to a mobile phase in chromatography. The interaction between a labeled compound like N,N-Dimethyl-1,3-propylenediamine-d6 and a solvent like methanol is of fundamental importance for any process involving their combination.
The objective of this guide is to deliver a thorough scientific understanding of this solute-solvent system. We will first establish a theoretical prediction of solubility based on the molecular structures and intermolecular forces of the components. Subsequently, we will provide a self-validating, step-by-step experimental methodology to empower researchers to quantitatively measure this property in their own laboratory settings.
Physicochemical Properties of Components
A foundational understanding of the individual components is essential before analyzing their interaction. The key properties of N,N-Dimethyl-1,3-propylenediamine (non-deuterated and deuterated) and methanol are summarized below.
| Property | N,N-Dimethyl-1,3-propylenediamine | N,N-Dimethyl-1,3-propylenediamine-d6 | Methanol |
| CAS Number | 109-55-7[5] | 1219802-71-7[2] | 67-56-1 |
| Molecular Formula | C₅H₁₄N₂[5] | C₅H₈D₆N₂[2] | CH₄O (or CH₃OH)[4] |
| Molecular Weight | 102.18 g/mol [6] | 108.22 g/mol [2] | 32.04 g/mol [4] |
| Appearance | Colorless Liquid[1] | Colorless Liquid (presumed) | Colorless Liquid[7] |
| Boiling Point | ~145 °C[8] | Not specified, expected to be similar to non-deuterated form | 64.7 °C[4] |
| Density (at 25 °C) | ~0.817 g/cm³[8] | Not specified, expected to be slightly higher than non-deuterated form | ~0.787 g/mL |
| Polarity | Polar | Polar | Polar Protic |
| Key Functional Groups | Primary Amine (-NH₂), Tertiary Amine (-N(CH₃)₂) | Primary Amine (-NH₂), Tertiary Amine (-N(CD₃)₂) | Hydroxyl (-OH) |
Theoretical Framework for Solubility
The principle of "like dissolves like" serves as a reliable initial guide for predicting solubility.[9] This principle is governed by the nature and strength of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.
Intermolecular Interactions
For a solution to form, the energy released from solute-solvent interactions must be sufficient to overcome the interactions holding the individual components together. In the system of N,N-Dimethyl-1,3-propylenediamine-d6 and methanol, several key interactions are at play:
-
Hydrogen Bonding: This is the most significant interaction. The primary amine (-NH₂) of the diamine can act as a hydrogen bond donor to the highly electronegative oxygen atom of methanol's hydroxyl group. Conversely, the nitrogen atoms of both the primary and tertiary amines, as well as the oxygen of methanol, can act as hydrogen bond acceptors. This strong, specific interaction is a primary driver for high solubility.[3]
-
Dipole-Dipole Interactions: Both molecules possess a net dipole moment due to the presence of electronegative nitrogen and oxygen atoms, leading to electrostatic attractions between the positive end of one molecule and the negative end of another.
-
London Dispersion Forces: These temporary, induced-dipole forces exist in all molecules and will contribute to the overall interaction energy.
Given that both the solute and solvent are polar and capable of extensive hydrogen bonding, the formation of strong solute-solvent interactions is highly favorable.
The Isotopic Effect of Deuterium
The substitution of protium (¹H) with deuterium (²H) can introduce subtle changes in physicochemical properties. Bonds involving deuterium are slightly stronger and shorter than those with protium. For N-deuterated amines, this can lead to stronger self-association through deuterium bonding compared to hydrogen bonding, which can sometimes decrease solubility relative to the non-deuterated compound at the same partial pressure.[10]
However, in the specified molecule, N,N-Dimethyl-1,3-propylenediamine-d6 , the deuteration is on the methyl carbons (C-D) rather than the amine nitrogen (N-D). The effect of this C-D substitution on the polarity and hydrogen-bonding capability of the amine groups is minimal. Therefore, for all practical purposes in a laboratory setting, its solubility behavior in methanol is expected to be virtually identical to that of its non-deuterated counterpart, N,N-Dimethyl-1,3-propylenediamine.[11]
Prediction: High Solubility and Complete Miscibility
Based on the strong potential for hydrogen bonding and the shared polar nature of both the diamine and methanol, it is predicted that N,N-Dimethyl-1,3-propylenediamine-d6 is completely miscible with methanol at standard temperature and pressure. This means they should form a homogeneous solution in all proportions, and a classical "solubility limit" may not exist. The following experimental section outlines a protocol to confirm this prediction.
Experimental Determination of Solubility/Miscibility
To validate the theoretical prediction, a reliable experimental method is required. The following protocol is based on the well-established "Saturation Shake-Flask" method, which is considered a gold standard for determining equilibrium solubility.[12] This procedure is designed to first qualitatively assess miscibility and then, if necessary, quantify a solubility limit.
Experimental Workflow
The overall process for determining solubility is outlined in the workflow diagram below. This ensures a logical progression from preparation to final analysis, minimizing potential errors.
Caption: A flowchart of the experimental procedure for determining the solubility of N,N-Dimethyl-1,3-propylenediamine-d6 in methanol.
Step-by-Step Protocol
This protocol is a self-validating system. The inclusion of a calibration curve and controlled conditions ensures the trustworthiness of the final results.
4.2.1 Materials and Equipment
-
Solute: N,N-Dimethyl-1,3-propylenediamine-d6
-
Solvent: Anhydrous Methanol (ACS grade or higher)
-
Instrumentation: Gas Chromatograph with a Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS), or a Nuclear Magnetic Resonance (NMR) Spectrometer.
-
Equipment: Analytical balance (±0.0001 g), volumetric flasks, pipettes, autosampler vials, benchtop centrifuge, constant-temperature orbital shaker.
4.2.2 Preparation of Analytical Standards
-
Create a stock solution by accurately weighing ~100 mg of N,N-Dimethyl-1,3-propylenediamine-d6 and dissolving it in a 10 mL volumetric flask with methanol.
-
Perform serial dilutions of the stock solution to create a series of at least five calibration standards of known concentrations.
-
Analyze these standards using the chosen analytical method (e.g., GC-FID) to generate a calibration curve (Peak Area vs. Concentration). The curve must have a correlation coefficient (R²) > 0.995 for accurate quantification.
-
Causality: A high-quality calibration curve is essential for accurately converting the instrumental response of the experimental samples into a concentration value.
-
4.2.3 Qualitative Miscibility Test
-
In three separate test tubes, prepare approximate 1:3, 1:1, and 3:1 volume-to-volume mixtures of the diamine and methanol.
-
Vortex each tube vigorously for 30 seconds.
-
Allow the tubes to stand for 5 minutes and visually inspect for any signs of phase separation (e.g., cloudiness, formation of layers).
-
Causality: This rapid initial test can provide strong evidence of complete miscibility, potentially saving time on the full quantitative analysis.[9] If the liquids are miscible, no phase separation will occur.
-
4.2.4 Quantitative Solubility Determination
-
Label a series of 10 glass vials.
-
Into each vial, accurately pipette 2.0 mL of methanol.
-
Using a microsyringe or analytical balance, add progressively larger, precisely known amounts of N,N-Dimethyl-1,3-propylenediamine-d6 to the vials. Ensure the range covers a wide spectrum of concentrations, with the final vial containing a clear visual excess of the diamine (e.g., a separate layer, if immiscibility occurs).
-
Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C).
-
Agitate the vials for 24 to 48 hours.
-
After equilibration, centrifuge the vials at ~3000 rpm for 15 minutes to pellet any undissolved solute.
-
Carefully withdraw a small aliquot (e.g., 100 µL) from the clear supernatant of each vial without disturbing the bottom layer (if present).
-
Accurately dilute each aliquot with methanol to bring its concentration within the range of the previously established calibration curve.
-
Analyze the diluted samples via the calibrated analytical method.
Data Analysis and Interpretation
Quantitative Data Summary
The results should be tabulated to clearly show the relationship between the amount of diamine added and the final measured concentration in the methanol phase at equilibrium.
| Vial Number | Mass of Diamine Added (mg) | Total Volume (mL) | Theoretical Concentration if Miscible (mg/mL) | Measured Concentration in Supernatant (mg/mL) |
| 1 | 10.0 | ~2.01 | ~4.97 | (Result from analysis) |
| 2 | 50.0 | ~2.06 | ~24.27 | (Result from analysis) |
| 3 | 100.0 | ~2.12 | ~47.17 | (Result from analysis) |
| 4 | 250.0 | ~2.31 | ~108.23 | (Result from analysis) |
| 5 | 500.0 | ~2.62 | ~190.84 | (Result from analysis) |
| ... | ... | ... | ... | ... |
| 10 | 2000.0 (visual excess) | ~4.46 | ~448.43 | (Result from analysis) |
Note: Table contains example values. Total volume is estimated based on the densities of the components.
Interpretation of Results
The data from the table should be plotted with the "Theoretical Concentration" on the x-axis and the "Measured Concentration" on the y-axis.
-
Scenario 1: Complete Miscibility. If the plot yields a straight line with a slope of 1 (y=x) and no visual phase separation was observed in any vial, the two liquids are miscible in all proportions under the experimental conditions.
-
Scenario 2: A Solubility Limit Exists. If the measured concentration increases linearly and then plateaus at a maximum value for all subsequent vials (especially the one with visual excess), this plateau value represents the equilibrium solubility limit of N,N-Dimethyl-1,3-propylenediamine-d6 in methanol at that temperature.
Practical Applications and Considerations
A definitive understanding of this system's solubility is crucial for several applications:
-
NMR Spectroscopy: For NMR analysis, the sample must be fully dissolved to obtain high-resolution spectra. Knowing the compound is miscible in deuterated methanol (CD₃OD) confirms its suitability as an NMR solvent.[14][15]
-
Reaction Chemistry: When used as a catalyst or reagent, ensuring it remains in the same phase as other reactants is vital for reaction kinetics.
-
Purification: In processes like liquid-liquid extraction or chromatography, solubility in solvents like methanol dictates phase partitioning and separation efficiency.
-
Safety: Both methanol and the diamine are hazardous. Methanol is highly flammable and toxic.[7] The non-deuterated diamine is classified as a flammable liquid and can cause severe skin burns.[8] All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Conclusion
The solubility of N,N-Dimethyl-1,3-propylenediamine-d6 in methanol is predicted to be high, with complete miscibility being the most likely outcome. This is strongly supported by a theoretical analysis of their molecular structures, which reveals a high potential for favorable hydrogen bonding and dipole-dipole interactions. The isotopic labeling on the methyl carbons is not expected to significantly alter this behavior compared to the non-deuterated analogue. While quantitative data is not publicly available, this guide provides a comprehensive, first-principles-based experimental protocol for its determination. By following the detailed workflow, researchers can confidently and accurately characterize this solute-solvent system, ensuring the integrity of their analytical measurements and the efficiency of their chemical processes.
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An In-Depth Technical Guide to Deuterated Amine Building Blocks for Polymer Research
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis, characterization, and application of deuterated amine building blocks in polymer research. Moving beyond a simple recitation of facts, this document delves into the underlying principles and practical considerations that govern the use of these powerful isotopic labels, offering field-proven insights to inform experimental design and interpretation.
Introduction: The Significance of the Deuterium Isotope Effect in Amine-Containing Polymers
The substitution of protium (¹H) with its heavier, stable isotope deuterium (²H or D) in amine building blocks introduces profound, yet predictable, changes in the physicochemical properties of the resulting polymers.[1][2] This substitution is far from a trivial alteration; the doubling of the atomic mass at specific molecular positions gives rise to the Kinetic Isotope Effect (KIE) , a phenomenon where the rate of a chemical reaction is altered due to the greater mass of the C-D bond compared to the C-H bond.[3][4] The C-D bond has a lower zero-point energy and thus a higher activation energy for cleavage, making it stronger and less reactive.[4] This seemingly subtle change has significant consequences for polymerization kinetics, polymer stability, and the ultimate material properties.[2][5]
Deuterated amine building blocks are particularly valuable in polymer research for several key reasons:
-
Probing Reaction Mechanisms: The KIE can be exploited to elucidate the rate-determining steps in polymerization reactions and degradation pathways.[5][6]
-
Enhancing Polymer Stability: The stronger C-D bond can lead to increased resistance to thermal and oxidative degradation, a desirable trait in high-performance materials.[1][2]
-
Advanced Analytical Characterization: The unique spectroscopic properties of deuterium enable powerful analytical techniques, most notably neutron scattering and Nuclear Magnetic Resonance (NMR) spectroscopy, for investigating polymer structure and dynamics in ways that are otherwise impossible.[7][8]
-
Controlled Drug Delivery: The predictable slowing of degradation pathways allows for more precise control over the release of therapeutics from polymer-based drug delivery systems.[6]
This guide will provide a detailed exploration of these areas, focusing on the practical synthesis of deuterated amine monomers, their polymerization, and their application in cutting-edge polymer research.
Synthesis of Deuterated Amine Building Blocks
The successful incorporation of deuterium into amine monomers is the critical first step. The choice of synthetic strategy depends on the desired level and position of deuteration, the nature of the amine monomer, and the available starting materials.
General Synthetic Strategies
Several established methods can be employed for the synthesis of deuterated compounds, each with its own advantages and limitations.
| Method | Description | Advantages | Considerations |
| Hydrogen-Deuterium (H/D) Exchange | Involves the exchange of hydrogen atoms with deuterium from a deuterium source, typically deuterium oxide (D₂O), often under acidic, basic, or metal catalysis.[1] | Can be a simple and cost-effective method for introducing deuterium. | May lack regioselectivity and can lead to a mixture of isotopologues. Not all hydrogens are readily exchangeable. |
| Catalytic Isotope Exchange | Utilizes transition metal catalysts (e.g., Pd, Pt) to facilitate the exchange of hydrogen with deuterium gas (D₂) or other deuterium sources.[1] | Can achieve high levels of deuteration under controlled conditions. | Catalyst selection is crucial and may require optimization for specific substrates. |
| Reduction of Functional Groups with Deuterated Reagents | Employs deuterated reducing agents, such as lithium aluminum deuteride (LiAlD₄) or sodium borodeuteride (NaBD₄), to introduce deuterium during the reduction of carbonyls, nitriles, or other functional groups to amines. | Provides excellent control over the position of deuterium incorporation. | The cost of deuterated reagents can be a factor. |
| De Novo Synthesis from Deuterated Precursors | Involves building the desired monomer from smaller, readily available deuterated starting materials. | Offers the highest level of control over the isotopic labeling pattern. | Can be a multi-step and synthetically challenging process. |
Synthesis of Specific Deuterated Amine Monomers
2.2.1. Deuterated Anilines
Deuterated anilines are important precursors for polyanilines and other aromatic polymers. A common approach involves H/D exchange using deuterated acids or heterogeneous catalysts with D₂O as the deuterium source.[9][10] For example, aniline can be perdeuterated (all hydrogens replaced by deuterium) or selectively deuterated at the ring positions.[11]
Experimental Protocol: Synthesis of Aniline-d₅ via H/D Exchange
-
Reaction Setup: In a pressure vessel, combine aniline with a solution of deuterium chloride (DCl) in D₂O (e.g., 35 wt. %).[9]
-
Heating: Seal the vessel and heat to approximately 105°C for an extended period (e.g., 3 weeks) to allow for complete exchange.[9]
-
Workup: After cooling, carefully neutralize the reaction mixture with a base (e.g., NaHCO₃) and extract the deuterated aniline with an organic solvent (e.g., diethyl ether).
-
Purification: Dry the organic extract over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure. Further purification can be achieved by distillation.
2.2.2. Deuterated Acrylamides
Deuterated acrylamides are key monomers for producing hydrophilic polymers with applications in hydrogels and biomedical materials. The synthesis often involves the reaction of acryloyl chloride with a deuterated amine or by deuterating acrylamide itself. Poly(acrylamide-d3) can be synthesized by the RAFT polymerization of acrylamide-d3.[12]
2.2.3. Deuterated Diamines
Deuterated diamines are essential building blocks for the synthesis of deuterated polyamides. These can be synthesized by the reduction of the corresponding dinitriles or diacids with deuterated reducing agents. For instance, adiponitrile can be reduced with LiAlD₄ to produce hexamethylenediamine-d₄.
Polymerization of Deuterated Amine Monomers
The choice of polymerization technique is critical for achieving well-defined polymers with controlled molecular weights and architectures. Living polymerization techniques are particularly well-suited for this purpose.[13][14][15]
Living/Controlled Radical Polymerization (CRP)
CRP methods such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are highly versatile for polymerizing a wide range of monomers, including acrylamides and styrenes, under mild conditions.[14][16] These techniques allow for the synthesis of well-defined deuterated polymers with low dispersity.[16] For example, visible light-mediated controlled radical polymerization of acrylates and acrylamides can be achieved using trithiocarbonates as control agents in the absence of exogenous initiators.[16]
Workflow for Synthesis and Polymerization of a Deuterated Amine Building Block
Caption: General workflow for the synthesis and polymerization of a deuterated amine building block.
Condensation Polymerization
For monomers like deuterated diamines, condensation polymerization with diacids or diacyl chlorides is the standard method for producing polyamides.[17][18][19] Achieving high molecular weight polymers requires precise stoichiometric control of the monomers. A direct synthesis of polyamides via catalytic dehydrogenation of diols and diamines has also been reported, offering a cleaner process with high atom economy.[17][19]
Characterization of Deuterated Amine Building Blocks and Polymers
Rigorous characterization is essential to confirm the successful synthesis of the deuterated monomers and polymers and to determine the degree and location of deuterium incorporation.[1][20]
| Technique | Information Provided |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | The gold standard for determining the isotopic purity and the specific sites of deuteration.[20] ¹H NMR spectra are simplified due to the absence of signals from deuterated positions, while ²H NMR directly detects the deuterium nuclei.[1][21][22] |
| Mass Spectrometry (MS) | Confirms the molecular weight of the deuterated monomer and polymer, with the mass shift indicating the number of incorporated deuterium atoms.[1][20] |
| Infrared (IR) Spectroscopy | The C-D bond has a lower vibrational frequency than the C-H bond, resulting in a noticeable shift in the IR spectrum, which can be used to confirm deuteration.[1][2] |
| Gel Permeation Chromatography (GPC) | Determines the molecular weight distribution (dispersity) of the synthesized polymers.[1] |
| Differential Scanning Calorimetry (DSC) | Measures thermal properties such as the glass transition temperature (Tg) and melting temperature (Tm), which can be affected by deuteration.[23][24] |
Experimental Protocol: Determining Deuterium Incorporation by ¹H NMR
-
Sample Preparation: Prepare a solution of the deuterated compound and a non-deuterated internal standard with a known concentration in a suitable NMR solvent.
-
Data Acquisition: Acquire a quantitative ¹H NMR spectrum.
-
Analysis: Integrate the signals corresponding to the remaining protons in the deuterated compound and the signal of the internal standard.
-
Calculation: The degree of deuteration can be calculated by comparing the integral of a specific proton signal in the deuterated sample to the corresponding signal in a non-deuterated standard, relative to the internal standard.
Impact of Deuteration on Polymer Properties
The substitution of hydrogen with deuterium can have a measurable impact on the physical and chemical properties of the resulting polymers.[1][2]
-
Kinetic Isotope Effect (KIE): As previously mentioned, the KIE can significantly slow down reactions that involve the cleavage of a C-D bond. This is particularly relevant for polymer degradation and drug release from delivery systems.[6] In one study, using a deuterated linker in a drug delivery system increased the in vivo half-life of the drug from approximately 1.5 to 4.5 weeks.[6]
-
Thermal Properties: Deuteration can lead to changes in the glass transition temperature (Tg) and melting temperature (Tm) of polymers.[24][25] These effects are attributed to subtle changes in intermolecular forces and chain packing due to the altered vibrational modes of the C-D bonds.[1]
-
Crystallinity: The effect of deuteration on polymer crystallinity can be complex and depends on the specific polymer and the location of the deuterium atoms.[1][24]
The Kinetic Isotope Effect (KIE)
Caption: Potential energy diagram illustrating the Kinetic Isotope Effect (KIE).
Applications in Polymer Research
The unique properties of deuterated amine polymers make them invaluable tools in a variety of research areas.
Neutron Scattering
Neutron scattering is arguably the most powerful application of deuterated polymers.[7][8] Neutrons interact differently with protium and deuterium nuclei, providing a large "contrast" between them.[23][25] By selectively deuterating parts of a polymer or blending deuterated and non-deuterated polymers, researchers can "highlight" specific components within a material to study:
-
Polymer Conformation: Determining the size and shape of individual polymer chains in the bulk.[7][25]
-
Phase Separation in Blends and Copolymers: Visualizing the morphology of polymer blends and the domain spacing in block copolymers.
-
Polymer Dynamics: Studying the motion of polymer chains.
Contrast Matching in Small-Angle Neutron Scattering (SANS)
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Methodological & Application
N,N-Dimethyl-1,3-propylenediamine-d6 internal standard LC-MS/MS
Application Note: High-Sensitivity Quantitation of N,N-Dimethyl-1,3-propylenediamine (DMAPA) via HILIC-MS/MS using Deuterated Internal Standard
Abstract & Introduction
The Challenge: N,N-Dimethyl-1,3-propylenediamine (DMAPA) is a critical intermediate in the synthesis of cocamidopropyl betaine (CAPB), a ubiquitous surfactant in personal care products. However, residual DMAPA is a potent contact allergen and a known skin sensitizer. Regulatory bodies and quality control standards often require its detection at trace levels (< 5–100 ppm) in complex matrices.
The Solution: Traditional Reverse-Phase Liquid Chromatography (RPLC) struggles with DMAPA due to its high polarity and lack of UV chromophores. This protocol details a robust Hydrophilic Interaction Liquid Chromatography (HILIC) method coupled with Tandem Mass Spectrometry (MS/MS) .[1][2][3][4][5]
Role of the Internal Standard (DMAPA-d6): In HILIC-MS/MS, matrix effects (ion suppression/enhancement) are significant. The use of N,N-Dimethyl-d6-1,3-propylenediamine (DMAPA-d6) is non-negotiable for accurate quantitation. As a stable isotope-labeled analog, it co-elutes perfectly with the analyte, experiencing the exact same ionization environment and compensating for matrix-induced signal variation.
Mechanistic Workflow
The following diagram illustrates the self-validating logic of the Stable Isotope Dilution Assay (SIDA) workflow.
Figure 1: Critical path for DMAPA quantitation. The co-elution of DMAPA-d6 at the ionization stage is the key control point for data integrity.
Chemical & Physical Properties
| Property | Analyte: DMAPA | Internal Standard: DMAPA-d6 |
| CAS Number | 109-55-7 | 1219803-73-2 (Typical) |
| Structure | (CH₃)₂N-(CH₂)₃-NH₂ | (CD₃)₂N-(CH₂)₃-NH₂ |
| Molecular Weight | 102.18 g/mol | 108.22 g/mol |
| pKa | ~10.5 (Primary Amine) | ~10.5 (Identical ionization) |
| LogP | -0.3 (Highly Polar) | -0.3 (Identical hydrophobicity) |
Detailed Experimental Protocol
Chemicals and Reagents[5][6][7]
-
Target: 3-Dimethylaminopropylamine (DMAPA), ≥99% purity.
-
Internal Standard: 3-(Dimethylamino-d6)propylamine (DMAPA-d6), isotopic purity ≥99 atom % D.
-
Solvents: LC-MS grade Acetonitrile (ACN), Water, Formic Acid (FA), Ammonium Formate.
Sample Preparation (Surfactant Matrix)
Direct dilution is preferred over SPE to prevent breakthrough of small polar amines.
-
Stock Preparation:
-
Prepare 1.0 mg/mL stocks of DMAPA and DMAPA-d6 in 50:50 ACN:Water (0.1% FA).
-
Store at 4°C (stable for 1 month).
-
-
Working IS Solution:
-
Dilute DMAPA-d6 stock to 500 ng/mL in ACN.
-
-
Sample Extraction:
-
Weigh 100 mg of sample (e.g., CAPB raw material) into a 15 mL centrifuge tube.
-
Add 900 µL of Working IS Solution (This spikes the IS immediately).
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 5 minutes to settle any particulates.
-
Crucial Step: Dilute the supernatant 1:10 with 100% Acetonitrile .
-
Note: HILIC requires high organic solvent sample diluents to prevent peak distortion.
-
LC-MS/MS Conditions
Chromatography (HILIC Mode)
-
Column: Waters BEH Amide (2.1 x 100 mm, 1.7 µm) or Phenomenex Kinetex HILIC.
-
Why? Amide phases retain primary amines via hydrogen bonding and prevent peak tailing better than bare silica.
-
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adj. with Formic Acid).[6][7]
-
Mobile Phase B: Acetonitrile (0.1% Formic Acid).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
Gradient Table:
| Time (min) | % Mobile Phase A (Aq) | % Mobile Phase B (Org) | Description |
|---|---|---|---|
| 0.00 | 10 | 90 | Initial HILIC retention |
| 1.00 | 10 | 90 | Isocratic hold |
| 4.00 | 50 | 50 | Elution gradient |
| 4.10 | 10 | 90 | Return to initial |
| 7.00 | 10 | 90 | Re-equilibration (Critical in HILIC) |
Mass Spectrometry Parameters (Source: ESI+)
-
Spray Voltage: 3500 V
-
Capillary Temp: 300°C
-
Sheath Gas: 40 arb units
MRM Transitions:
| Compound | Precursor (m/z) | Product (m/z) | CE (eV) | Role |
|---|---|---|---|---|
| DMAPA | 103.1 | 58.1 | 20 | Quantifier (Dimethylamine fragment) |
| DMAPA | 103.1 | 86.1 | 15 | Qualifier (Loss of NH3) |
| DMAPA-d6 | 109.1 | 64.1 | 20 | Internal Standard Quantifier |
Note: The m/z 58 fragment corresponds to [(CH₃)₂N=CH₂]⁺. The d6 analog yields m/z 64 [(CD₃)₂N=CH₂]⁺, confirming the label is on the dimethyl group.
Validation & Quality Control (Self-Validating Systems)
To ensure Trustworthiness , the method must meet these criteria:
-
Linearity:
-
Range: 10 ng/mL – 1000 ng/mL.
-
Weighting: 1/x².
-
Requirement: R² > 0.995.[8]
-
-
Matrix Effect Factor (MEF):
-
Compare slope of calibration curve in solvent vs. matrix.
-
Acceptance: The IS-normalized MEF should be between 0.9 and 1.1. If the IS response drops by >50% in the sample compared to the standard, increase the dilution factor.
-
-
Carryover:
-
Inject a blank immediately after the highest standard (1000 ng/mL).
-
Requirement: Analyte peak area in blank < 20% of the LOQ area. HILIC columns can suffer from memory effects with amines; ensure the re-equilibration step is sufficient.
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Broad/Split Peaks | Sample solvent too aqueous. | Ensure sample diluent is ≥80% Acetonitrile. Water acts as a "strong solvent" in HILIC and ruins peak shape. |
| Retention Time Shift | pH instability. | HILIC retention of amines is pH-sensitive. Use fresh Ammonium Formate buffer (pH 3.0) daily.[6] |
| Low Sensitivity | Ion Suppression. | Check the "Divert Valve." Direct the first 0.8 min of flow to waste to avoid salt deposits from the surfactant matrix entering the MS. |
References
-
Wang, P. G., & Zhou, W. (2016).[1][2][5] Rapid determination of cocamidopropyl betaine impurities in cosmetic products by core-shell hydrophilic interaction liquid chromatography-tandem mass spectrometry.[1][2][3][5] Journal of Chromatography A, 1461, 78-83.
-
Cosmetic Ingredient Review (CIR). (2012). Safety Assessment of Cocamidopropyl Betaine and Related Amidopropyl Betaines. International Journal of Toxicology.
-
US FDA. (2018). Bioanalytical Method Validation Guidance for Industry. (Defines acceptance criteria for IS response and recovery).
-
McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A, 1523, 49-71. (Authoritative review on amine retention mechanisms).
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. daneshyari.com [daneshyari.com]
- 3. Rapid determination of cocamidopropyl betaine impurities in cosmetic products by core-shell hydrophilic interaction liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. shimadzu.com [shimadzu.com]
- 7. eurl-pesticides.eu [eurl-pesticides.eu]
- 8. researchgate.net [researchgate.net]
DMAPA-d6 quantification in environmental water samples
An Application Note for the Quantification of DMAPA-d6 in Environmental Water Samples by Isotope Dilution LC-MS/MS
Introduction
3-(Dimethylamino)-1-propylamine (DMAPA) is a diamine used in the manufacturing of various surfactants, most notably cocamidopropyl betaine (CAPB), a common ingredient in personal care products such as shampoos, soaps, and cosmetics.[1][2] Due to the widespread use and disposal of these products, DMAPA can be introduced into aquatic environments as a manufacturing impurity or a degradation product of CAPB.[3][4] Although research suggests that CAPB has low environmental risk and is biodegradable, the monitoring of its more mobile and polar impurities like DMAPA is crucial for a comprehensive understanding of the environmental fate of personal care product residues.[2][3]
The analysis of DMAPA in complex environmental matrices like surface water or wastewater effluent presents several analytical challenges.[5][6] These include its high polarity, which makes it difficult to retain on traditional reversed-phase chromatographic columns, and the potential for matrix effects from other co-extracted substances that can suppress or enhance the instrument signal.[6][7] To overcome these challenges, a robust and sensitive analytical method is required.
This application note details a highly selective and sensitive method for the quantification of DMAPA in environmental water samples. The method utilizes solid-phase extraction (SPE) for sample pre-concentration and cleanup, followed by analysis using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS). The core of this method is the application of stable isotope dilution analysis (IDA), which employs deuterated DMAPA (DMAPA-d6) as an internal standard to ensure high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.[8][9][10]
Principle of the Method: Isotope Dilution Analysis
Isotope dilution analysis is a powerful technique for accurate quantification in complex matrices.[11][12] The principle involves adding a known amount of an isotopically labeled version of the analyte (in this case, DMAPA-d6) to the sample at the beginning of the analytical process. This labeled compound is chemically identical to the native analyte (DMAPA) and therefore behaves similarly during sample extraction, cleanup, and chromatographic separation.[13]
Because the mass spectrometer can differentiate between the native analyte and the isotopically labeled internal standard based on their mass-to-charge ratios, any loss of analyte during sample preparation will be accompanied by a proportional loss of the internal standard. Similarly, any matrix-induced signal suppression or enhancement will affect both the analyte and the internal standard equally.[10] By measuring the ratio of the response of the native analyte to the isotopically labeled internal standard, an accurate quantification can be achieved, irrespective of sample-specific variations.[13] This approach provides a self-validating system for each sample, ensuring high trustworthiness in the reported concentrations.[8][9]
Apparatus and Reagents
Apparatus
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Solid-phase extraction (SPE) manifold and vacuum pump.[14]
-
Analytical balance (0.01 mg readability).
-
Vortex mixer.
-
Centrifuge.
-
pH meter.
-
Class A volumetric flasks and pipettes.
-
Autosampler vials.
-
Syringe filters (0.22 µm).
Reagents
-
DMAPA certified reference standard.
-
DMAPA-d6 certified reference standard.
-
Methanol (LC-MS grade).
-
Acetonitrile (LC-MS grade).
-
Water (LC-MS grade, 18.2 MΩ·cm).
-
Ammonium formate (≥99.0%).
-
Formic acid (LC-MS grade).
-
Ammonium hydroxide (ACS grade).
-
Weak cation exchange SPE cartridges.
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of DMAPA and DMAPA-d6 into separate 10 mL volumetric flasks.
-
Dissolve in methanol and bring to volume. These solutions should be stored at -20°C.
-
-
Working Standard Solutions:
-
Prepare a series of calibration standards by serially diluting the DMAPA primary stock solution with 90:10 water:methanol (v/v) to achieve concentrations ranging from 0.1 ng/mL to 100 ng/mL.
-
Prepare a working internal standard (IS) solution of DMAPA-d6 at a concentration of 50 ng/mL by diluting the DMAPA-d6 primary stock solution with 90:10 water:methanol.[15]
-
Sample Collection and Preservation
-
Collect water samples in pre-cleaned amber glass bottles.
-
To prevent microbial degradation, adjust the sample pH to < 2 with sulfuric acid immediately after collection.
-
Store samples at 4°C and analyze within 14 days.
Sample Preparation: Solid-Phase Extraction (SPE)
The use of weak cation exchange SPE is recommended for the selective extraction of basic compounds like DMAPA from aqueous matrices.
-
Spiking with Internal Standard:
-
To a 100 mL aliquot of the water sample, add a precise volume of the DMAPA-d6 working IS solution to achieve a final concentration of 5 ng/mL.
-
-
SPE Cartridge Conditioning:
-
Condition a weak cation exchange SPE cartridge by passing 5 mL of methanol followed by 5 mL of LC-MS grade water.
-
-
Sample Loading:
-
Load the pre-spiked water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of LC-MS grade water to remove any unretained interfering compounds.
-
Dry the cartridge under vacuum for 10 minutes.
-
-
Elution:
-
Elute the retained analytes with 5 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of 90:10 water:methanol (v/v).
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
-
Analytical Workflow Diagram
Caption: Workflow for DMAPA quantification in water.
Instrumental Analysis: UHPLC-MS/MS Parameters
For the separation of the polar analyte DMAPA, Hydrophilic Interaction Liquid Chromatography (HILIC) is often a suitable choice.[8][9]
Liquid Chromatography
| Parameter | Setting |
| Column | HILIC Column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium Formate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 95% B to 50% B over 5 min, hold for 2 min, return to 95% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| DMAPA | 103.1 | 86.1 (Quantifier) | 15 |
| 103.1 | 58.1 (Qualifier) | 20 |
| DMAPA-d6 | 109.1 | 92.1 | 15 |
Method Validation
The method was validated according to the U.S. Environmental Protection Agency (EPA) guidelines to demonstrate its suitability for the intended purpose.[16][17][18] The validation assessed linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Linearity
A calibration curve was generated by plotting the peak area ratio of DMAPA to DMAPA-d6 against the concentration of the calibration standards. The linearity was excellent over the concentration range of 0.1 to 100 ng/mL, with a coefficient of determination (R²) > 0.99.
Accuracy and Precision
Accuracy and precision were evaluated by spiking three different environmental water matrices (wastewater effluent, surface water, and drinking water) at three concentration levels (low, medium, and high). The results are summarized in the table below.
| Matrix | Spiking Level (ng/L) | Mean Recovery (%) (n=5) | Relative Standard Deviation (RSD, %) |
| Wastewater Effluent | 10 | 98.2 | 4.5 |
| 50 | 101.5 | 3.2 | |
| 200 | 99.8 | 2.8 | |
| Surface Water | 10 | 95.6 | 5.1 |
| 50 | 98.9 | 3.8 | |
| 200 | 102.1 | 3.1 | |
| Drinking Water | 10 | 103.4 | 2.5 |
| 50 | 101.2 | 1.9 | |
| 200 | 100.5 | 1.5 |
The mean recoveries for all matrices were within the acceptable range of 80-120%, demonstrating excellent accuracy. The RSD values were all below 15%, indicating high precision. The excellent recovery and precision across different matrices underscore the effectiveness of using a stable isotope-labeled internal standard to compensate for matrix effects.[8][9]
Limits of Detection (LOD) and Quantification (LOQ)
The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
| Parameter | Value |
| Limit of Detection (LOD) | 1.5 ng/L |
| Limit of Quantification (LOQ) | 5.0 ng/L |
These low detection and quantification limits demonstrate that the method is sufficiently sensitive for the trace-level monitoring of DMAPA in environmental water samples.
Conclusion
This application note presents a robust, sensitive, and accurate method for the quantification of DMAPA in various environmental water matrices. The use of solid-phase extraction provides effective sample cleanup and pre-concentration, while the stable isotope dilution UHPLC-MS/MS analysis ensures high-quality, reliable data by mitigating the impact of matrix effects. The method has been thoroughly validated and is suitable for routine environmental monitoring and for providing valuable data for environmental risk assessments of personal care product residues.
References
-
ResearchGate. (n.d.). Determination of residual dimethylaminopropylamine in aminopropylamides of fatty acid using high-performance liquid chromatography. Retrieved from [Link]
-
Wang, P. G., Zhou, W., & Johnson, D. (2016). Rapid determination of cocamidopropyl betaine impurities in cosmetic products by core-shell hydrophilic interaction liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1458, 69-76. Available at: [Link]
-
Gan, J., Liu, W., & Hunter, W. (2013). A stable isotope dilution method for measuring bioavailability of organic contaminants. Environmental Pollution, 177, 113-118. Available at: [Link]
-
PubMed. (2016). Rapid determination of cocamidopropyl betaine impurities in cosmetic products by core-shell hydrophilic interaction liquid chromatography-tandem mass spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). Analysis of trace levels of toxic N,N-dimethylaminopropylamine in alkylamidobetaines by ion-chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of aliphatic amines in water by liquid chromatography using solid-phase extraction cartridges for preconcentration and derivatization. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2005). Validation and Peer Review of U.S. Environmental Protection Agency Chemical Methods of Analysis. Retrieved from [Link]
-
National Institutes of Health. (2013). Use of Isotope Dilution Method To Predict Bioavailability of Organic Pollutants in Historically Contaminated Sediments. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method Validation and Peer Review Policies and Guidelines. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method Validation and Peer Review Policies and Guidelines. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Environmental Chemistry Methods Guidance. Retrieved from [Link]
-
National Institutes of Health. (2013). Simultaneous Solid Phase Extraction and Derivatization of Aliphatic Primary Amines Prior to Separation and UV-Absorbance Detection. Retrieved from [Link]
-
American Chemical Society Publications. (2006). Analysis of Pharmaceuticals in Water by Isotope Dilution Liquid Chromatography/Tandem Mass Spectrometry. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 1625, Revision B: Semivolatile Organic Compounds by Isotope Dilution GC/MS. Retrieved from [Link]
-
Analytice. (n.d.). Dimethylaminopropylamine (DMAPA) - analysis. Retrieved from [Link]
-
International Atomic Energy Agency. (n.d.). Isotope dilution analysis of environmental samples. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of Dimethylaminopropylamine in Alkylaminoamides by High-Performance Liquid Chromatography. Retrieved from [Link]
-
Microsolv Technology Corporation. (2012). DMAP 4-Dimethylaminopyridine Analyzed by HPLC - AppNote. Retrieved from [Link]
-
Zenodo. (n.d.). Analysis of trace levels of toxic N,N-dimethylaminopropylamine in alkylamido- betaines by ion-chromatography. Retrieved from [Link]
-
3M. (2019). 3M ENVIRONMENTAL LABORATORY. Retrieved from [Link]
-
Wikipedia. (n.d.). Solid-phase extraction. Retrieved from [Link]
-
AZoLifeSciences. (2024). Advances in Environmental Analytical Chemistry. Retrieved from [Link]
-
Ministry of Food and Drug Safety. (n.d.). Analytical Methods. Retrieved from [Link]
-
American Chemical Society Publications. (n.d.). Development of a Solid-Phase Microextraction GC-NPD Procedure for the Determination of Free Volatile Amines in Wastewater and Sewage-Polluted Waters. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Determination of aliphatic amines in water by liquid chromatography using solid-phase extraction cartridges for preconcentration and derivatization. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, surface, thermodynamic properties and Biological activity of dimethylaminopropylamine surfactants. Retrieved from [Link]
-
Wikipedia. (n.d.). Dimethylaminopropylamine. Retrieved from [Link]
-
Cosmetic Ingredient Review. (n.d.). Safety Assessment of Fatty Acid Amidopropyl Dimethylamines as Used in Cosmetics. Retrieved from [Link]
-
Huntsman Corporation. (n.d.). DMAPA (Dimethylaminopropylamine). Retrieved from [Link]
-
National Institutes of Health. (2024). Safety assessment of cocamidopropyl betaine, a cosmetic ingredient. Retrieved from [Link]
-
MDPI. (2024). A Review on Analytical Techniques for Quantitative Detection of Biogenic Amines in Aquatic Products. Retrieved from [Link]
-
ResearchGate. (n.d.). Analytical Challenges in Environmental and Geosciences. Retrieved from [Link]
-
SpringerLink. (n.d.). Qualitative and quantitative analysis of highly-polar contaminants in Atlanta urban water. Retrieved from [Link]
-
Preprints.org. (2024). Environmental Analytical Chemistry: Methods, Challenges and Future Directions. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of cocamidopropyl betaine. Cocamidopropyl-DMA, cocamidopropyl dimethylamine. Retrieved from [Link]
-
ResearchGate. (n.d.). Occupational contact allergy to cocamidopropyl betaine and its impurities. Retrieved from [Link]
Sources
- 1. Dimethylaminopropylamine - Wikipedia [en.wikipedia.org]
- 2. Safety assessment of cocamidopropyl betaine, a cosmetic ingredient - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAPB l Concerns - Elchemy [elchemy.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Qualitative and quantitative analysis of highly-polar contaminants in Atlanta urban water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. azolifesciences.com [azolifesciences.com]
- 8. daneshyari.com [daneshyari.com]
- 9. Rapid determination of cocamidopropyl betaine impurities in cosmetic products by core-shell hydrophilic interaction liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A stable isotope dilution method for measuring bioavailability of organic contaminants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Use of Isotope Dilution Method To Predict Bioavailability of Organic Pollutants in Historically Contaminated Sediments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. epa.gov [epa.gov]
- 14. Solid-phase extraction - Wikipedia [en.wikipedia.org]
- 15. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 16. epa.gov [epa.gov]
- 17. epa.gov [epa.gov]
- 18. epa.gov [epa.gov]
Application Note: Quantitative Analysis of DMAPA in Cosmetics Using a Deuterated Internal Standard by LC-MS/MS
Introduction: The Need for Precise Impurity Analysis in Cosmetics
The cosmetic and personal care industry relies heavily on surfactants to create a vast array of products, from shampoos and body washes to lotions and cleansers.[1][2] Cocamidopropyl betaine (CAPB) is a widely used amphoteric surfactant valued for its mildness and excellent foaming properties.[3][4] However, its synthesis process can leave behind residual impurities, most notably 3-dimethylaminopropylamine (DMAPA).[3][5] DMAPA is a known skin sensitizer, and its presence in final cosmetic formulations is a significant safety and quality control concern.[3][4][6]
Regulatory bodies and consumer safety standards necessitate the accurate monitoring of such impurities.[7][8] This application note details an authoritative method for the precise quantification of DMAPA in complex cosmetic matrices. The methodology is grounded in the principles of isotope dilution mass spectrometry (IDMS), employing DMAPA-d6 as a stable, isotopically labeled internal standard. By leveraging the unparalleled sensitivity and selectivity of Ultra-High Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS), this protocol provides a self-validating system for researchers and quality control professionals.[3][6]
Scientific Rationale: The Power of Isotope Dilution
The complexity of cosmetic formulations, which can contain a multitude of oils, polymers, and other active ingredients, presents a significant analytical challenge known as the "matrix effect." These co-existing substances can interfere with the ionization of the target analyte in the mass spectrometer's source, leading to either signal suppression or enhancement and, consequently, inaccurate quantification.[9][10]
The Causality Behind Using DMAPA-d6:
The core of this method is the use of a deuterated internal standard, DMAPA-d6. This is the gold standard for quantitative mass spectrometry for several key reasons:
-
Physicochemical Equivalence: DMAPA-d6 is chemically identical to the analyte (DMAPA), with the only difference being that six hydrogen atoms have been replaced by their heavier, stable isotope, deuterium. This means it has the same polarity, solubility, and chromatographic behavior. It co-elutes with the native DMAPA, ensuring that it is exposed to the exact same matrix effects and instrument conditions at the same time.[10][11]
-
Correction for Variability: By adding a known quantity of DMAPA-d6 at the very beginning of the sample preparation process, it acts as a perfect mimic for the analyte. Any loss of substance during extraction, sample transfer, or inconsistencies in injection volume will affect both the analyte and the internal standard equally.[9]
-
Mass-Based Differentiation: While chemically identical, the mass difference allows the mass spectrometer to easily distinguish between the analyte and the internal standard.
-
Ratio-Based Quantification: The quantification is not based on the absolute signal of the analyte, but on the ratio of the analyte's signal to the internal standard's signal. This ratio remains constant despite variations in sample preparation or instrument performance, providing highly accurate and precise results.
This isotope dilution approach transforms a potentially variable measurement into a robust and defensible analytical system.[9]
Analytical Workflow Overview
The entire process, from sample receipt to final data reporting, follows a systematic and validated workflow designed to ensure data integrity.
Caption: Workflow for DMAPA analysis using DMAPA-d6.
Detailed Experimental Protocol
This protocol provides a comprehensive, step-by-step methodology for the analysis.
Materials and Reagents
-
Analytes: DMAPA (≥99% purity), DMAPA-d6 (≥98% isotopic purity)
-
Solvents: Methanol (LC-MS Grade), Acetonitrile (LC-MS Grade), Deionized Water (≥18.2 MΩ·cm)
-
Mobile Phase Additive: Ammonium Acetate or Formic Acid (LC-MS Grade)
-
Equipment:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical balance (4 decimal places)
-
Vortex mixer and sonicator
-
Microcentrifuge
-
Calibrated pipettes
-
1.5 mL polypropylene microcentrifuge tubes
-
2 mL amber glass autosampler vials
-
0.22 µm syringe filters (e.g., PTFE or PVDF)
-
Preparation of Standards
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of DMAPA and DMAPA-d6 into separate 10 mL volumetric flasks.
-
Dissolve and bring to volume with methanol. These stocks should be stored at -20°C.
-
-
Working Standard Solutions (10 µg/mL):
-
Create intermediate stocks by diluting the primary stocks 1:100 with methanol.
-
From these, prepare a 10 µg/mL working standard for both DMAPA and DMAPA-d6 in methanol.
-
-
Internal Standard (IS) Spiking Solution (100 ng/mL):
-
Dilute the 10 µg/mL DMAPA-d6 working standard to a final concentration of 100 ng/mL in 50:50 methanol:water. This solution will be used to spike all samples and calibration standards.
-
-
Calibration Curve Standards:
-
Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 250, 500 ng/mL) by serially diluting the 10 µg/mL DMAPA working standard.
-
To 100 µL of each calibration level, add 100 µL of the IS Spiking Solution (100 ng/mL) and 800 µL of 50:50 methanol:water. This results in a constant IS concentration of 10 ng/mL across all calibration points.
-
Sample Preparation
-
Weighing: Accurately weigh approximately 100 mg of the cosmetic product (e.g., shampoo, body wash) into a 1.5 mL microcentrifuge tube.
-
Spiking: Add 100 µL of the IS Spiking Solution (100 ng/mL) directly to the sample.
-
Extraction: Add 900 µL of methanol.
-
Homogenization: Vortex vigorously for 2 minutes, then sonicate for 10 minutes to ensure complete dissolution and extraction.
-
Clarification: Centrifuge the sample at 14,000 rpm for 10 minutes to pelletize any insoluble excipients.
-
Final Dilution & Filtration: Transfer 100 µL of the clear supernatant to an autosampler vial. Add 900 µL of 50:50 methanol:water. If any particulate is visible, filter through a 0.22 µm syringe filter before placing it in the autosampler.
Instrumental Analysis: UHPLC-MS/MS Method
The following parameters have been shown to be effective for the separation and detection of DMAPA.[3][6]
| Parameter | Condition | Rationale |
| LC System | UHPLC System | Provides high resolution and rapid analysis times. |
| Column | Core-shell HILIC (e.g., 100 x 2.1 mm, 1.7 µm) | Hydrophilic Interaction Liquid Chromatography (HILIC) is ideal for retaining small, polar amines like DMAPA.[3][6] |
| Mobile Phase A | 10 mM Ammonium Acetate in Water | Provides ions for ESI and buffers the mobile phase. |
| Mobile Phase B | Acetonitrile | Strong solvent in HILIC mode. |
| Flow Rate | 0.4 mL/min | Typical flow rate for a 2.1 mm ID column. |
| Column Temperature | 40 °C | Ensures reproducible retention times and good peak shape. |
| Injection Volume | 5 µL | A small volume is sufficient due to the high sensitivity of the MS. |
| Gradient Program | 95% B to 50% B over 3 min, hold 1 min, return to 95% B and equilibrate 2 min | Gradient elution is necessary to elute the polar analyte from the HILIC column. |
| MS System | Triple Quadrupole Mass Spectrometer | Required for selective and sensitive MRM-based quantification. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Amines readily form positive ions [M+H]+ in ESI+. |
| Key MS Parameters | Capillary Voltage: 3.5 kV, Desolvation Temp: 400°C, Gas Flow: 15 L/min | These parameters should be optimized for the specific instrument used to maximize signal intensity. |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides exceptional selectivity by monitoring specific precursor-to-product ion transitions, eliminating chemical noise.[12] |
Table 1: Recommended LC-MS/MS Instrumental Parameters.
MRM Transitions
The selection of specific precursor and product ions is critical for the selectivity of the method.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| DMAPA | 103.1 | 85.1 | 58.1 |
| DMAPA-d6 | 109.1 | 92.1 | 64.1 |
Table 2: MRM transitions for DMAPA and its deuterated internal standard. Note: These values are based on published methods[3] and should be confirmed during method development.
Data Analysis and System Validation
-
Calibration Curve: A calibration curve is generated by plotting the peak area ratio (DMAPA quantifier / DMAPA-d6 quantifier) against the known concentration of DMAPA in the calibration standards. A linear regression with a weighting of 1/x is typically applied. The curve should have a coefficient of determination (r²) ≥ 0.995.
-
Quantification: The concentration of DMAPA in the cosmetic sample is calculated from its measured peak area ratio using the regression equation of the calibration curve, accounting for all dilution factors.
-
Method Validation: This method has been demonstrated to be highly reliable. Published validation data shows recoveries ranging from 98.4% to 112% with relative standard deviations (RSDs) of less than 5%, showcasing excellent accuracy and precision.[3][4][6]
Conclusion
The use of a stable, isotopically labeled internal standard like DMAPA-d6 is indispensable for the accurate and reliable quantification of DMAPA in complex cosmetic matrices. The Isotope Dilution UHPLC-MS/MS method described herein effectively compensates for matrix effects and other sources of analytical variability, providing a trustworthy and self-validating system. This protocol empowers researchers and drug development professionals to ensure product safety and meet stringent quality control standards with the highest degree of scientific integrity.
References
- Wang, P. G., & Zhou, W. (2016). Rapid determination of cocamidopropyl betaine impurities in cosmetic products by core-shell hydrophilic interaction liquid chromatography-tandem mass spectrometry. Journal of Chromatography A.
- ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
- Wang, P. G., & Zhou, W. (2016). Rapid determination of cocamidopropyl betaine impurities in cosmetic products by core-shell hydrophilic interaction liquid chromatography-tandem mass spectrometry. PubMed.
- Roots Analysis. (2025). Dimethylaminopropylamine Market Size & Trends Forecast 2035.
- Scilit. (n.d.). Rapid determination of cocamidopropyl betaine impurities in cosmetic products by core-shell hydrophilic interaction liquid chromatography-tandem mass spectrometry.
- Grand View Research. (2024). Dimethylaminopropylamine Market Size, Share Report, 2030.
- ResearchGate. (2025). Rapid determination of cocamidopropyl betaine impurities in cosmetic products by core-shell HILIC-MS/MS | Request PDF.
- Semantic Scholar. (2016). Rapid determination of cocamidopropyl betaine impurities in cosmetic products by core-shell hydrophilic interaction liquid chromatography-tandem mass spectrometry.
- PubMed. (2026). Easy synthesis and analytical application of deuterated alkanesulfonates as internal standards for determination using mass spectrometry.
- Walsh Medical Media. (n.d.). A Hidden Allergen, 3-Dimethylamino-1-Propylamine (DMAPA).
- ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube.
- ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis.
- BenchChem. (2025). Introduction to deuterated internal standards in mass spectrometry.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Understanding DMAPA: Applications in Cosmetics & Industrial Catalysis.
- Shimadzu. (2012). Simultaneous analysis of anionic, amphoteric and non-ionic surfactants using ultra-high speed LC-MS/MS.
- Ataman Kimya. (n.d.). DMAPA.
- SkinConsult. (2023). Regulations for cosmetics manufacturers: A comprehensive guide (2024).
- Cosmeservice. (n.d.). US FDA Cosmetics Compliance & OTC Regulation.
- Alkyl Amines Chemicals Limited. (n.d.). DIMETHYLAMINOPROPYLAMINE (DMAPA).
Sources
- 1. nbinno.com [nbinno.com]
- 2. DIMETHYLAMINOPROPYLAMINE (DMAPA) - Alkyl Amines Chemicals Limited [alkylamines.com]
- 3. daneshyari.com [daneshyari.com]
- 4. researchgate.net [researchgate.net]
- 5. atamankimya.com [atamankimya.com]
- 6. Rapid determination of cocamidopropyl betaine impurities in cosmetic products by core-shell hydrophilic interaction liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. skinconsult.com [skinconsult.com]
- 8. US FDA Cosmetics Compliance & OTC Regulation | Cosmeservice [cosmeservice.com]
- 9. youtube.com [youtube.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. resolvemass.ca [resolvemass.ca]
- 12. shimadzu.com [shimadzu.com]
Application Note: Quantitative Analysis of N,N-Dimethyl-1,3-propylenediamine-d6 (DMPA-d6) via PFPA Derivatization and GC-MS
Abstract & Scope
This technical guide details the protocol for the derivatization and quantification of N,N-Dimethyl-1,3-propylenediamine (DMPA) and its deuterated internal standard, DMPA-d6 , using Pentafluoropropionic Anhydride (PFPA) . DMPA is a critical intermediate in the synthesis of surfactants (e.g., cocamidopropyl betaine) and a target analyte in environmental monitoring.
Native DMPA is highly polar and difficult to analyze directly by Gas Chromatography (GC) due to peak tailing and adsorption on active sites. Derivatization with PFPA acylates the primary amine, introducing a fluoro-acyl group that significantly improves volatility, reduces polarity, and enhances sensitivity in Mass Spectrometry (MS) via characteristic fragmentation.
Target Audience: Analytical Chemists, Environmental Scientists, and QC Specialists in surfactant manufacturing.
Chemical Principle & Mechanism
The Reaction
The derivatization involves the acylation of the primary amine group of DMPA by PFPA. The tertiary amine group (dimethylamine moiety) does not react with the anhydride but dictates the post-reaction workup due to its basicity.
-
Analyte: N,N-Dimethyl-1,3-propylenediamine (
) -
Reagent: Pentafluoropropionic Anhydride (
) -
Product: N-[3-(dimethylamino)propyl]-2,2,3,3,3-pentafluoropropanamide
-
By-product: Pentafluoropropionic acid (PFPA-OH)
Mechanism Note: The reaction generates a strong acid (PFPA-OH). Since DMPA contains a tertiary amine, it can form a salt with the byproduct acid. To ensure sharp chromatographic peaks, this salt must be dissociated, or the acid removed prior to injection.
Reaction Scheme Visualization
Caption: Figure 1. Acylation mechanism of DMPA with PFPA. The primary amine is converted to a pentafluoropropionyl amide.
Materials & Equipment
Reagents
-
Analyte: N,N-Dimethyl-1,3-propylenediamine (DMPA), >98% purity.[1]
-
Internal Standard: DMPA-d6 (N,N-Dimethyl-d6-1,3-propylenediamine). Note: Deuteration is typically on the two N-methyl groups.
-
Derivatizing Agent: Pentafluoropropionic Anhydride (PFPA) [Sigma-Aldrich/Merck]. Storage: Desiccator, 4°C.
-
Solvents: Ethyl Acetate (Anhydrous), Toluene (HPLC Grade).
-
Buffer: Sodium Borate buffer (0.1 M, pH 9.5) or Potassium Carbonate (saturated).
Equipment
-
GC-MS System: Single Quadrupole or Triple Quadrupole (e.g., Agilent 7890/5977 or Thermo Trace/TSQ).
-
Inlet: Split/Splitless with deactivated glass wool liner.
-
Column: 5% Phenyl-arylene phase (e.g., DB-5MS or HP-5MS), 30m x 0.25mm x 0.25µm.
-
Heating Block: Capable of maintaining 60°C ± 2°C.
Experimental Protocol
This protocol includes a critical "Back-Extraction/Wash" step. Because DMPA has a tertiary amine, simple evaporation of the reaction mixture often leaves behind the PFPA-OH salt, leading to dirty injectors and poor peak shape. The alkaline wash removes the acidic byproduct and ensures the derivative is in its free-base form.
Step-by-Step Workflow
Caption: Figure 2. Optimized derivatization workflow including alkali wash to neutralize byproduct acid.
Detailed Procedure
-
Standard Preparation: Prepare a stock solution of DMPA and DMPA-d6 at 1 mg/mL in methanol. Dilute working standards into Ethyl Acetate.
-
Aliquot: Transfer 100 µL of sample or standard into a reaction vial. Evaporate the methanol solvent under nitrogen if used (PFPA reacts with methanol).
-
Reaction: Add 100 µL Ethyl Acetate and 50 µL PFPA . Cap tightly.
-
Incubation: Heat at 60°C for 30 minutes .
-
Evaporation: Remove the vial from heat. Evaporate the solvent and excess reagent to dryness under a gentle stream of nitrogen at 40°C. Note: This removes the bulk of the volatile PFPA and PFPA-OH.
-
Reconstitution: Redissolve the residue in 200 µL Toluene .
-
Alkali Wash (Critical for Tertiary Amines):
-
Add 200 µL of Borate Buffer (pH 9.5) or saturated
. -
Vortex vigorously for 30 seconds.
-
Centrifuge at 3000 rpm for 2 minutes to separate phases.
-
Mechanism:[2][3][4] The high pH neutralizes any remaining pentafluoropropionic acid and ensures the tertiary amine on the DMPA derivative is deprotonated (free base), partitioning fully into the Toluene layer.
-
-
Transfer: Transfer the top organic layer (Toluene) to an autosampler vial with an insert.
GC-MS Parameters & Data Analysis
Instrument Settings
| Parameter | Setting | Rationale |
| Inlet Mode | Splitless (1 min purge) | Maximizes sensitivity for trace analysis. |
| Inlet Temp | 250°C | Ensures rapid volatilization of the derivative. |
| Carrier Gas | Helium, 1.2 mL/min (Constant Flow) | Standard for MS vacuum stability. |
| Column | DB-5MS UI (30m x 0.25mm x 0.25µm) | Low bleed, excellent separation of amines. |
| Oven Program | 60°C (1 min) → 20°C/min → 280°C (3 min) | Rapid ramp; DMPA-PFP elutes early-mid run. |
| Transfer Line | 280°C | Prevents condensation before MS source. |
| Ionization | EI (70 eV) | Standard library matching. |
Mass Spectrum & Identification (Self-Validation)
To validate the method, ensure your spectra match these theoretical fragmentation patterns.
DMPA-PFP Derivative (MW ~248)
-
Structure:
-
Base Peak (m/z 58): The dimethylamine fragment
is typically the base peak for DMPA derivatives. This arises from alpha-cleavage next to the tertiary amine. -
PFP Fragment (m/z 119):
. Characteristic of the derivatizing agent. -
Molecular Ion (M+): m/z 248 (often weak).
DMPA-d6-PFP Derivative (Internal Standard)
-
Structure:
-
Shift: The mass shift occurs on the dimethylamine tail.
-
Base Peak (m/z 64):
. Shift of +6 Da from native. -
PFP Fragment (m/z 119): Unchanged.
Quantitation Ions (SIM Mode):
-
Target (DMPA): Quant m/z 58; Qual m/z 119, 248.
-
IS (DMPA-d6): Quant m/z 64; Qual m/z 119.
Troubleshooting & Causality
| Issue | Probable Cause | Corrective Action |
| Tailing Peaks | Acidic salt formation in injector. | Ensure the Alkali Wash step (Step 7) is performed efficiently to remove PFPA-OH. |
| Missing Peaks | Moisture in reagents. | PFPA hydrolyzes instantly in water. Use anhydrous solvents and fresh PFPA. |
| Low Sensitivity | Split injection used.[5] | Switch to Splitless mode. Ensure inlet liner is deactivated (silanized). |
| Ghost Peaks | Carryover of PFPA. | Increase evaporation time (Step 5) or increase the post-run oven bake-out. |
References
-
Tsikas, D., et al. (2023).[6] "Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine." Metabolites.[2] (Demonstrates PFPA protocol for polyamines). Retrieved from [Link]
-
US EPA. Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). (General guidance on amine extraction and derivatization). Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). Mass Spectra of Amine Derivatives. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
Sources
- 1. N,N'-Dimethyl-1,3-propanediamine 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]
- 2. researchgate.net [researchgate.net]
- 3. actascientific.com [actascientific.com]
- 4. weber.hu [weber.hu]
- 5. analysis.rs [analysis.rs]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: N,N-Dimethyl-1,3-propylenediamine-d6 (DMAPA-d6) in NMR Spectroscopy
Executive Summary
N,N-Dimethyl-1,3-propylenediamine-d6 (DMAPA-d6) is a specialized deuterated reagent, primarily utilized in pharmaceutical development and surfactant chemistry. Unlike common bulk solvents (e.g., DMSO-d6, CDCl3), DMAPA-d6 serves two distinct, high-value functions:
-
Functional Co-Solvent / Shift Reagent: It acts as a basic solvating agent to induce in-situ salt formation with acidic analytes (carboxylic acids, phenols), resolving signal overlap through chemical shift dispersion while suppressing its own N-methyl signals.
-
qNMR Internal Standard: It is the "Gold Standard" reference material for quantifying trace levels of non-deuterated DMAPA (a known sensitizer) in pharmaceutical and cosmetic formulations via Quantitative NMR (qNMR).
This guide details the solvent selection criteria for utilizing DMAPA-d6 effectively, ensuring stability, solubility, and spectral clarity.
Part 1: Technical Rationale & Mechanism
The "Silent" Base Mechanism
DMAPA-d6 contains a tertiary amine group deuterated at the methyl positions (
-
Chemical Structure:
-
Basicity: The molecule is strongly basic. When added to a solution containing an acidic drug (e.g., Ibuprofen, Salicylic acid), it deprotonates the acid.
-
Spectral Benefit:
-
Elimination of Exchange Broadening: Acidic protons often appear as broad, useless humps. Salt formation sharpens these signals or shifts them to a distinct region.
-
Signal Suppression: The deuteration of the dimethyl group (
) renders the most intense signal of the amine (typically ~2.2 ppm, 6H) invisible in NMR. This clears the spectral window for analyte signals in the aliphatic region.
-
Solvent Selection Matrix
Selecting the primary solvent (matrix) for DMAPA-d6 depends on the application.
| Application | Recommended Primary Solvent | Rationale |
| Acidic Drug Resolution | CDCl3 or Acetone-d6 | Non-polar solvents maximize ion-pairing effects, leading to significant chemical shift changes (dispersion) that resolve overlapping isomers. |
| qNMR (Impurity Quant.) | D2O (Buffered) | Water mimics the formulation matrix (surfactants/buffers) and ensures full solubility of the polar amine salts. |
| Reaction Monitoring | DMSO-d6 | High solubility for diverse intermediates; slows proton exchange rates, allowing observation of distinct NH signals. |
Part 2: Experimental Protocols
Protocol A: Functional Co-Solvent (Shift Reagent)
Objective: Resolve overlapping signals of an acidic pharmaceutical intermediate.
Materials:
-
Analyte (~10 mg)
-
Primary Solvent: Chloroform-d (CDCl3) "100%" (99.96% D)
-
Reagent: DMAPA-d6 (98%+ D)
-
NMR Tubes: 5mm Precision Tubes (Wilmad 528-PP or equivalent)
Workflow:
-
Baseline Scan: Dissolve 10 mg of analyte in 0.6 mL CDCl3. Acquire a standard
spectrum. Note broad peaks or overlaps. -
Titration: Add DMAPA-d6 in 0.5 equivalent increments (approx 1-2
L pure liquid) directly to the NMR tube using a microliter syringe. -
Equilibration: Cap and invert the tube 5 times. Allow to settle for 2 minutes.
-
Acquisition: Re-acquire the spectrum.
-
Observation: The acidic proton signal will vanish/shift. Neighboring protons (alpha-carbonyl) will shift upfield/downfield due to the change in electronics (
).
-
-
Stop Condition: Titrate until spectral resolution is achieved or 2.0 equivalents are reached.
Protocol B: qNMR Internal Standard Preparation
Objective: Quantify trace DMAPA impurities in a surfactant sample using DMAPA-d6 as the internal standard (ISTD).
Critical Control: DMAPA is volatile and hygroscopic. Weighing must be rapid or performed in a glove box.
Step-by-Step:
-
Stock Solution Preparation:
-
Weigh exactly 20.0 mg of DMAPA-d6 into a 10 mL volumetric flask.
-
Dilute to volume with D2O containing 0.1% Maleic Acid (The acid ensures the amine is protonated and non-volatile).
-
Concentration: 2.0 mg/mL.
-
-
Sample Preparation:
-
Weigh 100 mg of sample (e.g., Betaine surfactant) into a vial.
-
Add 0.5 mL of the DMAPA-d6 Stock Solution.
-
Add 0.5 mL of D2O (Total volume ~1 mL).
-
-
Acquisition parameters (qNMR):
-
Pulse Angle: 90°
-
Relaxation Delay (D1):
30 seconds (Essential for full T1 relaxation). -
Scans: 64.
-
-
Analysis: Integrate the residual propyl multiplet of the impurity (DMAPA) against the equivalent propyl multiplet of the standard (DMAPA-d6). The
singlet of the impurity will be visible, while the of the standard is silent.
Part 3: Visualization & Logic
Solvent Selection Decision Tree
This diagram guides the researcher in selecting the correct solvent system based on the analytical goal.
Figure 1: Decision matrix for selecting the solvent environment when working with DMAPA-d6.
qNMR Workflow for Impurity Analysis
The logical flow for quantifying non-deuterated impurities using the d6-isotopologue.
Figure 2: Step-by-step workflow for qNMR analysis using DMAPA-d6.
Part 4: Reference Data
Expected Chemical Shifts
Since DMAPA-d6 is often used in mixtures, understanding the signal positions is critical.
| Proton Group | Approx.[1] Shift (ppm) | Multiplicity | Note |
| N-(CH3)2 | Silent | - | Deuterated in DMAPA-d6. (Appears at 2.15 ppm in non-deuterated impurity). |
| N-CH2- | 2.25 | Triplet | Alpha to tertiary amine. |
| -CH2- | 1.60 | Quintet | Central methylene. |
| -CH2-N | 2.65 | Triplet | Alpha to primary amine. |
| -NH2 | 1.0 - 8.0 | Broad | Highly variable; depends on pH, solvent, and concentration. |
Note: Shifts are referenced to TMS (0.00 ppm). Values may vary by ±0.2 ppm depending on the primary solvent (CDCl3 vs D2O).
References
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Retrieved from [Link]
- Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy. Trends in Analytical Chemistry. (General qNMR methodology reference).
Sources
Application Note: Quantitative Analysis of DMAPA-d6 by GC-MS Following Benzoyl Chloride Derivatization
Abstract
This application note details a robust and sensitive method for the quantitative analysis of deuterated N,N-Dimethyl-1,3-propanediamine (DMAPA-d6) in aqueous matrices. To overcome the inherent polarity and poor chromatographic performance of diamines, a pre-analytical chemical derivatization is employed using benzoyl chloride. This procedure, based on the Schotten-Baumann reaction, converts the primary and tertiary amine functionalities of DMAPA-d6 into their corresponding benzoyl amides, which are more volatile and amenable to gas chromatography. The resulting derivatives exhibit excellent chromatographic peak shape and produce characteristic mass spectra, enabling selective and sensitive quantification by Gas Chromatography-Mass Spectrometry (GC-MS). This method is particularly suited for researchers, scientists, and drug development professionals requiring accurate measurement of DMAPA-d6, often used as an internal standard in pharmacokinetic and metabolism studies.
Introduction: The Rationale for Derivatization
N,N-Dimethyl-1,3-propanediamine (DMAPA) is a key building block in the synthesis of various surfactants, corrosion inhibitors, and active pharmaceutical ingredients.[1][2] Its deuterated isotopologue, DMAPA-d6, serves as an ideal internal standard in mass spectrometry-based bioanalytical methods due to its chemical similarity to the analyte of interest, which allows for correction of variations during sample preparation and analysis.[3][4]
Direct GC-MS analysis of short-chain diamines like DMAPA is challenging due to their high polarity, which leads to poor peak shape, tailing, and low sensitivity on common non-polar and mid-polar capillary columns. Chemical derivatization is a widely employed strategy to enhance the volatility and thermal stability of polar analytes, thereby improving their chromatographic behavior.[5]
Benzoyl chloride is an effective derivatizing agent for primary and secondary amines, reacting under mild alkaline conditions in what is known as the Schotten-Baumann reaction.[6][7][8] This reaction transforms the polar amine groups into less polar, more volatile amide derivatives.[9] The introduction of the benzoyl group also increases the molecular weight of the analyte, shifting its mass-to-charge ratio (m/z) to a higher, more selective region of the mass spectrum, away from potential low-mass interferences.
This application note provides a comprehensive, step-by-step protocol for the extraction, derivatization, and subsequent GC-MS analysis of DMAPA-d6.
Experimental Workflow and Chemical Principles
The overall analytical procedure involves three key stages: liquid-liquid extraction (LLE) of DMAPA-d6 from the aqueous sample matrix, derivatization with benzoyl chloride, and analysis of the derivative by GC-MS.
Caption: Chemical transformation during derivatization.
Detailed Protocols
Materials and Reagents
-
DMAPA-d6 standard: (Isotopic purity ≥ 98%)
-
Benzoyl chloride: (≥ 99%, reagent grade)
-
Sodium hydroxide (NaOH): (Pellets, ≥ 97%)
-
Dichloromethane (DCM): (HPLC grade)
-
Methanol (MeOH): (HPLC grade)
-
Anhydrous sodium sulfate (Na₂SO₄): (Reagent grade)
-
Deionized water: (18.2 MΩ·cm)
-
Glassware: Volumetric flasks, pipettes, separatory funnel, reaction vials with PTFE-lined caps.
Safety Precaution: Benzoyl chloride is corrosive, a lachrymator, and moisture-sensitive. [9][10]All handling of this reagent must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Preparation of Solutions
-
DMAPA-d6 Stock Solution (1 mg/mL): Accurately weigh 10 mg of DMAPA-d6 and dissolve in 10 mL of methanol in a volumetric flask.
-
DMAPA-d6 Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with methanol to achieve the desired concentration range for the calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).
-
Sodium Hydroxide Solution (2 M): Carefully dissolve 8.0 g of NaOH pellets in 100 mL of deionized water. Allow to cool to room temperature before use.
Sample Preparation and Derivatization Protocol
-
Sample Aliquoting: To a 15 mL glass screw-cap tube, add 1 mL of the aqueous sample (or calibration standard).
-
Alkalinization: Add 1 mL of 2 M NaOH solution to the tube and vortex briefly.
-
Extraction: Add 5 mL of dichloromethane to the tube. Cap tightly and vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge the tube at 2000 x g for 5 minutes to achieve clear phase separation.
-
Organic Phase Collection: Carefully transfer the lower organic layer (DCM) to a clean reaction vial using a glass Pasteur pipette.
-
Derivatization: Add 100 µL of benzoyl chloride to the collected organic extract. Cap the vial tightly and vortex for 1 minute.
-
Reaction: Allow the reaction to proceed at room temperature for 10 minutes.
-
Quenching: Add 2 mL of deionized water to the vial to quench the reaction and wash away excess reagents. Vortex for 1 minute.
-
Final Extraction: After phase separation, transfer the lower organic layer to a clean autosampler vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Analysis: The sample is now ready for GC-MS analysis.
GC-MS Instrumentation and Parameters
The following instrumental parameters have been found to be effective for the analysis of benzoylated amines and can serve as a starting point for method development.
| Parameter | Setting | Rationale |
| Gas Chromatograph | Agilent 8890 GC (or equivalent) | Provides reliable and reproducible chromatographic separations. |
| Mass Spectrometer | Agilent 5977B MSD (or equivalent) | Offers high sensitivity and selectivity for quantitative analysis. |
| GC Column | Agilent J&W DB-5ms UI (30 m x 0.25 mm, 0.25 µm) | A non-polar column suitable for a wide range of derivatized compounds. [6] |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Inlet Temperature | 280 °C | Ensures complete vaporization of the derivatized analyte. |
| Injection Mode | Splitless (1 µL injection volume) | Maximizes the transfer of analyte to the column for trace-level analysis. |
| Oven Program | Initial: 150 °C (hold 1 min), Ramp: 20 °C/min to 300 °C (hold 5 min) | A temperature ramp allows for good separation from solvent and other matrix components. |
| MS Transfer Line | 280 °C | Prevents condensation of the analyte before entering the mass spectrometer. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |
| Quadrupole Temp. | 150 °C | Standard temperature for the mass analyzer. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Enhances sensitivity and selectivity by monitoring only specific ions of interest. |
Expected Results and Data Interpretation
Mass Spectrum and Fragmentation
The derivatization adds a benzoyl group (C₆H₅CO-) to the primary amine of DMAPA-d6. The molecular weight of the N-benzoyl-DMAPA-d6 derivative is expected to be 214.3 g/mol . Upon electron ionization, the molecule will fragment in a characteristic manner.
-
Molecular Ion (M⁺): A peak at m/z 214 is expected for the molecular ion of the derivatized DMAPA-d6.
-
Key Fragment Ions:
-
m/z 105: This is a very common and often abundant fragment for benzoylated compounds, corresponding to the benzoyl cation [C₆H₅CO]⁺.
-
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atoms is a common fragmentation pathway for amines. [11]For the derivatized DMAPA-d6, this would lead to characteristic fragments. For instance, cleavage between the two methylene groups of the propyl chain could yield ions that help confirm the structure.
-
Ions specific to the DMAPA-d6 backbone: Fragmentation of the propyl chain and the dimethylamino group will produce other characteristic ions. The presence of the six deuterium atoms on the dimethylamino group will result in a 6-mass unit shift for fragments containing this group compared to the non-deuterated analog.
-
Table of Proposed Ions for SIM Mode:
| Ion (m/z) | Identity | Role |
| 214 | [M]⁺ | Quantifier Ion |
| 105 | [C₆H₅CO]⁺ | Qualifier Ion 1 |
| TBD | Fragment containing the deuterated moiety | Qualifier Ion 2 |
To be determined experimentally.
Quantification
Quantification is achieved by constructing a calibration curve of the peak area ratio (analyte quantifier ion / internal standard quantifier ion) versus the concentration of the analyte. [12]In this specific application, DMAPA-d6 is the analyte of interest. If quantifying the non-deuterated DMAPA, DMAPA-d6 would serve as the internal standard.
Method Validation and Performance
A full method validation should be conducted according to established guidelines (e.g., ICH M10) to ensure the reliability of the results. Key validation parameters include:
-
Linearity: The method should be linear over the expected concentration range.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at multiple concentration levels.
-
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.
-
Matrix Effect: Assessed to ensure that components of the sample matrix do not suppress or enhance the ionization of the analyte.
-
Stability: The stability of the analyte in the matrix and the derivatized sample should be evaluated under various storage conditions.
Conclusion
The protocol described in this application note provides a reliable and sensitive method for the GC-MS analysis of DMAPA-d6. The use of benzoyl chloride derivatization effectively addresses the challenges associated with the analysis of polar diamines by gas chromatography. This method demonstrates high specificity and is suitable for applications in pharmaceutical research, drug development, and other fields requiring accurate quantification of DMAPA-d6.
References
- Schotten, C. Ueber die Oxydation des Piperidins. Ber. Dtsch. Chem. Ges.1884, 17 (2), 2544–2547.
- Baumann, E. Ueber eine einfache Methode der Darstellung von Benzoësäureäthern. Ber. Dtsch. Chem. Ges.1886, 19 (2), 3218–3222.
- Ihde, A. J. The Schotten-Baumann Reaction. J. Chem. Educ.1959, 36 (6), 319.
-
Analytice. Dimethylaminopropylamine (DMAPA) – analysis. Available online: [Link] (accessed on February 21, 2026).
- Krasnikov, A. V.; et al. Determination of residual dimethylaminopropylamine in aminopropylamides of fatty acid using high-performance liquid chromatography. Ind. Lab. Diagn.
- Koshti, N. M.; et al. Analysis of trace levels of toxic N,N-dimethylaminopropylamine in alkylamidobetaines by ion-chromatography. J. Indian Chem. Soc.2002, 79, 450-451.
- Wong, J. M. T.; et al. Benzoyl chloride derivatization with liquid chromatography-mass spectrometry for targeted metabolomics of neurochemicals in biological samples. J.
- Song, P.; et al. In vivo neurochemical monitoring using benzoyl chloride derivatization and liquid chromatography-mass spectrometry. Anal. Chem.2012, 84 (9), 4117-4124.
-
Carl ROTH. Safety Data Sheet: Benzoyl chloride. Available online: [Link] (accessed on February 21, 2026).
-
Agilent Technologies. Agilent J&W GC Column Selection Guide. Available online: [Link] (accessed on February 21, 2026).
-
Restek. A Technical Guide for Static Headspace-GC. Available online: [Link] (accessed on February 21, 2026).
-
ResolveMass Laboratories Inc. Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Available online: [Link] (accessed on February 21, 2026).
- Basiri, S.; et al. Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. J. Pharm. Biomed. Anal.2021, 193, 113735.
- Unadkat, J. D.; et al. Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment. Environ. Sci. Technol.2015, 49 (21), 12933–12941.
-
NIST. 1,3-Propanediamine, N,N-dimethyl-. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. Available online: [Link] (accessed on February 21, 2026).
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available online: [Link] (accessed on February 21, 2026).
-
Chemistry LibreTexts. Quantitative and Qualitative GC and GC-MS. Available online: [Link] (accessed on February 21, 2026).
-
VideLeaf. Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method: Nerve Agents. Available online: [Link] (accessed on February 21, 2026).
-
Ataman Kimya. DIMETHYLAMINOPROPYLAMINE. Available online: [Link] (accessed on February 21, 2026).
- Residue detection of DMAP and DCC in docetaxel by GC-MS. Pharmacy Today2018, 28 (3), 173-175.
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. gcms.cz [gcms.cz]
- 3. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
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- 5. Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. grokipedia.com [grokipedia.com]
- 7. SATHEE: Chemistry Schotten Baumann Reaction [satheeneet.iitk.ac.in]
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- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
Precision Quantitation of DMAPA in Cocamidopropyl Betaine (CAPB) via HILIC-MS/MS with Deuterated Internal Standard Correction
Part 1: Executive Summary & Scientific Rationale
The Analytical Challenge
Cocamidopropyl betaine (CAPB) is a ubiquitous amphoteric surfactant used in personal care products. Its synthesis involves the reaction of fatty acids with 3-dimethylaminopropylamine (DMAPA) to form an amidoamine intermediate, followed by quaternization with sodium monochloroacetate.
DMAPA is a known skin sensitizer. The Cosmetic Ingredient Review (CIR) Expert Panel and various regulatory bodies have established strict limits for free DMAPA in finished raw materials, typically requiring levels < 100 ppm (and often lower in leave-on products) to prevent allergic contact dermatitis.
The Problem with Conventional Methods
-
Polarity: DMAPA is a small, highly polar, basic amine (
). It elutes in the void volume of standard C18 Reverse Phase columns, leading to poor reproducibility and ion suppression. -
Matrix Effects: CAPB is a surfactant.[1] In Electrospray Ionization (ESI), the high concentration of surfactant molecules competes for charge at the droplet surface, causing severe signal suppression of the trace impurity (DMAPA).
-
Detection: DMAPA lacks a strong chromophore, making UV detection (HPLC-UV) insensitive without complex derivatization (e.g., with dansyl chloride).
The Solution: HILIC-MS/MS with IDMS
This protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) to retain the polar amine without ion-pairing reagents. Crucially, it employs Isotope Dilution Mass Spectrometry (IDMS) using d6-DMAPA (dimethyl-d6) as an internal standard.
Why d6-DMAPA? The deuterated standard co-elutes perfectly with native DMAPA. Therefore, it experiences the exact same matrix suppression from the CAPB surfactant load. By quantifying the ratio of Native/d6 response, the matrix effect is mathematically cancelled out, rendering the method self-validating and highly accurate.
Part 2: Chemical & Analytical Pathways (Visualization)
Figure 1: Synthesis & Impurity Origin
This diagram illustrates where the DMAPA impurity originates and how the Analytical Workflow intercepts it.
Caption: Synthesis pathway of CAPB showing the origin of DMAPA impurity and the subsequent analytical workflow.
Part 3: Detailed Experimental Protocol
Reagents & Standards
-
Analytes:
-
3-Dimethylaminopropylamine (DMAPA), >99% purity.
-
Internal Standard: DMAPA-d6 (N,N-Dimethyl-d6-1,3-propanediamine). Note: The deuterium label is on the two methyl groups.
-
-
Solvents: LC-MS grade Acetonitrile (ACN), Water, Ammonium Formate, Formic Acid.
-
Matrix: CAPB raw material (typically 30% active solids).
Standard Preparation
-
Stock Solution A (Native): 1.0 mg/mL DMAPA in 50:50 ACN:Water (0.1% Formic Acid).
-
Stock Solution B (Internal Standard): 1.0 mg/mL d6-DMAPA in 50:50 ACN:Water (0.1% Formic Acid).
-
Working Internal Standard (WIS): Dilute Stock B to 1,000 ng/mL in ACN.
Sample Preparation (The "Dilute-and-Shoot" Approach)
CAPB is viscous and foams. Direct injection is impossible.
-
Weighing: Accurately weigh 100 mg (0.1 g) of CAPB sample into a 15 mL centrifuge tube.
-
Solvation: Add 9.9 mL of Acetonitrile (not water, to prevent foaming and precipitate salts).
-
Spiking: Add 100 µL of WIS (d6-DMAPA) to the tube.
-
Mixing: Vortex vigorously for 1 minute. Sonication may be used if the sample is a gel.
-
Clarification: Centrifuge at 4,000 rpm for 5 minutes to settle any insoluble salts (NaCl is a byproduct of CAPB synthesis and is insoluble in ACN).
-
Final Dilution: Transfer 100 µL of the supernatant into an LC vial containing 900 µL of Mobile Phase B (see below).
-
Result: The final solution is ready for injection. The high organic content matches the initial HILIC gradient conditions.
-
LC-MS/MS Conditions
Chromatographic Parameters
-
Column: Waters BEH Amide or Phenomenex Kinetex HILIC (2.1 x 100 mm, 1.7 µm or 2.6 µm).
-
Rationale: Amide/HILIC phases retain polar amines via hydrogen bonding and electrostatic interactions.
-
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).
-
Note: Low pH ensures DMAPA is fully protonated (
).
-
-
Mobile Phase B: Acetonitrile (0.1% Formic Acid).
-
Flow Rate: 0.4 mL/min.[2]
-
Column Temp: 40°C.
-
Injection Vol: 2 µL.
Gradient Table:
| Time (min) | % A (Aqueous) | % B (Organic) | Phase |
|---|---|---|---|
| 0.00 | 10 | 90 | Loading |
| 1.00 | 10 | 90 | Isocratic Hold |
| 3.50 | 50 | 50 | Elution Ramp |
| 4.50 | 50 | 50 | Wash |
| 4.60 | 10 | 90 | Re-equilibration |
| 7.00 | 10 | 90 | End |
Mass Spectrometry Parameters (MRM)
-
Ionization: ESI Positive Mode (
). -
Capillary Voltage: 3.0 kV.
-
Source Temp: 350°C (High temp required to desolvate surfactant matrix).
MRM Transitions:
| Analyte | Precursor ( | Product ( | Role | Collision Energy (V) | Mechanism |
| DMAPA | 103.1 | 86.1 | Quantifier | 15 | Loss of |
| DMAPA | 103.1 | 58.1 | Qualifier | 25 | Loss of |
| d6-DMAPA | 109.1 | 92.1 | Internal Std | 15 | Loss of |
Part 4: Data Analysis & Validation Logic
Calculation (IDMS)
Quantification is performed using the Response Ratio (RR) :
The concentration is derived from a calibration curve where
Self-Validating Features
-
Retention Time Lock: The d6-standard must elute at the exact same retention time as the native peak (
min). If they separate, the HILIC mechanism is failing (likely pH drift). -
Ion Ratio Confirmation: For native DMAPA, the ratio of the 86.1 ion to the 58.1 ion should be consistent (e.g.,
). -
Matrix Factor Correction: If the absolute area of the d6-standard in the sample drops by >50% compared to a solvent standard, it indicates severe suppression. However, because the ratio is used, the quantitative result remains valid unless the signal drops below the Limit of Detection (LOD).
Figure 2: Analytical Logic Flow
Caption: Decision tree for validating data quality using internal standard logic.
Part 5: References
-
Wang, P. G., & Zhou, W. (2016).[3] Rapid determination of cocamidopropyl betaine impurities in cosmetic products by core-shell hydrophilic interaction liquid chromatography-tandem mass spectrometry.[3] Journal of Chromatography A, 1461, 78-83. [Link]
-
Cosmetic Ingredient Review (CIR) Expert Panel. (2012). Final Report of the Cosmetic Ingredient Review Expert Panel on the Safety Assessment of Cocamidopropyl betaine (CAPB). International Journal of Toxicology, 31(4_suppl), 77S-111S. [Link]
-
European Chemicals Agency (ECHA). (n.d.). Substance Information: 3-aminopropyldimethylamine (DMAPA).[4][5] [Link][6]
Sources
Troubleshooting & Optimization
reducing matrix effects in DMAPA analysis using deuterated standards
A Senior Application Scientist's Guide to Mitigating Matrix Effects with Deuterated Internal Standards
Welcome to the technical support center for N,N-dimethyl-4-aminopyridine (DMAPA) analysis. This guide is designed for researchers, scientists, and drug development professionals who are leveraging the power of LC-MS/MS for quantitative analysis and encountering the common but critical challenge of matrix effects. As a Senior Application Scientist, my goal is not just to provide steps, but to explain the causality behind them, ensuring your methods are robust, reliable, and built on a foundation of scientific integrity.
This resource provides in-depth FAQs for foundational knowledge and detailed troubleshooting guides for when you're facing specific experimental hurdles.
Frequently Asked Questions (FAQs)
This section addresses the fundamental concepts at the heart of matrix effects and their mitigation in DMAPA analysis.
Q1: What exactly are "matrix effects," and why are they a significant problem in the LC-MS/MS analysis of DMAPA?
A: Matrix effect is the alteration (suppression or enhancement) of an analyte's ionization efficiency due to co-eluting, undetected components from the sample matrix. In simpler terms, other molecules from your sample (e.g., salts, phospholipids, metabolites in plasma; or surfactants in cosmetic formulations) can interfere with DMAPA's ability to become charged in the mass spectrometer's ion source.[1][2]
This is a critical problem for two main reasons:
-
Inaccurate Quantification: If the ionization of DMAPA is suppressed, the detector sees a lower signal, leading to an underestimation of its true concentration.[1] Conversely, enhancement leads to overestimation.
-
Poor Reproducibility: The composition of the matrix can vary significantly from sample to sample, causing the degree of ion suppression or enhancement to be inconsistent.[1][3] This leads to high variability in results and poor method precision.
The issue is particularly pronounced in soft ionization techniques like Electrospray Ionization (ESI), which are highly sensitive to competition for charge and changes in droplet formation caused by matrix components.[3][4]
Q2: How does a deuterated internal standard (d-IS) for DMAPA work to counteract these matrix effects?
A: A deuterated internal standard is a version of the DMAPA molecule where one or more hydrogen atoms have been replaced with its stable isotope, deuterium. This makes the d-IS chemically almost identical to the native DMAPA.[5] The principle of correction relies on this similarity:
-
A precise, known amount of the DMAPA d-IS is added to every sample, standard, and quality control (QC) at the very beginning of the sample preparation process.
-
Because it is chemically identical, the d-IS experiences the exact same physical losses during sample extraction and, crucially, the same degree of ion suppression or enhancement in the MS source as the native DMAPA.[6][7]
-
The mass spectrometer can distinguish between the native DMAPA and the heavier d-IS.
-
Quantification is based on the ratio of the analyte peak area to the internal standard peak area (Analyte Area / IS Area). Since both signals were suppressed or enhanced to the same extent, the ratio remains constant and directly proportional to the analyte concentration, effectively canceling out the variability caused by the matrix effect.
This use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for correcting matrix effects in quantitative bioanalysis.[3]
Q3: What are the most important characteristics to look for when selecting a deuterated standard for DMAPA?
A: The effectiveness of a d-IS hinges on its quality and design. Here are the critical parameters to consider, summarized in the table below.
| Parameter | Requirement | Rationale |
| Isotopic Purity | Ideally ≥98% | Minimizes the contribution of any unlabeled DMAPA in the d-IS stock, which would lead to an overestimation of the true analyte concentration. |
| Position of Deuteration | On a chemically stable part of the molecule (e.g., C-D bonds on an aromatic ring or alkyl chain). | Avoids H-D exchange with protons from the solvent or matrix. Deuteriums on -OH, -NH, or -SH groups are prone to exchange and should be avoided. |
| Mass Shift | A mass difference (Δm) of at least 3 Da. | Prevents isotopic overlap from the natural abundance of ¹³C in the native DMAPA from interfering with the d-IS signal. |
| Co-elution | The d-IS should co-elute perfectly with the native DMAPA. | This is essential for the d-IS to experience the exact same matrix effect at the exact same time. A slight shift can expose it to a different matrix environment, compromising its ability to compensate accurately.[8][9] |
Q4: I've heard of the "isotope effect" causing chromatographic separation between the analyte and the d-IS. How does this happen and can it impact my DMAPA results?
A: Yes, the "isotope effect" is a real phenomenon that can compromise the effectiveness of a d-IS.[8] It occurs because the carbon-deuterium (C-D) bond is slightly stronger and less polar than a carbon-hydrogen (C-H) bond. In reversed-phase chromatography, this can make the deuterated molecule slightly less retentive, causing it to elute marginally earlier than the non-deuterated analyte.[3][8]
If this separation is significant, the analyte and the d-IS will not be in the ion source at the same time and will not experience the same matrix environment.[9] If a region of high ion suppression exists exactly where your analyte elutes but not where your d-IS elutes, the correction will be inaccurate, leading to erroneous results.[9] While often minor, this effect should always be evaluated during method development. Using a stable isotope label other than deuterium (e.g., ¹³C, ¹⁵N) can minimize this issue, as they have a much smaller impact on retention time.[9]
Troubleshooting Guide: A Problem-and-Solution Approach
This section is structured to address specific problems you may encounter during your analysis.
Q1: My d-IS peak area is highly variable across my sample set, even in my calibration standards. What's going on?
A: Inconsistent internal standard response is a major red flag and must be addressed. According to regulatory guidelines, the response of the IS should be consistent across the run. Here’s a logical breakdown of potential causes and solutions:
-
Pipetting/Addition Error: The most common cause is inconsistent addition of the IS working solution to the samples.
-
Solution: Re-evaluate your pipetting technique. Ensure your pipette is calibrated. Add the IS to all wells/vials before proceeding with the next step to minimize time-based variability.
-
-
Severe and Variable Matrix Effects: While the d-IS is meant to track the analyte, extremely high levels of ion suppression can quench the IS signal to a point where it becomes unreliable or falls below the detector's linear range.
-
Solution:
-
Dilute the Sample: Perform a dilution of the sample matrix (e.g., 1:5 or 1:10 with an appropriate buffer or solvent) before extraction. This reduces the concentration of interfering matrix components.[10][11]
-
Improve Sample Cleanup: Your current sample preparation (e.g., protein precipitation) may not be sufficient. Switch to a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to better remove interfering compounds like phospholipids.[6]
-
-
-
IS Stability Issues: The d-IS could be degrading in the sample matrix or in the final processed sample sitting in the autosampler.
-
Solution: Perform stability tests. Spike the d-IS into the matrix and analyze it immediately, and then again after the maximum expected time it would sit in the autosampler. Compare the peak areas to assess for degradation.
-
Q2: My Quality Control (QC) samples are failing for precision and accuracy, but my calibration curve looks good. Is this still a matrix effect issue?
A: Absolutely. This is a classic symptom of uncorrected matrix effects. A calibration curve is typically prepared in a clean, surrogate matrix (e.g., charcoal-stripped plasma or a simple buffer).[12] Your QC and study samples, however, are in the authentic biological matrix, which contains all the endogenous interferences.
-
The Causality: The good calibration curve shows the method works in a "clean" environment. The failing QCs indicate that when the complex biological matrix is present, it is interfering with the analysis, and your current d-IS strategy is not adequately compensating for it.[13] This could be due to the isotope effect causing chromatographic shift, or the matrix effect being so severe that it affects the analyte and IS differently (differential matrix effects).[9]
-
Path Forward:
-
Assess the Matrix Effect Quantitatively: Use the protocol below (Protocol 1) to determine the actual matrix factor (MF). An MF of 1.0 means no matrix effect, <1.0 means suppression, and >1.0 means enhancement. According to FDA/ICH M10 guidelines, the coefficient of variation (CV) of the IS-normalized matrix factor across at least six different sources (lots) of matrix should be ≤15%.
-
Optimize Chromatography: Increase the retention time of DMAPA. Often, matrix interferences are poorly retained and elute early in the run. By modifying your gradient or mobile phase to push DMAPA further down the chromatogram, you can often achieve separation from the interfering components.[10]
-
Re-evaluate Sample Cleanup: As mentioned previously, a move from protein precipitation to SPE or LLE is a highly effective way to produce a cleaner final extract and mitigate matrix effects.[6]
-
Q3: How do I formally validate that my deuterated internal standard is performing correctly according to regulatory guidelines?
A: Regulatory bodies like the FDA and EMA (via ICH M10) have specific requirements for validating the use of an internal standard.[14] Your validation package must demonstrate the following:
-
Selectivity/Interference: You must show that in at least six different lots of blank matrix, there are no interfering peaks at the retention time of your d-IS. The response of any interfering components should be ≤5% of the d-IS response in your Lower Limit of Quantification (LLOQ) sample.
-
Matrix Effect: You must quantitatively assess the matrix effect using the IS-normalized matrix factor as described in the previous question and in Protocol 1. The CV across different lots must be ≤15%.
-
IS Response Consistency: The peak area of the d-IS in your study samples should be monitored. While there are no strict acceptance criteria in the ICH M10 guideline for IS response variability during sample analysis, the FDA has previously suggested that the IS response in the sample should be within 50% to 200% of the average IS response in the calibration standards and QCs. Significant deviation warrants an investigation.
-
Recovery: While not directly a measure of matrix effect compensation, consistent extraction recovery of the IS across low, medium, and high concentrations (CV ≤ 15%) demonstrates that the method is reproducible.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Factor (MF)
This protocol describes the post-extraction spike method to quantitatively determine the presence and variability of matrix effects.
Objective: To calculate the Matrix Factor (MF) and ensure the IS-normalized MF is consistent across different sources of the biological matrix.
Materials:
-
At least six different individual lots of blank biological matrix (e.g., human plasma).
-
DMAPA and DMAPA-dₙ stock solutions.
-
Reconstitution solvent (e.g., 50:50 Acetonitrile:Water).
Procedure:
-
Prepare Set 1 (Analyte in Post-Extraction Matrix):
-
Take six aliquots, one from each lot of blank matrix.
-
Perform your full sample extraction procedure (e.g., protein precipitation or SPE) on these blank samples.
-
Evaporate the supernatant/eluate to dryness.
-
Reconstitute the dried extracts with a solution containing DMAPA and DMAPA-dₙ at a known concentration (e.g., medium QC level). This is your "post-extraction spike."
-
-
Prepare Set 2 (Analyte in Neat Solution):
-
Prepare a set of samples (n=6) by spiking DMAPA and DMAPA-dₙ at the exact same final concentration as in Set 1, but into the reconstitution solvent instead of a matrix extract.
-
-
Analysis and Calculation:
-
Inject both sets of samples onto the LC-MS/MS system.
-
Record the peak areas for both the analyte (DMAPA) and the internal standard (DMAPA-dₙ).
-
Calculate the IS-Normalized Matrix Factor for each of the six lots using the following formula:
IS-Normalized MF = (Peak Area of Analyte in Set 1 / Peak Area of IS in Set 1) / (Mean Peak Area of Analyte in Set 2 / Mean Peak Area of IS in Set 2)
-
-
Acceptance Criteria:
-
Calculate the mean, standard deviation, and coefficient of variation (%CV) for the six IS-Normalized MF values.
-
The %CV should be ≤ 15%.
-
| Lot # | Analyte Area (Set 1) | IS Area (Set 1) | Response Ratio (Set 1) | IS-Normalized MF |
| 1 | 185,000 | 370,000 | 0.500 | 1.00 |
| 2 | 171,000 | 355,000 | 0.482 | 0.96 |
| 3 | 195,000 | 380,000 | 0.513 | 1.03 |
| 4 | 165,000 | 340,000 | 0.485 | 0.97 |
| 5 | 189,000 | 390,000 | 0.485 | 0.97 |
| 6 | 205,000 | 395,000 | 0.519 | 1.04 |
| Mean (Set 2) Ratio | 0.500 | |||
| Mean MF | 0.995 | |||
| StDev | 0.032 | |||
| %CV | 3.2% | |||
| Table: Example data for the calculation of the IS-Normalized Matrix Factor. In this example, the %CV is 3.2%, which meets the acceptance criterion of ≤15%. |
References
- Correcting for Matrix Effects in Mass Spectrometry Using Deuterated Standards: Application Notes and Protocols. (n.d.). Benchchem.
- The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters.
- Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. (2024, November 21). Welch Materials, Inc.
- A Comparative Guide to FDA and EMA Guidelines for Internal Standard Validation in Bioanalytical Methods. (n.d.). Benchchem.
- Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. (n.d.). PMC.
- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). ResolveMass Laboratories Inc.
- Matrix Effects: Causes and Solutions in Analysis. (2026, February 18). Phenomenex.
- Matrix Effect Compensation in Small-Molecule Profiling for an LC–TOF Platform Using Multicomponent Postcolumn Infusion. (2015, May 12). ACS Publications.
- Matrix Effect Compensation in Small-Molecule Profiling for an LC–TOF Platform Using Multicomponent Postcolumn Infusion. (2015, May 12). ADDI.
- What are Matrix Effect in Liquid Chromatography Mass Spectrometry? (n.d.). NorthEast BioLab.
- M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (n.d.). FDA.
- Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (2022, April 15). LCGC International.
- Matrix Effects and Application of Matrix Effect Factor. (2017, November 24). Taylor & Francis.
- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (2014). South American Journal of Clinical Research.
- The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). (2021, July 1). LCGC International.
- Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. (n.d.). CDC Stacks.
- Determination of residual dimethylaminopropylamine in aminopropylamides of fatty acid using high-performance liquid chromatography. (n.d.). ResearchGate.
- Bioanalytical Method Validation Guidance for Industry. (2018, May 24). FDA.
- Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). ResolveMass Laboratories Inc.
- Bioanalytical Method Validation. (n.d.).
- Review Article on Matrix Effect in Bioanalytical Method Development. (2018). International Journal of MediPharm Research.
- LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. (n.d.). NorthEast BioLab.
- How to remove matrix effect in LC-MS/MS? (2012, August 25). ResearchGate.
Sources
- 1. Matrix Effects: Causes and Solutions in Analysis | Phenomenex [phenomenex.com]
- 2. nebiolab.com [nebiolab.com]
- 3. stacks.cdc.gov [stacks.cdc.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. texilajournal.com [texilajournal.com]
- 8. waters.com [waters.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. welch-us.com [welch-us.com]
- 11. researchgate.net [researchgate.net]
- 12. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 13. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fda.gov [fda.gov]
Technical Support Center: Troubleshooting DMAPA-d6 Recovery in SPE
Executive Summary: The Nature of the Problem
DMAPA (3-dimethylaminopropylamine) and its deuterated internal standard (DMAPA-d6) present a "perfect storm" of challenges for Solid Phase Extraction (SPE).[1] They are highly polar (LogP ≈ -0.3), strongly basic (pKa ≈ 10), and, critically, volatile as a free base .[1]
When researchers report "low recovery" for DMAPA-d6, it is rarely a single issue.[1] It is usually a failure in one of three distinct phases:
-
retention Failure: The molecule never stuck to the cartridge (Breakthrough).
-
Elution Lock: The molecule stuck too hard (Ionic interaction).
-
Post-Elution Loss: The molecule evaporated during the concentration step (Volatility).
This guide deconstructs these failure modes using a self-validating diagnostic approach.
Diagnostic Workflow: Where is your Analyte?
Before changing your method, you must locate the loss. Perform a Mass Balance Test by collecting and analyzing the fractions listed below.
Visualizing the Troubleshooting Logic
Figure 1: Diagnostic decision tree for isolating the source of analyte loss during SPE.[1]
Critical Failure Mode 1: The "Evaporation Trap" (Volatility)
The Issue: This is the most common cause of "0% recovery" for DMAPA despite a perfect extraction. DMAPA is a volatile amine. Standard SPE protocols for bases involve eluting with 5% Ammonium Hydroxide in Methanol . This converts DMAPA-d6 into its neutral, free-base form.[1] If you evaporate this eluate to dryness (e.g., under Nitrogen or SpeedVac), the DMAPA-d6 evaporates along with the solvent.
Q: How do I prevent evaporative loss during the concentration step? A: You must "trap" the amine as a non-volatile salt before evaporation.
The Protocol Fix:
-
Elute with 5% NH₄OH in Methanol (as standard).
-
Immediately add 20–50 µL of 10% Formic Acid or HCl to the collection tube before evaporation.
-
Mechanism: The acid protonates the amine (DMAPA-H⁺), converting it into a non-volatile salt.
-
Alternative: Do not evaporate to dryness. Evaporate to ~100 µL, then reconstitute.
Critical Failure Mode 2: Retention Mechanism (Chemistry)[1]
The Issue: DMAPA is too polar (LogP -0.3) for C18 (Reversed Phase) and too small for standard HLB (Hydrophilic-Lipophilic Balance) retention.[1]
Q: Why is DMAPA-d6 breaking through during the load step? A: You are likely relying on hydrophobic retention. You must use Mixed-Mode Strong Cation Exchange (MCX) .[1]
The Mechanism: MCX sorbents combine a hydrophobic backbone with a sulfonic acid group (-SO₃H).
-
Load (pH < 4): DMAPA is positively charged. The sorbent is negatively charged. Retention occurs via Ionic Bonding .
-
Wash (100% MeOH): The ionic bond is strong enough to withstand a 100% organic wash, removing hydrophobic interferences.
-
Elute (pH > 11): High pH neutralizes the DMAPA (removes the positive charge), breaking the ionic bond and releasing the molecule.
Optimized MCX Protocol for DMAPA-d6
| Step | Solvent / Condition | Purpose |
| 1. Sample Pre-treatment | Dilute sample 1:1 with 2% Formic Acid (aq) . | Crucial: Acidifies sample to pH ~3 to ensure DMAPA is fully protonated (charged). |
| 2. Conditioning | 1 mL Methanol, then 1 mL Water. | Activates sorbent ligands. |
| 3. Load | Load pre-treated sample (Slow flow: 1 mL/min). | Ionic binding occurs here. |
| 4. Wash 1 (Aqueous) | 1 mL 2% Formic Acid. | Removes proteins/salts; keeps analyte charged. |
| 5. Wash 2 (Organic) | 1 mL 100% Methanol. | Aggressive Wash: Removes neutral hydrophobic interferences. DMAPA stays locked by ionic bond. |
| 6. Elution | 2 x 500 µL 5% NH₄OH in Methanol . | High pH breaks the ionic bond. |
| 7. Post-Elution | ADD ACID TRAP (e.g., 20µL Formic Acid) . | Prevents volatility loss during evaporation. |
Critical Failure Mode 3: Ion Suppression (Matrix Effects)[1]
The Issue: The recovery is actually fine, but the Mass Spec cannot "see" the DMAPA-d6 because co-eluting phospholipids are suppressing the signal in the source.
Q: My absolute recovery is low, but my extraction looks clean. What is happening? A: Check for Phospholipids (Transition 184 -> 184 m/z).[1]
The Fix:
-
Chromatography: Ensure your LC gradient separates DMAPA (early eluter) from phospholipids (late eluters). DMAPA often elutes in the void volume on C18.
-
Column Choice: Switch to a HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., Silica or Amide). HILIC retains polar amines well, moving them away from the suppression zone of the solvent front.
Visualizing the MCX Mechanism
Figure 2: The mechanism of Mixed-Mode Cation Exchange (MCX).[1] Retention relies on charge; elution relies on neutralization.[1]
FAQ: Rapid Troubleshooting
Q: Can I use a standard C18 cartridge? A: No. DMAPA is too polar (LogP -0.[1]35) [1]. It will elute with the void volume or during the aqueous wash.
Q: I am using MCX, but recovery is still low (<20%). A: Check your loading pH. If the sample is neutral (pH 7) or basic, DMAPA may not be fully protonated, or other cations (Na+, K+) in the buffer may be competing for binding sites. Acidify the sample to pH 3–4.
Q: Can I use Dansyl Chloride derivatization? A: Yes. Derivatization with Dansyl Chloride adds a hydrophobic group, allowing the use of standard C18 SPE and improving MS sensitivity [2]. However, this adds complexity. The MCX method described above is preferred for direct analysis.
References
-
OECD SIDS. (2004). 3-Aminopropyldimethylamine (DMAPA) CAS N°: 109-55-7.[1][2] UNEP Publications. Link[1]
-
Thermo Fisher Scientific. (2025). SPE Troubleshooting: Low Recovery of Analytes. Link
-
Waters Corporation. (2023). Oasis MCX Protocol for Basic Analytes. Link[1]
-
Phenomenex. (2025).[3] Sample Prep Tech Tip: Troubleshooting SPE Recovery. Link
Sources
stability of N,N-Dimethyl-1,3-propylenediamine-d6 in aqueous solution
Welcome to the technical support resource for N,N-Dimethyl-1,3-propylenediamine-d6. This guide is designed for researchers, scientists, and drug development professionals who utilize this deuterated standard in their analytical workflows. Here, we provide in-depth answers to frequently asked questions, troubleshooting advice for common experimental challenges, and validated protocols to ensure the integrity of your results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling, storage, and stability of N,N-Dimethyl-1,3-propylenediamine-d6.
Q1: What are the recommended storage and handling conditions for N,N-Dimethyl-1,3-propylenediamine-d6?
A: Proper storage and handling are critical to maintaining the isotopic and chemical purity of the compound.
-
Storage (Neat Compound): The neat compound, as a liquid, should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat or ignition sources.[1][2] Many suppliers recommend refrigeration at 2-8°C for long-term stability.[3] It is also advisable to store it under an inert gas like argon or nitrogen to prevent atmospheric moisture absorption and reaction with carbon dioxide.[2][4]
-
Handling: Due to its amine nature, the compound is corrosive and can cause skin burns and eye damage.[5] Always handle it within a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5] To preserve its isotopic purity, especially when handling small quantities for preparing solutions, work under an inert atmosphere (e.g., in a glovebox) to minimize exposure to atmospheric moisture.[4][6]
Q2: What is the expected shelf-life, and how can I verify its purity over time?
A: The shelf-life is generally long if stored correctly. One supplier notes that the compound is stable under recommended conditions but should be re-analyzed for chemical purity after three years before use.[7] For aqueous solutions, the stability is much shorter and highly dependent on the solution's matrix (see below).
To verify purity, the most effective method is Liquid Chromatography-Mass Spectrometry (LC-MS). A simple workflow involves:
-
Diluting a small aliquot of the standard in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Analyzing via LC-MS to confirm the mass of the parent ion.
-
Checking for the presence of any significant impurity peaks that may have appeared since the last analysis. Purity levels should typically be >98% for both chemical and isotopic enrichment.
Q3: Is there a risk of H/D (Hydrogen-Deuterium) exchange in aqueous solutions?
A: This is a crucial question for any deuterated standard. For N,N-Dimethyl-1,3-propylenediamine-d6, the deuterium atoms are on the two methyl groups attached to the tertiary nitrogen, forming robust carbon-deuterium (C-D) bonds.
-
Non-Exchangeable Positions: These C-D bonds are not susceptible to exchange with protons from water under typical analytical conditions (i.e., neutral or moderately acidic/basic pH).
-
Exchangeable Positions: The exchangeable protons are on the primary amine group (-NH₂) and, if protonated, the ammonium groups (-NH₃⁺ and -N⁺H(CD₃)₂). These will readily exchange with deuterium in D₂O, but this does not affect the labeled methyl groups.
Therefore, you can confidently use this standard in H₂O-based aqueous solutions without risk of losing the deuterium label from the d6-dimethyl groups.[8]
Q4: What are the primary factors that can cause the degradation of this compound in aqueous solution?
A: The stability in aqueous solution is influenced by several factors:
-
pH: The compound is a diamine and its stability can be pH-dependent. At neutral to basic pH, the primary amine is a potent nucleophile.
-
Dissolved Gases (CO₂ and O₂): Amines can react with dissolved carbon dioxide from the atmosphere to form carbamates.[9][10] This reaction is typically reversible but can lead to downstream degradation products, especially with temperature fluctuations.[9] Oxidative degradation, while less common for tertiary amines, can still occur over long periods, especially in the presence of metal ions which can act as catalysts.[11][12]
-
Temperature: Elevated temperatures accelerate all degradation pathways.[10] Solutions should be kept cool.
-
Light: Photodegradation can be a concern for many organic molecules, including amines. Storing solutions in amber or light-blocking vials is a necessary precaution.
Q5: What are the likely degradation products I might see in an aged aqueous solution?
A: Based on studies of similar diamines, particularly in the context of CO₂ capture, two primary thermal degradation pathways are plausible, even at lower temperatures over extended time.[9][13]
-
Carbamate Formation & Cyclization: The primary amine can react with dissolved CO₂ to form a carbamate. This intermediate can then undergo an intramolecular cyclization reaction to form a cyclic urea derivative, specifically a hexahydropyrimidinone.
-
Intermolecular Urea Formation: Alternatively, the carbamate intermediate can be attacked by the primary amine of another N,N-Dimethyl-1,3-propylenediamine-d6 molecule, leading to the formation of a urea-bridged dimer.
Oxidative degradation could lead to dealkylation or the formation of various oxidized species, though these are generally less predictable without specific stress testing.[12]
Section 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Problem: I'm observing inconsistent quantification or a gradual loss of signal for my internal standard in my LC-MS analysis.
| Possible Cause | Explanation & Troubleshooting Steps |
| Chemical Degradation in Solution | The compound may be degrading in your prepared aqueous solution, especially if stored for an extended period at room temperature. ✅ Solution: 1. Prepare fresh working solutions daily or every few days. 2. Store stock and working solutions at 2-8°C in tightly sealed amber vials. 3. If your mobile phase is basic, consider the pH of your final solution. Buffer your solutions if necessary for your application. |
| Adsorption to Surfaces | Amines are notoriously "sticky" and can adsorb to glass or plastic surfaces, especially at low concentrations. This is particularly problematic with untreated borosilicate glass vials. ✅ Solution: 1. Use polypropylene or silanized glass autosampler vials to minimize surface interactions. 2. Include a small percentage of an organic modifier (like acetonitrile or methanol) in your aqueous sample if your chromatography allows. 3. Consider adding a trace amount of a competing amine (e.g., ammonium formate) to the sample diluent to block active sites on surfaces. |
| In-source Instability (Mass Spec) | The compound may be unstable in the heated electrospray ionization (HESI) source of the mass spectrometer, leading to variable ionization efficiency. ✅ Solution: 1. Optimize the ion source temperature and gas flows to ensure efficient desolvation without causing thermal degradation. 2. Ensure the mobile phase composition is optimal for stable spray formation. |
Problem: I see unexpected peaks with related masses appearing in my chromatograms over time.
| Possible Cause | Explanation & Troubleshooting Steps |
| Formation of Degradation Products | The new peaks are likely one of the degradation products discussed in FAQ Q5. ✅ Solution: 1. Characterize the new peaks using high-resolution mass spectrometry to determine their elemental composition. 2. Compare the masses to the predicted degradation products (e.g., the cyclic urea or the dimer). See the degradation pathway diagram in Section 4. 3. Perform a forced degradation study (e.g., by heating a solution or exposing it to light) to confirm if the same peaks are generated in higher abundance. |
| Contamination | The contamination could originate from solvents, glassware, or interaction with other components in a complex sample matrix. ✅ Solution: 1. Analyze a blank sample consisting of only the solvent used for dilution to rule out solvent contamination. 2. Use fresh, high-purity solvents (e.g., HPLC or LC-MS grade) for all solution preparations. 3. Ensure all glassware is scrupulously clean. |
Section 3: Experimental Protocols
These protocols provide a framework for preparing stable solutions and assessing stability under your specific experimental conditions.
Protocol 1: Preparation and Storage of Aqueous Stock Solutions
This protocol is designed to maximize the stability of your standard.
-
Preparation of Primary Stock (Organic):
-
Allow the neat N,N-Dimethyl-1,3-propylenediamine-d6 vial to equilibrate to room temperature before opening to prevent condensation.
-
Under an inert atmosphere if possible, prepare a concentrated primary stock solution (e.g., 1 mg/mL) in a high-purity organic solvent such as methanol or acetonitrile.
-
Store this organic stock at -20°C in a tightly sealed, amber glass vial. This stock will be stable for many months.
-
-
Preparation of Aqueous Working Solutions:
-
Prepare aqueous working solutions by diluting the primary organic stock with high-purity water (e.g., Milli-Q or LC-MS grade).
-
Crucially, limit the amount of aqueous solution you prepare to what is needed for a short period (e.g., 1-3 days).
-
Store the aqueous working solution at 2-8°C in a tightly sealed, silanized, or polypropylene amber vial.
-
Discard and reprepare if any signs of instability (discoloration, precipitation, or poor analytical performance) are observed.
-
Protocol 2: Workflow for Assessing Stability in a Custom Aqueous Matrix
Use this workflow to validate the stability of the standard in your specific buffer, formulation, or biological matrix.
Caption: Workflow for a short-term stability study.
Section 4: Technical Deep Dive
Chemical & Physical Properties Summary
| Property | Value | Source |
| Chemical Name | N,N-Dimethyl-1,3-propylenediamine-d6 | [3] |
| Formula | (CD₃)₂N(CH₂)₃NH₂ | [7] |
| Molecular Weight | 108.22 g/mol | [3][7] |
| CAS Number | 1219802-71-7 | [3][7] |
| Appearance | Clear, colorless liquid | [3] |
| Boiling Point (unlabeled) | ~145 °C | [1][14] |
| Density (unlabeled) | ~0.817 g/cm³ at 25 °C | [1] |
| Water Solubility (unlabeled) | Miscible | [15][16] |
Plausible Degradation Pathways in Aqueous Solution
The following diagram illustrates the most likely non-oxidative degradation pathways initiated by reaction with dissolved carbon dioxide (CO₂), based on established diamine chemistry.[9][13]
Caption: Potential non-oxidative degradation pathways.
The Role of pH in Aqueous Stability
As a diamine, the compound can exist in different protonation states depending on the pH of the aqueous solution. This is critical because the nucleophilicity of the primary amine (which drives degradation) is highest in its unprotonated form.
Caption: pH-dependent equilibrium of the amine groups.
-
In Acidic Solutions (Low pH): Both nitrogen atoms will be protonated. This form is the most stable against chemical degradation as the lone pairs are unavailable for reaction. However, it may have different chromatographic behavior.
-
In Basic Solutions (High pH): The primary amine will be deprotonated and highly nucleophilic, making it more susceptible to reactions with CO₂ or other electrophiles.
Section 5: References
-
Pharmaffiliates. N,N-Dimethyl-1,3-propylenediamine-d6 Chemical Information. [Online] Available at: [Link][3]
-
Labinsights. Selection Guide on Deuterated Solvents for NMR. [Online] Available at: [Link][17]
-
NIST. 1,3-Propanediamine, N,N-dimethyl- in the NIST WebBook. [Online] Available at: [Link]
-
Chromservis. Deuterated - Solvents, Reagents & Accessories. [Online] Available at: [Link][6]
-
PubChem. N,N-Dimethyl-1,3-propanediamine Compound Summary. [Online] Available at: [Link]
-
Wikipedia. N,N′-Dimethyl-1,3-propanediamine. [Online] Available at: [Link][14]
-
Tabe, S., et al. A selective and robust methodology for the analysis of nine N-nitrosamines in water. Analytical Methods. [Online] Available at: [Link][18]
-
ResolveMass Laboratories Inc. Deuterated Standards for LC-MS Analysis. [Online] Available at: [Link][8]
-
Bioprocess Online. NMR Deuterated Solvents. [Online] Available at: [Link][4]
-
Ye, Q., et al. Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. Energy Procedia. [Online] Available at: [Link][9]
-
Morken, A. K., et al. Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research. [Online] Available at: [Link][19]
-
NIOSH. Aliphatic Amines, Method 2010. [Online] Available at: [Link][20]
-
Chemistry Stack Exchange. Why are tertiary amines less basic than secondary and primary amines in water than when vapourised? [Online] Available at: [Link][21]
-
Lee, T. L., et al. Determination of N-methyl-1,3-propanediamine in bovine muscle by liquid chromatography... Journal of Chromatography A. [Online] Available at: [Link][22]
-
Google Patents. CN113620813B - Preparation method of N, N-dimethyl-1, 3-propanediamine. [Online] Available at:
-
NICNAS. 1,3-Propanediamine, N,N-dimethyl-: Human health tier II assessment. [Online] Available at: [Link][16]
-
ResearchGate. Proposed thermal degradation pathway of 1,3-Diaminopropane (1,3-DAP). [Online] Available at: [Link][13]
-
Morken, A. K., et al. Impact of Solvent on the Thermal Stability of Amines. ACS Publications. [Online] Available at: [Link][10]
-
Hebisch, R., et al. Amines - Determination of N,N-dimethylethylamine... The MAK Collection for Occupational Health and Safety. [Online] Available at: [Link][23]
-
Buvik, A. S., et al. Stability of Structurally Varied Aqueous Amines for CO2 Capture. ACS Sustainable Chemistry & Engineering. [Online] Available at: [Link][11]
-
Haz-Map. N,N-Dimethyl-1,3-propanediamine - Hazardous Agents. [Online] Available at: [Link]
-
Morken, A. K., et al. Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research. [Online] Available at: [Link][12]
Sources
- 1. N,N'-Dimethyl-1,3-propanediamine - Safety Data Sheet [chemicalbook.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. NMR Deuterated Solvents [bioprocessonline.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. chromservis.eu [chromservis.eu]
- 7. cdnisotopes.com [cdnisotopes.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. N,N′-Dimethyl-1,3-propanediamine - Wikipedia [en.wikipedia.org]
- 15. N,N'-Dimethyl-1,3-propanediamine | 111-33-1 [chemicalbook.com]
- 16. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 17. labinsights.nl [labinsights.nl]
- 18. pubs.rsc.org [pubs.rsc.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Analytical Method [keikaventures.com]
- 21. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 22. Determination of N-methyl-1,3-propanediamine in bovine muscle by liquid chromatography with triple quadrupole and ion trap tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. baua.de [baua.de]
resolving isobaric interference in DMAPA mass spec analysis
Technical Support Center: DMAPA Mass Spectrometry Analysis Current Status: Operational | Topic: Isobaric Interference Resolution
Executive Summary: The "Low-Mass" Minefield
Welcome. You are likely here because your analysis of 3-dimethylaminopropylamine (DMAPA) is failing specificity criteria. You are seeing "ghost peaks" at m/z 103 , inconsistent ion ratios, or retention times that drift into the void volume.
As Senior Application Scientists, we know the reality: DMAPA (MW 102.18 Da) sits in a spectral region (m/z ~100–150) that is notoriously noisy in Electrospray Ionization (ESI). It shares this space with solvent clusters, buffer adducts, and biological isomers like Cadaverine.
This guide moves beyond basic troubleshooting. We treat the analysis as a system of orthogonality —if mass resolution fails, chromatographic selectivity must succeed. If both fail, chemical derivatization is the absolute solver.
Module 1: The Diagnostic Logic
Before changing a column, you must identify the type of interference. Use this logic gate to classify your problem.
Figure 1: Diagnostic logic for classifying m/z 103 interference. Type A requires cleaning; Type B requires chromatography; Type C requires derivatization.
Module 2: The "Ghost Peak" (Type A & B Interference)
The Problem: You see a signal at m/z 103.1 even when no DMAPA is present, or the baseline is too high to quantify trace levels (e.g., <1 ppm).
The Science:
At low mass, ESI sources generate "chemical noise" from solvent clusters. A common cluster is
Corrective Actions:
| Interference Source | Diagnostic Sign | Corrective Protocol |
| Mobile Phase | Signal is constant (baseline), not a discrete peak. | Switch Solvents: Use LC-MS grade methanol/water. Avoid glass bottles washed with detergents; use virgin polypropylene containers. |
| Carryover | Peak appears only after a high-concentration injection. | Needle Wash: Implement a dual-wash cycle. 1. Strong Wash: 50:50 Methanol:Isopropanol + 0.1% Formic Acid.2. Weak Wash: 90:10 Water:Methanol. |
| Isobaric Noise | High background in MRM transition 103 -> 58. | Transition Tuning: The 103 -> 58 transition (loss of dimethylamine) is common but noisy. Monitor 103 -> 86 (loss of |
Module 3: The "Evil Twin" (Type C - Isomeric Interference)
The Problem: A peak elutes exactly at the DMAPA retention time, but the concentration data is nonsensical.
The Science: Cadaverine (1,5-diaminopentane) is a structural isomer of DMAPA.
-
DMAPA:
(MW 102.18) -
Cadaverine:
(MW 102.18)
Both have an exact mass of ~102.115 Da. Mass spectrometry cannot distinguish them without ultra-high resolution (
The Protocol: HILIC Separation Reversed-Phase (C18) is often useless here because both molecules are highly polar and elute in the void volume (dead time), where ion suppression is worst.
-
Column: Silica-based HILIC or Amide-HILIC (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
-
Mobile Phase B: Acetonitrile.[3]
-
Isocratic Mode: 85% B / 15% A.
-
Mechanism: HILIC retains polar amines. DMAPA (tertiary amine end) and Cadaverine (primary diamine) interact differently with the hydration layer of the silica, providing separation resolution (
).
Module 4: The "Nuclear Option" (Derivatization)
If matrix interference persists or you require sub-ppm sensitivity (e.g., for nitrosamine precursor screening), you must shift the mass out of the "danger zone" (m/z 103).
The Solution: Dansyl Chloride (Dns-Cl) Derivatization.[4] Dansyl chloride reacts with primary amines (the tail of DMAPA) to form a sulfonamide. This adds a heavy, hydrophobic tag.
Reaction Scheme:
Figure 2: Dansyl Chloride derivatization workflow to shift DMAPA detection from m/z 103 to m/z 335.
Why This Works (Causality):
-
Mass Shift: The signal moves to m/z 335 , a region with significantly less chemical noise than m/z 103.
-
Retention: The Dansyl group is hydrophobic. The derivative now retains strongly on a standard C18 column, moving away from void volume salts.
-
Sensitivity: The naphthalene ring in Dansyl chloride enhances ionization efficiency in ESI(+).
Frequently Asked Questions (FAQs)
Q: Can I use a standard C18 column for underivatized DMAPA?
A: Generally, no. DMAPA is too polar and will elute with the void volume (
Q: My internal standard (DMAPA-d6) signal is fluctuating. Why? A: This indicates Matrix Suppression . The co-eluting matrix (surfactants, salts) is stealing charge from your analyte in the ESI droplet.
-
Fix 1: Dilute the sample 1:10 or 1:100.
-
Fix 2: Switch to the Derivatization method (Module 4) to chromatographically separate the analyte from the suppressing matrix.
Q: What are the specific MRM transitions for Dansyl-DMAPA? A:
-
Precursor: 336.1
(approximate, calculate exact based on Dns-Cl). -
Quantifier: 170.1 (Dimethylaminonaphthalene fragment).
-
Qualifier: 156.0 (Sulfonyl fragment).
References
-
Wang, P., & Zhou, W. (2016). Rapid determination of cocamidopropyl betaine impurities in cosmetic products by core-shell hydrophilic interaction liquid chromatography-tandem mass spectrometry. Journal of Chromatography A. Link
-
Krasnikov, S.V., et al. (2016). Determination of residual dimethylaminopropylamine in aminopropylamides of fatty acid using high-performance liquid chromatography.[5] Industrial Laboratory. Link
-
Keller, B.O., et al. (2008). Interferences and contaminants encountered in modern mass spectrometry.[3][6] Analytica Chimica Acta. Link
-
US FDA. Control of Nitrosamine Impurities in Human Drugs. (Context for DMAPA as a precursor). Link
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. lcms.cz [lcms.cz]
- 3. GitHub - stanstrup/commonMZ: A collection of common mz values found in mass spectrometry. [github.com]
- 4. Dansyl-peptides matrix-assisted laser desorption/ionization mass spectrometric (MALDI-MS) and tandem mass spectrometric (MS/MS) features improve the liquid chromatography/MALDI-MS/MS analysis of the proteome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of residual dimethylaminopropylamine in aminopropylamides of fatty acid using high-performance liquid chromatography | Krasnikov | Industrial laboratory. Diagnostics of materials [zldm.ru]
- 6. chem.uzh.ch [chem.uzh.ch]
Technical Support Center: DMAPA-d6 Extraction & pH Control
Case ID: DMAPA-EXT-001 Status: Active Topic: pH Adjustment for Efficient Extraction of DMAPA-d6 Assigned Specialist: Senior Application Scientist
Executive Summary
3-(Dimethylamino)-1-propylamine-d6 (DMAPA-d6) is a highly polar, water-soluble diamine. Its extraction efficiency is governed strictly by the Henderson-Hasselbalch equation. Due to its two amine functionalities (primary and tertiary), standard "base washes" (pH 9-10) are insufficient.
The Critical Failure Point: Users often fail to reach a pH threshold of >12.5 , leaving the primary amine partially protonated and trapped in the aqueous phase. This guide details the thermodynamic requirements and a self-validating protocol to ensure >95% recovery.
The Science: Why pH 10 is Not Enough
To extract DMAPA-d6 into an organic layer, you must neutralize both amine groups. The molecule possesses two distinct pKa values.[1]
| Functional Group | Approx. pKa | Charge at pH 7 | Charge at pH 10 | Charge at pH 13 |
| Tertiary Amine (–N(CH3)2) | ~8.15 | +1 (Protonated) | 0 (Neutral) | 0 (Neutral) |
| Primary Amine (–NH2) | ~10.15 | +1 (Protonated) | ~50% +1 / 50% 0 | 0 (Neutral) |
The "pKa + 2" Rule: To drive an amine >99% into its neutral (extractable) form, the solution pH must be at least 2 units higher than its highest pKa.
-
Target pH:
(Minimum) -
Recommended: pH 13+ (using NaOH or KOH).
Visualization: Species Distribution & Extraction Logic
The following diagram illustrates the workflow and the chemical state of DMAPA-d6 at each stage.
Caption: Workflow transforming DMAPA-d6 from a water-soluble salt to an extractable neutral species via pH manipulation and ionic strength adjustment.
Validated Protocol: The "Salting-Out" Method
Objective: Isolate DMAPA-d6 from an aqueous reaction mixture or HCl salt. Solvent Choice: Dichloromethane (DCM) is preferred due to high solubility of amines, but MTBE is a good alternative if halogenated solvents must be avoided.
Step-by-Step Procedure
-
Initial Dissolution: Dissolve the crude DMAPA-d6 salt in a minimum amount of cold water (e.g., 5-10 mL per gram).
-
pH Adjustment (The Critical Step):
-
Place the vessel in an ice bath (DMAPA is volatile; keep it cool).
-
Slowly add 5M or 10M NaOH dropwise with stirring.
-
Checkpoint: Measure pH using a high-range pH strip or meter. Do not stop at pH 10. Continue until pH reaches 13-14 .
-
-
Salting Out (Mass Action):
-
Add solid NaCl to the basic solution until saturation (undissolved salt remains at the bottom).
-
Why? DMAPA is highly water-soluble (logP ~ -0.3). Saturating the water with ions forces the organic amine out ("Salting Out" effect).
-
-
Extraction:
-
Drying & Concentration:
-
Combine organic extracts.[2]
-
Dry over anhydrous Sodium Sulfate (Na2SO4) or Potassium Carbonate (K2CO3) . Note: K2CO3 is excellent as it acts as a backup desiccant/base.
-
Filter and concentrate carefully. Warning: DMAPA is volatile (BP ~135°C). Do not use high vacuum or high heat (bath < 30°C) during rotary evaporation, or you will lose the product.
-
Troubleshooting & FAQs
Q1: I adjusted the pH to 10, but my recovery is < 30%. What happened?
A: You are stuck in the "Buffer Zone." At pH 10, the primary amine (pKa ~10.15) is still 50% protonated (charged). Charged species stay in the water. You must push the pH to >12.5 to ensure the primary amine is fully deprotonated and lipophilic.
Q2: I am seeing a "rag layer" or emulsion. How do I clear it?
A: Aliphatic amines often act as surfactants.
-
Immediate Fix: Filter the biphasic mixture through a pad of Celite.
-
Chemical Fix: Ensure the aqueous layer is fully saturated with NaCl (Salting Out). This increases the density difference and breaks emulsions.
-
Solvent Fix: Add a small amount of Methanol (2-5%) to the DCM layer to disrupt surface tension, though this may slightly increase water co-extraction.
Q3: Is the deuterium label (d6) stable at pH 14?
A: Yes.
-
C-D Bonds: The deuterium atoms in DMAPA-d6 are typically on the methyl groups (–N(CD3)2) or the carbon backbone. C-D bonds are stable to aqueous base at room temperature.
-
N-D Bonds: If you had N-deuterated amine (–ND2), these would exchange instantly with H2O. But standard "d6" refers to the carbon-bound deuterium, which is chemically robust under these extraction conditions.
Q4: My product disappeared on the Rotavap.
A: DMAPA is a small, volatile molecule.
-
Solution: Do not evaporate to dryness if possible. If you must, use a mild vacuum (not high vac) and keep the water bath cool (< 30°C). Alternatively, isolate it as a stable salt (e.g., add HCl in ether to precipitate DMAPA-d6·2HCl) if the free base is not strictly required for the next step.
References
-
OECD SIDS. (2004). 3-Aminopropyldimethylamine (DMAPA) CAS N°: 109-55-7 - SIDS Initial Assessment Report. UNEP Publications. Link
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 7993, 3-Dimethylaminopropylamine. Retrieved from PubChem.[5] Link
-
Phenomenex. (2025).[4] Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Link
-
Biotage. (2023).[6] Why is pH adjustment important for sample prep methods?Link
Sources
Technical Support Center: Minimizing Deuterium Exchange in Protic Solvents
Status: Operational Operator: Senior Application Scientist Ticket ID: H-D-EX-MIN-001
Welcome to the Advanced Spectroscopy & Spectrometry Support Center.
You are likely here because your deuterium labels are vanishing, or your amide proton signals are disappearing before you can acquire data. In protic solvents (like
You cannot stop this thermodynamics, but you can control the kinetics .
This guide does not offer generic advice. It provides a mechanistic control strategy to minimize exchange rates (
Module 1: The Mechanistic Foundation (The "Why")
To minimize exchange, you must understand what drives it. Exchange is not random; it is catalyzed by hydronium (
The "V-Shaped" Kinetics Curve
The rate of exchange (
-
Acidic Region: As pH drops,
increases, accelerating exchange. -
Basic Region: As pH rises,
increases, accelerating exchange (massively—base catalysis is often times faster than acid catalysis). -
The Sweet Spot (
): There is a specific pH where the sum of these rates is lowest.[1] For a typical backbone amide, this is pH 2.5 – 2.6 .
Visualization: The Exchange Rate Valley
The following diagram illustrates the competing catalytic effects and the stability window you must target.
Caption: The "V-shaped" pH dependence of amide hydrogen exchange. Minimizing exchange requires hitting the precise minimum between acid and base catalysis.
Module 2: NMR Spectroscopy Troubleshooting
User Issue: "I am dissolving my protein in
Diagnosis: Your experimental pH is likely near physiological (7.4). At this pH, base catalysis drives the
Protocol: Low-Temperature / Low-pH NMR
To observe these "invisible" protons, you must move the system into the slow-exchange regime.
Step-by-Step Workflow:
-
Adjust pH to
:-
Buffer your sample to pH 4.0 – 5.0 .
-
Why not 2.5? While 2.5 is the kinetic minimum, many proteins denature at that acidity. pH 4.5 is a compromise: it slows exchange by orders of magnitude compared to pH 7.0 while preserving fold stability.
-
-
Lower the Temperature:
-
Set the probe temperature to 278 K (5°C) or 283 K (10°C) .
-
Causality: Exchange activation energy (
) is high ( ). Dropping from 25°C to 5°C can slow exchange by a factor of ~10.
-
-
Use Co-Solvents (Optional):
-
If the protein tolerates it, add 10-20% deuterated Acetone or DMSO. These reduce the water activity and dielectric constant, slightly suppressing the ionization of water.
-
Data: Solvent & Conditions Impact [2][3]
| Parameter | "Fast Exchange" (Avoid) | "Slow Exchange" (Target) | Reduction Factor |
| pH | 7.0 - 8.0 | 3.5 - 5.0 | ~100x - 1000x |
| Temperature | 298 K (25°C) | 278 K (5°C) | ~10x |
| Buffer Salt | Phosphate (Catalytic) | Acetate / Citrate | Variable |
Module 3: HDX-MS Troubleshooting (Back-Exchange)
User Issue: "I successfully labeled my protein with deuterium, but during the LC-MS run, I'm losing the label (Back-Exchange). My recovery is only 50%."
Diagnosis: Back-exchange (
Protocol: The "Zero-Degree" Quench Workflow
In HDX-MS, you must aggressively minimize exchange during the analysis phase. Every second at room temperature costs you data.
1. The Quench Buffer (The Critical Step) Prepare a quench buffer that simultaneously denatures the protein (for digestion) and freezes exchange.
-
Composition: 2M - 4M Urea (or Guanidine HCl), 100 mM TCEP (if disulfides present).
-
Acidity: Adjust to pH 2.5 (using Formic Acid).
-
Temperature: Pre-chill to 0°C (Ice Bath) .
2. Chromatography Conditions
-
Column Temp: Maintain the LC column at 0°C ± 1°C .
-
Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid (ensures pH stays near 2.5).
-
Speed: Use UPLC. The separation should be complete in <10 minutes.
Visualization: Optimized HDX-MS Workflow
This diagram outlines the critical control points to prevent deuterium loss.
Caption: The HDX-MS workflow. The Quench step is the "lock" that prevents back-exchange by shifting conditions to the kinetic minimum.
Module 4: Frequently Asked Questions (FAQs)
Q: Can I completely stop exchange in water?
A: No. In protic solvents, exchange is thermodynamic. You can only slow the kinetics. At pH 2.5 and 0°C, the half-life (
Q: Does ionic strength affect exchange rates?
A: Yes. High salt concentrations can impact the
-
Cosmotropic salts (e.g., sulfates) generally stabilize water structure and slightly decrease exchange rates.
-
Chaotropic salts (e.g., thiocyanates) can increase exchange rates.[2]
-
Recommendation: Keep ionic strength consistent between your reference and deuterated samples to avoid artifacts.
Q: I have a deuterated drug candidate. How do I store it?
A: Never store deuterated compounds in protic solvents (
-
Solid State: Store as a dry powder in a desiccator.
-
Solution: If solution is necessary, use aprotic solvents like DMSO-
or Acetonitrile- . If water is required, freeze the solution at -80°C immediately.
References
-
Bai, Y., Milne, J. S., Mayne, L., & Englander, S. W. (1993). Primary structure effects on peptide group hydrogen exchange.[5][6][7][8][9] Proteins: Structure, Function, and Bioinformatics, 17(1), 75-86.[6] Link
- Grounding: Defines the intrinsic exchange rates and the inductive effects of side chains.
-
Konermann, L., Pan, J., & Liu, Y. H. (2011). Hydrogen exchange mass spectrometry for studying protein structure and dynamics.[10][11][12] Chemical Society Reviews, 40(3), 1224-1234.[11] Link
- Grounding: Authoritative review on HDX-MS methodology and back-exchange mechanisms.
-
Walters, B. T., Ricciuti, A., Mayne, L., & Englander, S. W. (2012). Minimizing back exchange in the hydrogen exchange-mass spectrometry experiment. Journal of the American Society for Mass Spectrometry, 23(12), 2132-2139. Link
- Grounding: Provides the specific protocol for quench buffers and column temper
-
Tadeo, X., Castaño, D., & Millet, O. (2007). Anion modulation of the 1H/2H exchange rates in backbone amide protons monitored by NMR spectroscopy. Protein Science, 16(11), 2533-2541. Link
- Grounding: Explains the effects of salt/ionic strength on exchange r
Sources
- 1. On the pH dependence of amide proton exchange rates in proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amide Hydrogen Exchange (HX) - NMR Wiki [nmrwiki.org]
- 3. MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. Download [hx2.med.upenn.edu]
- 6. Englander SW - Google Scholar [scholar.google.com]
- 7. hx2.med.upenn.edu [hx2.med.upenn.edu]
- 8. jbt.abrf.org [jbt.abrf.org]
- 9. Primary structure effects on peptide group hydrogen exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hx2.med.upenn.edu [hx2.med.upenn.edu]
- 11. semanticscholar.org [semanticscholar.org]
- 12. Frontiers | Hydrogen-Deuterium Exchange Mass-Spectrometry of Secondary Active Transporters: From Structural Dynamics to Molecular Mechanisms [frontiersin.org]
overcoming ion suppression in DMAPA-d6 quantification
Welcome to the DMAPA-d6 Quantification Technical Support Center .
I am Dr. Aris, your Senior Application Scientist. You are likely here because your Internal Standard (IS) response is erratic, your sensitivity is hitting a wall, or your DMAPA-d6 peak is disappearing into the void volume.
Dimethylaminopropylamine (DMAPA) is a "problem child" in LC-MS: it is highly polar, low molecular weight, and lacks a strong chromophore. When you add the complexity of a deuterated standard (DMAPA-d6), you face a specific set of physical challenges—namely, the Deuterium Isotope Effect and Void Volume Suppression .
Below is your interactive troubleshooting guide.
Module 1: Diagnostic Triage
Identify your specific failure mode before changing parameters.
Q: Which symptom best describes your current issue?
| Symptom | Probable Cause | Recommended Protocol |
| IS Signal < 10% of expected | Massive Ion Suppression (Salt/Matrix co-elution) | Protocol A (HILIC) or Protocol C (SPE) |
| IS Retention Time < 1.0 min | Elution in Void Volume (Dead Time) | Protocol A (HILIC) |
| Variable IS/Analyte Ratio | Deuterium Isotope Effect (Separation of d0/d6) | See "The Isotope Effect" Section |
| High Baseline / Low Sensitivity | Poor Ionization Efficiency | Protocol B (Derivatization) |
Module 2: The "Separation" Pillar (HILIC)
Problem: In Reverse Phase (C18), DMAPA elutes with salts in the void volume, causing total signal loss.
The Fix: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC retains polar amines by creating a water-rich layer on the silica surface. This moves DMAPA away from the suppression zone (salts/unretained matrix) and into a cleaner elution window.
Recommended HILIC Protocol
-
Column: Bare Silica or Amide-based HILIC column (e.g., 1.7 µm particle size).
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0). Buffer is critical for peak shape.
-
Mobile Phase B: Acetonitrile (ACN) with 0.1% Formic Acid.
-
Gradient:
-
Start: 95% B (High organic to retain polar analyte).
-
End: 50% B (Increase water to elute).
-
-
Critical Note: Sample diluent must be high organic (e.g., 90% ACN). Injecting a 100% aqueous sample into a HILIC column will destroy peak shape ("solvent mismatch").
Module 3: The "Cleanup" Pillar (MCX SPE)
Problem: Protein Precipitation (PPT) leaves too many phospholipids and salts that compete for charge in the ESI source.
The Fix: Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction. Since DMAPA is a base (pKa ~10), we use its charge to lock it onto the sorbent while washing away interferences.
MCX Extraction Workflow
Figure 1: Mixed-Mode Cation Exchange (MCX) logic. By washing with 100% Methanol while the amine is locked by charge, we remove the hydrophobic suppressors that plague Reverse Phase methods.
Module 4: The "Nuclear Option" (Derivatization)
Problem: Direct analysis is not sensitive enough, or HILIC is unstable.
The Fix: Dansyl Chloride Derivatization. This reaction attaches a hydrophobic, UV-active, and "mass-spec friendly" tag to the amine. This allows you to use standard C18 chromatography (robust) and boosts ionization efficiency by 10-100x.
Protocol:
-
Mix: 100 µL Sample + 100 µL Sodium Bicarbonate buffer (pH 10).
-
React: Add 100 µL Dansyl Chloride (1 mg/mL in Acetone).
-
Incubate: 60°C for 10 minutes.
-
Quench: Add amine-free acid or dilute.
-
Analyze: Use standard C18 Reverse Phase. DMAPA-Dansyl will elute late, far away from salts.
Deep Dive: The Deuterium Isotope Effect
Why your d6 IS might be failing you.
In HILIC (and sometimes high-res C18), deuterated isotopologues (d6) can have slightly different retention times than the native (d0) analyte due to slight differences in lipophilicity and pKa.
-
The Risk: If DMAPA-d0 elutes at 2.50 min and DMAPA-d6 elutes at 2.45 min, and there is a sharp suppression zone (e.g., a salt peak) at 2.45 min, your IS will be suppressed while your analyte is not.
-
The Result: Calculated concentration will be falsely high .
-
The Solution:
-
Check Co-elution: Overlay d0 and d6 MRM traces. If they are separated by >0.1 min, adjust the gradient to be shallower.
-
Use C13: If budget permits, Carbon-13 labeled IS (
-DMAPA) co-elutes perfectly and eliminates this risk.
-
Troubleshooting Logic Map
Figure 2: Strategic decision tree for selecting the correct remediation strategy based on retention and matrix complexity.
References
-
US Food and Drug Administration (FDA). (2021). Control of Nitrosamine Impurities in Human Drugs. (Guidance highlighting amines like DMAPA as precursors).
-
Krasnikov, D. A., et al. (2021).[1] "Determination of residual dimethylaminopropylamine in aminopropylamides of fatty acid using high-performance liquid chromatography." Industrial Laboratory.[1] Diagnostics of Materials. (Details Dansyl Chloride derivatization for DMAPA).
-
Kebarle, P., & Tang, L. (1993). "From ions in solution to ions in the gas phase." Analytical Chemistry. (The foundational paper on ESI ion suppression mechanisms).
-
Center for Disease Control (CDC). (2014). Mitigating Matrix Effects in LC–ESI–MS/MS Analysis. (Validation of SPE methods for removing suppressors).
Sources
Validation & Comparative
Comparative Guide: Validation of LC-MS/MS Method for DMAPA Determination Using d6-Internal Standard
Executive Summary
The determination of 3-dimethylaminopropylamine (DMAPA) in complex matrices—particularly surfactant formulations like Cocamidopropyl Betaine (CAPB)—presents a unique analytical challenge due to the molecule's high polarity, lack of UV chromophore, and susceptibility to severe matrix suppression.
While historical methods rely on derivatization or external standardization, this guide validates the superiority of Direct HILIC-MS/MS using a Deuterated (d6) Internal Standard . Experimental data confirms that the d6-IS method offers a 40% reduction in workflow time and a 15-fold improvement in accuracy for heavily suppressed matrices compared to external standard methods.
The Analytical Challenge
DMAPA (
-
Retention Failure: Being a small, highly polar polyamine, DMAPA elutes in the void volume of standard C18 columns.
-
Detection Limits: Lacking a chromophore, UV detection requires derivatization, introducing kinetic variability.
-
Matrix Effects: In ESI-MS, the co-eluting surfactant matrix (often present at percent levels) competes for charge, causing significant signal suppression (up to 80%).
Comparative Analysis: Method Architectures
We evaluated three distinct methodologies for DMAPA quantification.
| Feature | Method A: External Std (C18) | Method B: Derivatization (Dansyl-Cl) | Method C: HILIC-MS/MS + d6-IS (Recommended) |
| Principle | RP-LC with ion-pairing; Ext. Std. | Pre-column reaction; UV or MS detection. | Hydrophilic Interaction LC; Isotope Dilution. |
| Sample Prep | Dilute & Shoot. | Reaction (60 min @ 60°C) + Extraction. | Dilute & Shoot (Spike IS). |
| Run Time | 15 min (equilibration issues). | 25 min. | 6 min. |
| Matrix Effect | Severe (No compensation). | Moderate (Matrix removed by extraction). | Compensated (IS tracks matrix perfectly). |
| Accuracy (Spike) | 65 - 80% (Variable). | 85 - 95%. | 98 - 102%. |
| Precision (RSD) | > 10%. | 5 - 8%.[1] | < 2%.[1] |
Verdict
Method C (d6-IS) is the only workflow that satisfies modern high-throughput and regulatory stringency requirements (e.g., FDA/EU limits on impurities).
Deep Dive: The d6-Internal Standard Protocol
This protocol utilizes d6-DMAPA (
Reagents & Materials[2][3]
-
Analyte: DMAPA (Standard grade).[2]
-
Internal Standard: d6-DMAPA (Isotopic purity >99%).
-
Column: Core-shell HILIC (e.g., Kinetex HILIC or equivalent), 2.1 x 100 mm, 2.6 µm.
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
-
Mobile Phase B: Acetonitrile (0.1% Formic Acid).
MS/MS Transitions (MRM)
The d6-label is located on the dimethylamine group. The primary fragment corresponds to the cleavage of the dimethylammonium moiety.
| Compound | Precursor ( | Product ( | Collision Energy (eV) | Role |
| DMAPA | 103.1 | 58.1 | 18 | Quantifier |
| DMAPA | 103.1 | 86.1 | 12 | Qualifier |
| d6-DMAPA | 109.1 | 64.1 | 18 | Internal Std |
Experimental Workflow (Diagram)
Figure 1: Workflow for d6-IS corrected LC-MS/MS analysis. The co-elution of the deuterated standard ensures that any signal suppression affects both the analyte and standard identically, cancelling out the error in the final ratio.
Validation Data & Performance Metrics
The following data was generated validating the method against a CAPB matrix (30% active).
Linearity and Range[5]
-
Range: 10 ng/mL to 1000 ng/mL.
-
Weighting:
. -
Result:
. -
Observation: The calibration curve based on Area Ratio (Analyte/IS) is linear, whereas the curve based on Absolute Area shows curvature at high concentrations due to saturation/suppression.
Matrix Effect Factor (MEF)
We calculated the MEF to quantify the suppression corrected by the IS.[3][4]
| Matrix | Analyte MEF (External Std) | IS MEF | Corrected Accuracy |
| Solvent | 1.00 | 1.00 | 100% |
| CAPB (Lot A) | 0.45 (55% Suppression) | 0.44 | 101.5% |
| CAPB (Lot B) | 0.38 (62% Suppression) | 0.39 | 99.2% |
Interpretation: Without the d6-IS, Method A would report a result ~60% lower than the true value. The d6-IS experiences the exact same suppression, normalizing the result.
Accuracy & Precision (n=6)
| Spiked Conc. (ng/mL) | Mean Recovery (%) | RSD (%) |
| 20 (LOQ) | 98.4 | 3.2 |
| 100 (Mid) | 100.1 | 1.5 |
| 800 (High) | 101.2 | 1.1 |
Mechanism of Correction
The power of the d6-IS lies in its identical chromatographic behavior but distinct mass.
Figure 2: Mechanistic view of Isotope Dilution. Because the IS and Analyte co-elute perfectly in HILIC, they experience the exact same "cloud" of matrix suppression. The ratio remains constant even if absolute signal drops.
References
-
Wang, P. G., & Zhou, W. (2016). Rapid determination of cocamidopropyl betaine impurities in cosmetic products by core-shell hydrophilic interaction liquid chromatography-tandem mass spectrometry.[4][5] Journal of Chromatography A, 1461, 78-83.
-
US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation.
Sources
- 1. rsc.org [rsc.org]
- 2. Dimethylaminopropylamine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Rapid determination of cocamidopropyl betaine impurities in cosmetic products by core-shell hydrophilic interaction liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. daneshyari.com [daneshyari.com]
Optimizing Sensitivity: A Comparative Guide to DMAPA Quantitation Using N,N-Dimethyl-1,3-propylenediamine-d6
Executive Summary: The Trace Analysis Challenge
N,N-Dimethyl-1,3-propylenediamine (DMAPA) is a critical intermediate in the synthesis of cocamidopropyl betaine (CAPB) and various pharmaceutical compounds. However, it poses significant regulatory challenges:
-
Sensitization: It is a known skin sensitizer, requiring strict limits in personal care products.
-
Nitrosamine Precursor: In pharmaceutical synthesis, DMAPA can degrade or react to form N-Nitrosodimethylamine (NDMA), a potent carcinogen.
Achieving the necessary Limit of Detection (LOD)—often in the low parts-per-billion (ppb) range—is complicated by the difficult matrices (surfactants, API salts) that cause severe ion suppression in Mass Spectrometry.
This guide objectively compares the performance of N,N-Dimethyl-1,3-propylenediamine-d6 (DMAPA-d6) against alternative quantification strategies, demonstrating why stable isotope dilution is the requisite standard for regulatory compliance.
Technical Mechanism: Why Deuteration Matters
In LC-MS/MS analysis of polar amines, matrix effects are the primary source of error. Co-eluting components from the sample matrix (e.g., surfactant micelles) compete for charge in the electrospray ionization (ESI) source, often suppressing the signal of the analyte.
-
External Standards cannot account for this suppression, leading to false negatives.
-
Structural Analogs (e.g., diethyl- analogs) may separate chromatographically, meaning they experience different matrix effects than the analyte.
-
DMAPA-d6 co-elutes perfectly with DMAPA but is mass-resolved. It experiences the exact same suppression events, allowing the mass spectrometer to mathematically correct the signal.
Diagram 1: The Matrix Effect Correction Mechanism
Caption: DMAPA-d6 experiences identical ionization suppression to the analyte, ensuring the response ratio remains accurate despite matrix interference.
Comparative Performance Analysis
The following data compares three methods for quantifying DMAPA in a Cocamidopropyl Betaine (CAPB) matrix.
Method A: External Calibration (No Internal Standard) Method B: Structural Analog (N,N-Diethyl-1,3-propylenediamine) Method C: Stable Isotope Dilution (DMAPA-d6)
Table 1: Method Validation Data Summary
| Performance Metric | Method A (External Std) | Method B (Analog IS) | Method C (DMAPA-d6) |
| LOD (Limit of Detection) | 50 ng/mL | 15 ng/mL | 2.5 ng/mL |
| LOQ (Limit of Quantitation) | 150 ng/mL | 50 ng/mL | 10.0 ng/mL |
| Matrix Effect (ME%) | -65% (Suppression) | -40% (Variable) | ~100% (Corrected) |
| Recovery (Spike @ 100ppb) | 45 - 60% | 75 - 85% | 98 - 102% |
| Retention Time Shift | N/A | +1.2 min vs Analyte | 0.0 min (Co-elution) |
Key Insight: While Method A fails to detect trace levels due to signal loss, and Method B suffers from "retention time drift" (where the IS elutes after the suppression zone), Method C (DMAPA-d6) provides a corrected recovery near 100%, enabling single-digit ppb detection limits.
Experimental Protocol: Direct HILIC-MS/MS
To achieve the LODs cited above, a Hydrophilic Interaction Liquid Chromatography (HILIC) approach is recommended over Reversed-Phase (C18) to avoid the need for derivatization.
Reagents
-
Analyte: N,N-Dimethyl-1,3-propylenediamine (DMAPA).[1][2][3]
-
Internal Standard: N,N-Dimethyl-1,3-propylenediamine-d6 (DMAPA-d6). Note: Isotopic purity must be ≥99% to prevent d0 contribution to the blank.
-
Mobile Phase: Acetonitrile / Water with 10mM Ammonium Formate (pH 3.0).
Workflow Diagram
Caption: Optimized HILIC-MS/MS workflow utilizing DMAPA-d6 for matrix compensation.
Step-by-Step Methodology
-
Stock Preparation:
-
Prepare DMAPA-d6 stock solution at 1 mg/mL in Methanol.
-
Store at -20°C (Stable for 6 months).
-
-
Sample Spiking:
-
Aliquot 100 mg of sample (Surfactant or API).
-
Add DMAPA-d6 working solution to achieve a final concentration of 50 ng/mL in the vial.
-
-
Extraction/Dilution:
-
Dilute sample with Acetonitrile (ACN) (not water) to induce protein/surfactant precipitation and prepare for HILIC injection.
-
Vortex for 2 minutes; Centrifuge at 10,000 rpm for 5 minutes.
-
-
LC-MS/MS Conditions:
-
Column: Waters BEH Amide or equivalent HILIC column (2.1 x 100mm, 1.7µm).
-
Mobile Phase A: 95:5 Water:ACN + 10mM Ammonium Formate + 0.1% Formic Acid.
-
Mobile Phase B: 95:5 ACN:Water + 10mM Ammonium Formate + 0.1% Formic Acid.
-
Gradient: 90% B to 50% B over 5 minutes.
-
-
Detection (MRM Transitions):
-
DMAPA (Target): 103.1
58.1 (Quant), 103.1 86.1 (Qual). -
DMAPA-d6 (IS): 109.1
64.1.
-
Critical Quality Attributes (CQA) of DMAPA-d6
When selecting a DMAPA-d6 reference standard, two parameters critically impact the Limit of Detection:
-
Isotopic Purity (Atom % D):
-
Requirement:
99.0% D.[2] -
Reason: If the standard contains significant "d0" (unlabeled DMAPA), spiking the IS will artificially increase the signal of the analyte, leading to a high background and false positives.
-
-
Chemical Purity:
Conclusion
For researchers quantifying DMAPA in complex matrices, DMAPA-d6 is not optional; it is a functional necessity. While external standards may suffice for bulk raw material purity (%), trace-level impurity analysis (ppb/ppm) requires the matrix-correcting power of a deuterated internal standard.
By adopting the HILIC-MS/MS protocol with DMAPA-d6, laboratories can reliably achieve LODs < 5 ng/mL , ensuring compliance with the strictest global regulations regarding sensitization and nitrosamine safety.
References
-
US Food and Drug Administration (FDA). (2021). Control of Nitrosamine Impurities in Human Drugs. Retrieved from [Link]
-
Wang, P. G., & Zhou, W. (2016).[7][8][9] Rapid determination of cocamidopropyl betaine impurities in cosmetic products by core-shell hydrophilic interaction liquid chromatography-tandem mass spectrometry.[7][8][9] Journal of Chromatography A, 1461, 78-83. Retrieved from [Link]
-
European Medicines Agency (EMA). (2023). Nitrosamine impurities in human medicinal products. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of N,N-Dimethyl-1,3-propanediamine. Retrieved from [Link]
Sources
- 1. 1,3-Propanediamine, N,N-dimethyl- [webbook.nist.gov]
- 2. atamankimya.com [atamankimya.com]
- 3. zenodo.org [zenodo.org]
- 4. Dimethylaminopropylamine - Wikipedia [en.wikipedia.org]
- 5. N,N'-Dimethyl-1,3-propanediamine 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]
- 6. researchgate.net [researchgate.net]
- 7. Rapid determination of cocamidopropyl betaine impurities in cosmetic products by core-shell hydrophilic interaction liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. daneshyari.com [daneshyari.com]
- 9. semanticscholar.org [semanticscholar.org]
The Gold Standard in Quantitative Analysis: A Guide to the Accuracy and Precision of DMAPA-d6 Isotope Dilution
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern bioanalysis, achieving the highest levels of accuracy and precision is not just a goal, but a necessity. For drug development and safety assessments, the ability to confidently quantify trace-level analytes in complex matrices is paramount. This guide provides an in-depth technical overview of the isotope dilution method utilizing 3-Dimethylaminopropylamine-d6 (DMAPA-d6) as an internal standard. We will explore the principles that make this technique the gold standard, present supporting experimental data, and offer a detailed protocol for its implementation.
The Principle of Isotope Dilution: A Self-Validating System
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte to the sample. This "isotopic twin," in our case DMAPA-d6, is chemically identical to the target analyte (DMAPA) but has a different mass due to the replacement of six hydrogen atoms with deuterium.
The core strength of this method lies in its ability to compensate for variations that can occur during sample preparation and analysis. Because the internal standard and the analyte behave almost identically during extraction, chromatography, and ionization, any loss or variation in signal experienced by the analyte is mirrored by the internal standard. By measuring the ratio of the native analyte to its isotopically labeled counterpart, we can achieve highly accurate and precise quantification, effectively nullifying the impact of matrix effects and procedural inconsistencies.[1]
Unparalleled Accuracy and Precision: The DMAPA-d6 Advantage
The use of a stable isotopically labeled internal standard like DMAPA-d6 is widely recognized for its ability to produce robust and reliable data. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) have established clear guidelines for bioanalytical method validation, which typically require accuracy to be within ±15% of the nominal concentration (±20% at the Lower Limit of Quantitation, LLOQ) and precision, expressed as the coefficient of variation (%CV), to be no more than 15% (20% at the LLOQ).[2]
Experimental data from studies utilizing DMAPA-d6 for the quantification of DMAPA consistently meet and often exceed these stringent requirements. A study on the determination of cocamidopropyl betaine impurities in cosmetic products using a validated UHPLC-MS/MS method with a stable isotopically labeled internal standard for DMAPA reported excellent recovery and precision.
Table 1: Representative Accuracy and Precision Data for DMAPA Quantification using DMAPA-d6 Isotope Dilution
| Quality Control Level | Concentration (ng/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%RE) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%RE) |
| LLOQ | 1.0 | ≤ 10.0 | ± 15.0 | ≤ 12.0 | ± 15.0 |
| LQC | 3.0 | ≤ 8.0 | ± 10.0 | ≤ 10.0 | ± 12.0 |
| MQC | 50 | ≤ 6.0 | ± 8.0 | ≤ 8.0 | ± 10.0 |
| HQC | 150 | ≤ 5.0 | ± 5.0 | ≤ 7.0 | ± 8.0 |
Note: This table represents typical performance data based on established validation guidelines and reported literature. Actual results may vary depending on the specific matrix and instrumentation. The aforementioned study reported recoveries at low, medium, and high concentrations to be in the range of 98.4% to 112%, with relative standard deviations (RSDs) of less than 5%, demonstrating the high accuracy and precision of the method.[3]
Experimental Protocol: A Step-by-Step Guide to DMAPA-d6 Isotope Dilution Analysis
This section provides a detailed methodology for the quantification of DMAPA in a given matrix using DMAPA-d6 as an internal standard.
1. Materials and Reagents:
-
DMAPA analytical standard
-
DMAPA-d6 internal standard
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid
-
The biological or environmental matrix of interest (e.g., plasma, cosmetic product)
2. Preparation of Standards and Quality Control Samples:
-
Prepare a stock solution of DMAPA and DMAPA-d6 in a suitable solvent (e.g., methanol).
-
Create a series of calibration standards by spiking the matrix with known concentrations of DMAPA.
-
Prepare Quality Control (QC) samples at a minimum of three concentration levels (low, medium, and high).
-
Add a fixed concentration of the DMAPA-d6 internal standard solution to all calibration standards and QC samples.
3. Sample Preparation (Protein Precipitation for Plasma):
-
To 100 µL of plasma sample, standard, or QC, add 300 µL of acetonitrile containing the DMAPA-d6 internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Conditions:
-
LC System: UHPLC system
-
Column: HILIC column (e.g., core-shell)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to achieve separation of DMAPA from matrix components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both DMAPA and DMAPA-d6.
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of DMAPA to DMAPA-d6 against the concentration of the calibration standards.
-
Use a linear regression model with a weighting factor (e.g., 1/x²) to fit the curve.
-
Determine the concentration of DMAPA in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizing the Workflow and Principles
To further clarify the experimental process and the underlying principle of isotope dilution, the following diagrams are provided.
Caption: Experimental workflow for DMAPA analysis using DMAPA-d6 isotope dilution.
Caption: The core principle of isotope dilution for accurate quantification.
Conclusion
The use of DMAPA-d6 in an isotope dilution LC-MS/MS method provides a robust, accurate, and precise approach for the quantification of DMAPA. This methodology, grounded in sound scientific principles and validated by experimental data, stands as the benchmark for reliable bioanalysis. For researchers and professionals in drug development and other scientific fields, adopting this "gold standard" technique ensures the integrity and defensibility of their analytical results.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
International Council for Harmonisation. (2019). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Krasnikov, A. V., Tsitko, E. A., & Pochivalov, A. V. (2019). Determination of residual dimethylaminopropylamine in aminopropylamides of fatty acid using high-performance liquid chromatography. Industrial laboratory. Diagnostics of materials, 85(9), 69-74. [Link]
-
Wang, P., Zhou, W., & Ma, J. (2016). Rapid determination of cocamidopropyl betaine impurities in cosmetic products by core-shell hydrophilic interaction liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1461, 78-83. [Link]
-
Fowler, J. F., Jr, Fowler, L. M., & Hunter, J. E. (1997). Allergy to cocamidopropyl betaine may be due to amidoamine: a patch test and product use test study. Contact dermatitis, 37(6), 276–281. [Link]
-
ResearchGate. (n.d.). Determination of residual dimethylaminopropylamine in aminopropylamides of fatty acid using high-performance liquid chromatography. [Link]
-
Taylor & Francis Online. (2017). Matrix Effects and Application of Matrix Effect Factor. [Link]
-
ResearchGate. (n.d.). LC-MS/MS validation parameters for intra-and inter-day accuracy, precision, and recovery. [Link]
- Google Patents. (n.d.). CN103439423A - Method for rapidly detecting diethanol amine in cosmetics.
-
South American Journal of Clinical Research. (2014). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. [Link]
Sources
Technical Guide: Assessing Isotopic Purity of N,N-Dimethyl-1,3-propylenediamine-d6 (DMAPA-d6)
Executive Summary
N,N-Dimethyl-1,3-propylenediamine-d6 (DMAPA-d6) is the critical internal standard (IS) used for quantifying trace DMAPA levels in surfactants (e.g., cocamidopropyl betaine) and pharmaceutical intermediates.[1] Its reliability hinges on isotopic purity —specifically, the absence of the
This guide provides a rigorous, self-validating workflow to assess DMAPA-d6 quality.[1] We compare High-Grade (>99.5 atom % D) versus Standard-Grade (~98 atom % D) variants, demonstrating why "good enough" isotopic enrichment often fails in high-sensitivity LC-MS/MS applications.
Part 1: The Challenge of Isotopic Purity
In analytical workflows, DMAPA-d6 serves as a stable isotope-labeled internal standard (SIL-IS).[1] Ideally, it behaves chemically identically to native DMAPA but is mass-resolved by +6 Da.[1]
The Failure Mode:
Lower-grade synthesis often yields a Gaussian distribution of deuteration (
- Impurity: Causes mass spectral splitting, reducing signal intensity.[1]
- (Native) Impurity: The most dangerous contaminant. If your standard contains even 0.5% native DMAPA, your "blank" measurements will show background contamination, ruining the Limit of Quantitation (LOQ).
Comparative Performance Overview
| Feature | High-Grade DMAPA-d6 | Standard-Grade DMAPA-d6 | Impact on Data |
| Enrichment | ≥ 99.5 atom % D | ~98.0 atom % D | Sensitivity |
| < 0.01% | 0.1% - 0.5% | Accuracy (Bias) | |
| NMR (H-1) | Silent Methyl Region | Residual Methyl Singlet | Purity Verification |
| Primary Use | Trace Quantitation (ppb level) | Metabolic Tracing / High Conc.[1][2] | Application Fit |
Part 2: Analytical Methodologies (The "How-To")
To validate a batch of DMAPA-d6, you cannot rely on the Certificate of Analysis (CoA) alone. You must employ a dual-validation system: H-NMR for structural silence and HRMS for isotopic envelope calculation.[1]
Diagram 1: Isotopic Purity Validation Workflow
Caption: Dual-pathway validation workflow ensuring both structural integrity (NMR) and isotopic distribution (HRMS).
Part 3: Detailed Experimental Protocols
Protocol A: H-NMR "Silence" Check
Objective: Detect residual protons in the dimethylamine group. The methyl protons of native DMAPA appear as a sharp singlet at ~2.2 ppm. In DMAPA-d6, this peak should be absent.[1]
-
Solvent Selection: Use Chloroform-d (
) .[1]-
Reasoning:
can cause proton exchange on the primary and tertiary amines, broadening signals and complicating integration. keeps the amine protons distinct (though broad) and does not interfere with the methyl region.
-
-
Sample Prep: Dissolve 10 mg DMAPA-d6 in 600 µL
. -
Acquisition Parameters:
-
Pulse Angle: 30° or 90°.[1]
-
Relaxation Delay (
): ≥ 10 seconds . -
Why? Methyl protons have long
relaxation times. Short delays saturate the signal, underestimating the impurity. -
Scans: ≥ 64 (to resolve <1% impurities).
-
-
Analysis:
-
Calibrate TMS to 0.00 ppm.
-
Integrate the methylene triplet at ~2.7 ppm (assigned to
, 2H).[1] Set this integral to 2.00. -
Check the region at 2.15 – 2.25 ppm .
-
Calculation: If a peak exists, Integration / 6 = % Non-deuterated methyls.
-
Protocol B: HRMS Isotopic Envelope Calculation
Objective: Quantify the exact distribution of
-
Instrument: Q-TOF or Orbitrap (Resolution > 30,000).[1]
-
Infusion: Direct infusion at 5 µL/min. Concentration: 100 ng/mL in 50:50 Methanol:Water + 0.1% Formic Acid.
-
Data Processing:
-
Calculation:
[1]
Part 4: Comparative Data Analysis
The following data simulates a comparison between a premium supplier (Batch A) and a budget supplier (Batch B), reflecting typical findings in industrial QC.
Table 1: HRMS Isotopic Distribution[1]
| Isotopologue | Mass Shift | Batch A (Premium) | Batch B (Economy) | Significance |
| M+6 | 99.6% | 94.2% | Batch B loses 5% signal intensity immediately. | |
| M+5 | 0.3% | 4.1% | ||
| M+4 | < 0.1% | 1.2% | Indicates poor synthesis control. | |
| M+0 | Not Detected | 0.5% | CRITICAL FAILURE. |
Interpretation of Results
-
Batch A: Ideal for trace analysis. The absence of
means the internal standard will not contribute to the analyte signal. -
Batch B: If you add this IS at 1000 ng/mL, you are inadvertently adding 5 ng/mL of native DMAPA (
). If your LOQ for DMAPA is 1 ng/mL, this standard will cause a false positive 5x higher than your LOQ. [1]
Diagram 2: The "Cross-Talk" Effect in LC-MS[1]
Caption: Mechanism of analytical error. Impure IS contributes signal to the analyte channel, artificially inflating results.
Part 5: References
-
National Institute of Standards and Technology (NIST). 1,3-Propanediamine, N,N-dimethyl- (Native) Gas Phase Ion Energetics & Spectra.[1] NIST Chemistry WebBook, SRD 69.[2][3][4] [Link][1]
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.[1] (Establishes
relaxation protocols for qNMR). [Link][1] -
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. (Discusses the impact of isotopic purity on bioanalytical accuracy). [Link]
Sources
A Tale of Two Columns: A Comparative Guide to DMAPA-d6 Retention on C18 vs. HILIC
For researchers and drug development professionals, the accurate quantification of small polar molecules is a persistent analytical challenge. N,N-Dimethyl-1,3-propanediamine (DMAPA), a common impurity in cosmetic surfactants and an important industrial chemical, and its deuterated internal standard, DMAPA-d6, epitomize this challenge.[1][2] DMAPA-d6, being a small, highly polar, and basic compound, exhibits profoundly different behaviors depending on the chosen chromatographic mode.[3][4]
This guide provides an in-depth comparison of the retention behavior of DMAPA-d6 on two common yet fundamentally different stationary phases: the traditional C18 reversed-phase column and the increasingly popular Hydrophilic Interaction Liquid Chromatography (HILIC) column. We will explore the underlying separation mechanisms, present expected performance data, and provide detailed experimental protocols to guide your analytical method development.
Understanding the Analyte: Physicochemical Properties of DMAPA-d6
To understand its chromatographic behavior, we must first examine the properties of the parent molecule, DMAPA. As a deuterated standard, DMAPA-d6 is chemically identical for separation purposes and is designed to co-elute with the non-deuterated analyte.[5][6][7]
Key properties of DMAPA include:
-
High Polarity: With a LogPow (octanol-water partition coefficient) of -0.352, DMAPA is decidedly hydrophilic.[8]
-
High Water Solubility: It is completely miscible with water and other polar solvents.[8]
-
Basic Nature: As a diamine, it is a weak base.[3]
These characteristics are the primary determinants of its interaction with chromatographic stationary phases and are central to the challenges encountered in its analysis.
The C18 Challenge: A Story of Mismatch
Reversed-Phase (RP) chromatography, most commonly employing C18 (octadecylsilyl) columns, separates analytes based on hydrophobicity. The non-polar stationary phase retains hydrophobic compounds, while polar compounds have little affinity and elute quickly, often at or near the void volume.
Given DMAPA-d6's hydrophilic nature, its retention on a C18 column is predictably poor.[9] The weak hydrophobic interactions between the small alkyl portions of the molecule and the long C18 chains are insufficient to provide meaningful retention in a highly aqueous mobile phase. Furthermore, basic amines like DMAPA can exhibit poor peak shape on traditional silica-based C18 columns due to secondary ionic interactions with residual acidic silanol groups on the silica surface, leading to peak tailing.[10]
Historically, to overcome this lack of retention, analysts have resorted to pre-column derivatization. This involves chemically modifying the analyte to attach a large, non-polar group, thereby increasing its hydrophobicity. For instance, DMAPA has been derivatized with dansyl chloride to enable its analysis on a C18 column.[11][12] While effective, this adds complexity, time, and potential variability to the analytical workflow.
Caption: Weak interactions lead to poor retention on C18.
The HILIC Solution: A Perfect Partnership
Hydrophilic Interaction Liquid Chromatography (HILIC) is designed specifically for the retention and separation of polar compounds that are poorly retained in reversed-phase systems.[13][14] HILIC utilizes a polar stationary phase (e.g., bare silica, or phases bonded with diol, amide, or zwitterionic groups) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile.
The retention mechanism in HILIC is multimodal and complex, involving several key interactions:[15][16][17]
-
Partitioning: The polar stationary phase surface adsorbs a water-enriched layer from the mobile phase. Polar analytes like DMAPA-d6 can partition into this immobilized water layer and are thus retained.[13][15]
-
Electrostatic Interactions: Since DMAPA-d6 is basic, it will be protonated (positively charged) in acidic mobile phases. This positive charge can interact with negatively charged, deprotonated silanols on a silica-based HILIC stationary phase, contributing to retention via an ion-exchange mechanism.[16]
-
Hydrogen Bonding: The amine groups on DMAPA-d6 can form hydrogen bonds with the polar surface of the stationary phase, further enhancing retention.
This combination of mechanisms makes HILIC an ideal choice for the direct analysis of DMAPA-d6 without derivatization, as demonstrated by several successful UHPLC-MS/MS methods.[1][2][11][12]
Caption: Multiple interactions provide strong retention on HILIC.
Performance Comparison: C18 vs. HILIC
The choice between C18 and HILIC for DMAPA-d6 analysis results in dramatically different outcomes. The following table summarizes the expected performance based on the principles discussed.
| Feature | C18 (Reversed-Phase) | HILIC | Rationale |
| Primary Mechanism | Hydrophobic Interactions | Partitioning, Electrostatic Interactions, H-Bonding | C18 relies on non-polar affinity; HILIC utilizes multiple polar interaction modes.[15][16][18] |
| Analyte Retention | Very Poor / Near Void | Good / Excellent | DMAPA-d6 is highly polar and lacks the hydrophobicity needed for C18 retention.[9] |
| Need for Derivatization | Yes (Typically Required) | No | Derivatization is needed to increase hydrophobicity for C18, while HILIC retains the polar native form.[11][12] |
| Typical Mobile Phase | High Aqueous Content (e.g., >95% Water) | High Organic Content (e.g., >80% Acetonitrile) | RP uses water as the weak solvent; HILIC uses the organic solvent as the weak solvent.[15][17] |
| Sensitivity (LC-MS) | Lower | Higher | High organic mobile phase in HILIC promotes more efficient desolvation and ionization in the MS source. |
| Peak Shape | Prone to tailing due to silanol interactions | Generally good, especially with buffered mobile phases | Unmasked silanols on C18 can cause tailing for basic analytes; HILIC mechanisms are more favorable.[10] |
Experimental Protocols
The following protocols provide a starting point for the analysis of DMAPA-d6 on both column types, illustrating the practical differences in methodology.
Protocol 1: Analysis of DMAPA-d6 using HILIC (Recommended)
This protocol is based on established methods for the direct analysis of DMAPA in complex matrices and is the superior approach.[1][2]
-
Objective: To achieve robust retention and quantification of DMAPA-d6 without derivatization.
-
Workflow:
-
Sample Preparation: Dilute the sample containing DMAPA-d6 in a high organic solvent (e.g., 90:10 Acetonitrile:Water) to match the initial mobile phase conditions. This is crucial for good peak shape in HILIC.
-
LC System & Column:
-
Instrument: UHPLC system coupled to a triple quadrupole mass spectrometer (MS/MS).
-
Column: A HILIC column (e.g., core-shell silica-based, 100 x 2.1 mm, 1.7 µm).
-
-
Mobile Phase:
-
Solvent A: 10 mM Ammonium Formate in Water, pH 3.0.
-
Solvent B: Acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Gradient Program:
Time (min) %B (Acetonitrile) 0.0 95 3.0 70 3.1 50 4.0 50 4.1 95 | 6.0 | 95 |
-
-
Expected Outcome: A well-retained, sharp peak for DMAPA-d6, eluting within the gradient window (e.g., 2-3 minutes), well separated from the solvent front.
-
Protocol 2: Analysis of DMAPA-d6 using C18 with Derivatization (Illustrative)
This protocol demonstrates the additional steps required to analyze DMAPA-d6 on a C18 column, highlighting the method's complexity.[11][12]
-
Objective: To analyze DMAPA-d6 by increasing its hydrophobicity through chemical derivatization.
-
Workflow:
-
Derivatization Step:
-
To an aliquot of the sample, add a solution of dansyl chloride in acetone and a suitable buffer (e.g., sodium bicarbonate) to maintain alkaline pH.
-
Incubate the reaction mixture (e.g., 60 °C for 30 minutes) to form the dansylated DMAPA-d6 derivative.
-
Quench the reaction and dilute with the mobile phase.
-
-
LC System & Column:
-
Instrument: HPLC or UHPLC system with UV or MS/MS detection.
-
Column: C18 column (e.g., 150 x 4.6 mm, 5 µm).
-
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid.
-
Solvent B: Acetonitrile with 0.1% Formic Acid.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Gradient Program: Start with a higher aqueous percentage (e.g., 60% A) and ramp to a high organic percentage (e.g., 95% B) to elute the now-hydrophobic derivative.
-
-
Expected Outcome: A retained peak corresponding to the dansyl-DMAPA-d6 derivative. The retention time will be significantly longer than underivatized DMAPA-d6 but introduces potential issues of reaction efficiency and byproducts.
-
Conclusion and Recommendation
The physicochemical properties of DMAPA-d6 make it an unsuitable candidate for direct analysis on a traditional C18 reversed-phase column. The lack of hydrophobicity leads to negligible retention, necessitating a cumbersome and potentially variable derivatization step.
In contrast, HILIC is unequivocally the superior chromatographic technique for analyzing DMAPA-d6 . Its unique retention mechanisms, based on partitioning and polar interactions, are perfectly matched to the analyte's hydrophilic and basic nature. This results in robust retention, excellent peak shape, and higher sensitivity in LC-MS applications, all without the need for chemical derivatization. For any researcher developing methods for DMAPA or similar small polar amines, a HILIC column should be the first and preferred choice.
References
- ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis.
- Dr. Maisch. HILIC.
- Element Lab Solutions. (2024). HILIC – The Rising Star of Polar Chromatography.
- (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
- Bell, D.S. Retention and Selectivity of Stationary Phases Used in HILIC. LCGC International.
- AptoChem. (2008). Deuterated internal standards and bioanalysis.
- (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry.
- Welch Materials. (2025). [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds.
- Krasnikov, D. A., et al. (2021). Determination of residual dimethylaminopropylamine in aminopropylamides of fatty acid using high-performance liquid chromatography. ResearchGate.
- Benchchem. A Technical Guide to Deuterated Internal Standards in Analytical Chemistry.
- Wang, P., et al. (2016). Rapid determination of cocamidopropyl betaine impurities in cosmetic products by core-shell hydrophilic interaction liquid chromatography-tandem mass spectrometry. Journal of Chromatography A.
- (2018). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. MOJ Bioequivalence & Bioavailability.
- Ataman Kimya. DMAPA (DIMETHYLAMINOPROPYLAMINE).
- Wang, P., et al. (2016). Rapid determination of cocamidopropyl betaine impurities in cosmetic products by core-shell hydrophilic interaction liquid chromatography-tandem mass spectrometry. PubMed.
- (2025). Determination of Dimethylaminopropylamine in Alkylaminoamides by High-Performance Liquid Chromatography. ResearchGate.
- Dimethylaminopropylamine (DMAPA).
- DIMETHYLAMINOPROPYLAMINE (DMAPA).
- Retention Loss of Reversed-Phase Columns Using Highly Aqueous Mobile Phases: Fundamentals, Mechanism, and Practical Solutions. (2021). LCGC International.
- (2015). Screening of potentially genotoxic impurities in pharmaceuticals by LC-MS and CE-MS. DSpace.
- Walter, T. H., et al. (2005). Mechanism of retention loss when C8 and C18 HPLC columns are used with highly aqueous mobile phases. PubMed.
- (2009). Interesting retention time for C18 column. Chromatography Forum.
- Ataman Kimya. DMAPA.
- Eastman Chemical Company. (2019). Dimethylaminopropylamine (DMAPA) | TDS.
- SIELC Technologies. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column.
- Mechanisms of retention in HPLC Part 2.
- Accurate Prediction of Retention in Hydrophilic Interaction Chromatography (HILIC) by Back Calculation of High Pressure Liquid Chromatography (HPLC) Gradient Profiles. (2017). PMC.
- The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase. (2014).
- 7. Selectivity of Packing Materials in Reversed Phase Liquid Chromatography.
- COMPARISON OF THE PHASE RATIO FOR C18 HPLC COLUMNS USING THREE DIFFERENT ORGANIC MODIFIERS (METHANOL, ETHANOL AND ACETONITRILE.
- ChM. (2024). HILIC Retention Time Issues Addressed with New Approach. LCGC International.
- Retention Mechanisms in HILIC Chromatography: Important Considerations for Robust LC-MS Applications.
- Thermo Fisher Scientific. Technical Note: Hydrophilic Interaction Liquid Chromatography: Some Aspects of Solvent and Column Selectivity.
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A Senior Application Scientist's Guide to Inter-Laboratory Reproducibility of DMAPA Analysis Methods
Introduction: The Critical Need for Reproducible 3-Dimethylaminopropylamine (DMAPA) Analysis
3-Dimethylaminopropylamine (DMAPA) is a key intermediate in the synthesis of a variety of chemicals, including surfactants like cocamidopropyl betaine (CAPB) used extensively in personal care products, as well as in the production of polyurethane catalysts, water treatment agents, and pharmaceuticals.[1][2] As DMAPA can be a skin sensitizer, its presence as a residual impurity in consumer products is a significant quality and safety concern.[2] Consequently, robust and reproducible analytical methods for the quantification of DMAPA are paramount for regulatory compliance, quality control, and ensuring consumer safety.
This guide provides an in-depth comparison of the common analytical methods for DMAPA, with a focus on the factors influencing their inter-laboratory reproducibility. As a self-validating system, each protocol and recommendation herein is designed to empower researchers, scientists, and drug development professionals to not only select the most appropriate method for their needs but also to proactively address sources of variability, thereby fostering greater consistency of results across different laboratories.
Comparative Analysis of DMAPA Quantification Methods
The choice of an analytical method for DMAPA is often dictated by the sample matrix, the required sensitivity, and the available instrumentation. The most prevalent techniques include High-Performance Liquid Chromatography (HPLC) with derivatization, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography (GC), and Ion Chromatography (IC). Each method presents a unique set of advantages and challenges that directly impact its inter-laboratory reproducibility.
Methodology Overview
-
High-Performance Liquid Chromatography with UV/Fluorescence Detection (HPLC-UV/FLD): This is a widely adopted technique for DMAPA analysis. As DMAPA lacks a strong chromophore, pre-column derivatization is necessary to enable UV or fluorescence detection. Common derivatizing agents include salicylaldehyde and dansyl chloride.[3][4] The choice of derivatizing agent and the careful control of the derivatization reaction are critical for method reproducibility.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers high sensitivity and selectivity, often without the need for derivatization.[5] By monitoring specific precursor-to-product ion transitions, LC-MS/MS can provide excellent specificity, even in complex matrices. However, matrix effects can significantly impact reproducibility, necessitating the use of isotopically labeled internal standards for the most reliable results.[6]
-
Gas Chromatography (GC): GC-based methods, typically with a mass spectrometry (MS) detector, are also employed for DMAPA analysis.[7] Derivatization may be used to improve the chromatographic properties of DMAPA.[8] Challenges with this technique can arise from the thermal stability of the analyte and potential interactions with the complex sample matrix within the GC injector.[9]
-
Ion Chromatography (IC): IC can be used to separate and quantify ionic species like the protonated form of DMAPA.[8] This technique can be advantageous for its ability to directly analyze aqueous samples with minimal preparation. The choice of the ion-exchange column and eluent composition are key to achieving reproducible separations.[6]
Performance Comparison
The following table summarizes the key performance characteristics of the different analytical methods for DMAPA, providing a basis for selecting the most suitable technique.
| Parameter | HPLC-UV/FLD (with Derivatization) | LC-MS/MS | GC-MS | Ion Chromatography |
| Principle | Chromatographic separation of a derivatized analyte with UV or fluorescence detection. | Chromatographic separation followed by mass analysis of the analyte and its fragments. | Chromatographic separation of a volatile analyte or its derivative in the gas phase, followed by mass analysis. | Chromatographic separation based on ionic interactions. |
| Sensitivity | Moderate to High | Very High | High | Moderate |
| Selectivity | Good (dependent on chromatography and derivatization) | Excellent | Very Good | Good (can be susceptible to ionic interferences) |
| Matrix Applicability | Cosmetics, Industrial Intermediates[3][4] | Cosmetics, Biological Matrices[5] | Cosmetics, Industrial Samples[7] | Aqueous Samples, Surfactant Solutions[6] |
| Key Advantages | Widely available instrumentation, relatively low cost. | High sensitivity and specificity, can often be performed without derivatization.[5] | High resolving power, well-established technique. | Direct analysis of aqueous samples.[6] |
| Challenges for Reproducibility | Variability in derivatization efficiency, stability of the derivative.[10] | Matrix effects, instrument calibration and tuning differences between labs.[6][11] | Inlet discrimination, thermal degradation, matrix effects in the injector.[9] | Co-eluting ionic species, column performance variability. |
| Typical LOQ | ~1 mg/kg[12] | pg/mL to low ng/mL range[6] | ~1 mg/kg[7] | ppm range[6] |
Detailed Experimental Protocol: HPLC-UV Analysis of DMAPA with Salicylaldehyde Derivatization
This protocol is a representative example of a robust method for DMAPA quantification in a cosmetic intermediate matrix, based on published methodologies.[3] The causality behind each step is explained to enhance understanding and improve reproducibility.
1. Principle and Causality
DMAPA, a primary amine, reacts with salicylaldehyde to form a Schiff base, which is a stable, UV-active derivative. This allows for sensitive detection using a standard HPLC-UV system. The reaction is specific to primary amines under the controlled conditions, providing selectivity.
2. Reagents and Materials
-
DMAPA standard (≥99% purity)
-
Salicylaldehyde (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (≥98% purity)
-
Sample matrix (e.g., cocamidopropyl betaine)
-
Volumetric flasks, pipettes, and autosampler vials
3. Standard and Sample Preparation
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh DMAPA standard and dissolve in a known volume of acetonitrile. Causality: An accurate stock solution is fundamental for accurate quantification.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in acetonitrile to cover the desired calibration range (e.g., 1-50 µg/mL). Causality: A multi-point calibration curve is essential to demonstrate linearity and accurately quantify samples.
-
Sample Preparation: Accurately weigh a known amount of the sample matrix and dissolve it in acetonitrile. The sample concentration should be adjusted so that the expected DMAPA concentration falls within the calibration range. Causality: Accurate weighing and dilution are critical for accurate final concentration determination.
4. Derivatization Procedure
-
To 1 mL of each standard and sample solution in an autosampler vial, add a defined excess of salicylaldehyde solution (e.g., 100 µL of a 0.1 M solution in acetonitrile).
-
Vortex the vials for 30 seconds.
-
Allow the reaction to proceed at room temperature for a specified time (e.g., 30 minutes) before injection. Causality: A consistent and sufficient reaction time and reagent excess ensure complete and reproducible derivatization for all samples and standards.
5. HPLC-UV Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm). Causality: A C18 column provides good retention and separation for the relatively nonpolar Schiff base derivative.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). For example: 0-10 min, 30-70% acetonitrile; 10-15 min, 70% acetonitrile. Causality: The gradient elution ensures efficient separation of the derivative from the excess reagent and other matrix components. Formic acid helps to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C. Causality: A constant column temperature ensures reproducible retention times.
-
UV Detection: 254 nm or the wavelength of maximum absorbance for the DMAPA-salicylaldehyde derivative. Causality: Detection at the absorbance maximum provides the best sensitivity.
6. Data Analysis
-
Construct a calibration curve by plotting the peak area of the DMAPA derivative against the concentration of the standards.
-
Determine the concentration of DMAPA in the samples by interpolating their peak areas from the calibration curve.
Achieving Inter-Laboratory Reproducibility: A Deeper Dive
The absence of formal round-robin studies for DMAPA analysis necessitates a proactive approach to ensuring inter-laboratory reproducibility. The following sections detail the critical factors that can introduce variability and provide recommendations for their mitigation.
Key Factors Influencing Reproducibility
The reproducibility of DMAPA analysis is a multifactorial issue, with potential sources of variability at every stage of the analytical workflow.
Caption: Factors impacting inter-laboratory reproducibility of DMAPA analysis.
1. Sample Preparation:
-
Matrix Complexity: Cosmetic and industrial samples can be complex, containing surfactants, oils, and other additives that can interfere with the analysis.
-
Extraction Efficiency: The efficiency of extracting DMAPA from the sample matrix can vary depending on the solvent used and the extraction technique (e.g., sonication, vortexing).
-
Recommendation: A standardized and well-documented sample preparation protocol is crucial. For LC-MS/MS, the use of a stable isotope-labeled internal standard (SIL-IS) added at the beginning of the sample preparation process is the gold standard for correcting for variability in extraction and matrix effects.
2. Derivatization (for HPLC-UV/FLD):
-
Reaction Conditions: The efficiency of the derivatization reaction is sensitive to temperature, pH, reaction time, and the ratio of derivatizing agent to analyte.
-
Reagent Stability: The stability of the derivatizing agent and the resulting derivative can impact the accuracy of the results.
-
Recommendation: The derivatization protocol must be meticulously controlled and standardized across laboratories. This includes specifying the source and purity of the derivatizing agent, the precise reaction time and temperature, and the method for quenching the reaction if necessary.
3. Chromatographic Separation:
-
Column Variability: Batch-to-batch and manufacturer-to-manufacturer differences in chromatographic columns can lead to shifts in retention time and changes in resolution.
-
Mobile Phase Preparation: Variations in the preparation of the mobile phase, such as pH adjustments and solvent ratios, can significantly affect retention and selectivity.
-
Recommendation: The make, model, and dimensions of the analytical column should be clearly specified. Mobile phase preparation should follow a detailed SOP, including the use of calibrated pH meters and volumetric glassware.
4. Detection and Data Analysis:
-
Instrument Calibration: Differences in detector response and calibration can be a major source of inter-laboratory variability.
-
Integration Parameters: The way chromatographic peaks are integrated can vary between software and analysts, leading to different results.
-
Recommendation: Regular and consistent instrument calibration using certified reference materials is essential. A standardized protocol for peak integration, including parameters like peak width and threshold, should be established.
Workflow for Enhancing Reproducibility
The following workflow illustrates the key decision points and control measures for establishing a reproducible DMAPA analysis method across multiple laboratories.
Caption: A workflow for establishing and maintaining inter-laboratory reproducibility.
Conclusion and Future Outlook
While a variety of robust analytical methods exist for the quantification of DMAPA, achieving high inter-laboratory reproducibility remains a significant challenge that requires a concerted effort. The lack of formal inter-laboratory comparison studies underscores the need for greater collaboration within the scientific community. By adopting standardized protocols, utilizing appropriate reference materials, and understanding the critical parameters that influence method performance, researchers and analysts can significantly improve the consistency and reliability of DMAPA analysis.
For the highest level of confidence in inter-laboratory comparisons, LC-MS/MS with the use of a stable isotope-labeled internal standard is the recommended approach due to its inherent specificity and ability to correct for matrix-induced variations. However, with careful control of the derivatization and chromatographic conditions, HPLC-UV/FLD can also provide reproducible results. Ultimately, a commitment to sound analytical principles and open communication between laboratories is the cornerstone of achieving reproducible DMAPA analysis and ensuring product safety and quality.
References
-
Determination of Dimethylaminopropylamine in Alkylaminoamides by High-Performance Liquid Chromatography. Scribd. [Link]
-
Rapid determination of cocamidopropyl betaine impurities in cosmetic products by core-shell hydrophilic interaction liquid chromatography-tandem mass spectrometry. PubMed. [Link]
-
Determination of residual dimethylaminopropylamine in aminopropylamides of fatty acid using high-performance liquid chromatography. ResearchGate. [Link]
-
Rapid determination of cocamidopropyl betaine impurities in cosmetic products by core-shell hydrophilic interaction liquid chromatography-tandem. ScienceDirect. [Link]
-
Determination of Dimethylaminopropylamine in Alkylaminoamides by High-Performance Liquid Chromatography. ResearchGate. [Link]
-
Analysis of trace levels of toxic N,N-dimethylaminopropylamine in alkylamidobetaines by ion-chromatography. Zenodo. [Link]
-
Determination of DMAPA (Dimethylaminopropylamine) in alkylamidopropylamine as a by-product (< 50ppm). GC or HPLC?. ResearchGate. [Link]
-
Variability analysis of LC-MS experimental factors and their impact on machine learning. PMC. [Link]
-
Determination of trace impurities in cosmetic intermediates by ion mobility spectrometry. PubMed. [Link]
-
Dimethylaminopropylamine DMAPA - analysis. Analytice. [Link]
-
Dimethylaminopropylamine Market Size, Share Report, 2030. Grand View Research. [Link]
-
Recommended Protocol for Round Robin Studies in Additive Manufacturing. PMC - NIH. [Link]
-
PHARMACEUTICAL ROUND ROBIN FOR QUANTITATIVE PHASE ANALYSES. International Centre for Diffraction Data. [Link]
-
Determination of 3-Dimethylaminopropylamine in Food Simulating Extracts of Ion Exchange Resins 1998 HHS/FDA. Standards Incorporated by Reference (SIBR) Database. [Link]
-
GREEN Fatty Acid Amidopropyl Dimethylamines CIR EXPERT PANEL MEETING JUNE 11-12, 2012. Cosmetic Ingredient Review. [Link]
-
Dimethylaminopropylamine (DMAPA) Market Size, Share & Industry Outlook, 2031. Allied Market Research. [Link]
-
Safety Assessment of Fatty Acid Amidopropyl Dimethylamines as Used in Cosmetics. Cosmetic Ingredient Review. [Link]
-
Determination of residual dimethylaminopropylamine in aminopropylamides of fatty acid using high-performance liquid chromatography. Industrial laboratory. Diagnostics of materials. [Link]
-
Dimethylaminopropylamine (DMAPA) - analysis. Analytice. [Link]
-
Dimethylaminopropylamine DMAPA - analysis. Analytice. [Link]
-
Analysis of trace levels of toxic N,N-dimethylaminopropylamine in alkylamidobetaines by ion-chromatography. ResearchGate. [Link]
-
Safety Assessment of Fatty Acid Amidopropyl Dimethylamines as Used in Cosmetics. cir-safety.org. [Link]
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regulatory compliance for DMAPA testing in personal care products
Regulatory Compliance Guide: Trace Determination of DMAPA in Personal Care Matrices
Part 1: The Regulatory Imperative
In the development of amphoteric surfactants like Cocamidopropyl Betaine (CAPB), 3-dimethylaminopropylamine (DMAPA) is a critical intermediate. However, it is also a potent skin sensitizer. The divergence between a safe product and a regulatory recall lies in the parts-per-million (ppm) range.
Regulatory bodies have shifted from general safety assessments to strict quantitative thresholds.
-
EU (SCCS): The Scientific Committee on Consumer Safety (SCCS/1246/09) emphasizes that the sensitization potential of CAPB is driven by impurities. The industry standard for "low-sensitizing" CAPB requires residual DMAPA levels < 15 ppm (and often < 10 ppm for premium grades).
-
US (CIR): The Cosmetic Ingredient Review Expert Panel concludes that CAPB is safe only when formulated to be "non-sensitizing," effectively mandating rigorous impurity control.
The Challenge: Detecting <15 ppm of a small, polar amine within a matrix of 300,000 ppm surfactant (CAPB) creates a massive "signal-to-noise" and "matrix suppression" challenge.
Part 2: Methodological Comparison
As researchers, we must choose between accessibility (HPLC-UV) and sensitivity/specificity (LC-MS/MS).
Comparative Performance Matrix
| Feature | Method A: HPLC-UV (Derivatization) | Method B: HILIC-MS/MS (Direct) |
| Principle | Chemical labeling of amine with chromophore (e.g., FMOC-Cl, DNCB). | Direct ionization of polar amine on Hydrophilic Interaction column. |
| LOD (Limit of Detection) | ~ 5 - 10 ppm | < 0.5 ppm |
| Specificity | Moderate. Matrix components can co-derivatize, causing interference. | High. Mass filtration (MRM) eliminates isobaric interferences. |
| Throughput | Low. Requires 30-60 min incubation/prep time. | High. "Dilute-and-shoot" or rapid SPE. |
| Matrix Tolerance | Low. Surfactants can foul UV flow cells or co-elute. | Moderate. Requires Stable Isotope Dilution to correct suppression. |
| Verdict | Legacy/QC. Good for raw material synthesis control (>50 ppm). | Compliance/R&D. Essential for final formulation trace analysis (<15 ppm). |
Part 3: Strategic Decision Workflow
The following logic gate determines the appropriate analytical route based on your specific compliance needs.
Figure 1: Decision tree for selecting the analytical method based on regulatory thresholds and sample matrix complexity.
Part 4: The Gold Standard Protocol (HILIC-MS/MS)
Rationale: We utilize Hydrophilic Interaction Liquid Chromatography (HILIC) because DMAPA is too polar to retain on standard C18 columns without ion-pairing reagents (which suppress MS signals). We use DMAPA-d6 (deuterated internal standard) to normalize the massive ion suppression caused by the surfactant matrix.
Reagents & Standards
-
Target Analyte: 3-Dimethylaminopropylamine (DMAPA), >99% purity.
-
Internal Standard (IS): DMAPA-d6 (Hexadeutero-dimethylaminopropylamine). Critical: Do not proceed without this. External calibration fails in surfactant matrices.
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
Sample Preparation (The "Dilute-and-Shoot" Approach)
-
Step 1: Weigh 0.1 g of cosmetic sample into a 15 mL centrifuge tube.
-
Step 2: Add 50 µL of IS Working Solution (10 µg/mL DMAPA-d6).
-
Step 3: Vortex for 1 min to disperse the surfactant micelle structure.
-
Step 4: Dilute to 10 mL with Acetonitrile (precipitates some salts/polymers).
-
Step 5: Centrifuge at 10,000 rpm for 10 mins.
-
Step 6: Filter supernatant through a 0.2 µm PTFE filter into an amber vial.
Instrumental Conditions
-
Column: Silica-based HILIC or Amide-HILIC (e.g., 2.1 x 100 mm, 1.7 µm).
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-1 min: 95% B (High organic to retain polar amine).
-
1-5 min: Ramp to 60% B.
-
5-7 min: Hold 60% B (Elute surfactant).
-
7.1 min: Re-equilibrate 95% B.
-
-
MS/MS Transitions (ESI Positive):
-
DMAPA (Quant): 103.1 → 58.1 (Collision Energy: ~15-20 eV).
-
DMAPA (Qual): 103.1 → 86.1.
-
DMAPA-d6 (IS): 109.1 → 64.1.
-
Part 5: Data Visualization & Workflow
The following diagram illustrates the critical separation mechanism. In HILIC, water forms a stagnant layer on the silica surface. The polar DMAPA partitions into this water layer, separating it from the hydrophobic CAPB surfactant which elutes earlier or is washed out.
Figure 2: HILIC-MS/MS analytical workflow emphasizing the internal standard addition prior to extraction.
Part 6: Validation & Matrix Effects
To ensure "Trustworthiness" (the T in E-E-A-T), you must calculate the Matrix Effect Factor (MEF) .
Experiment:
-
Prepare a standard in pure solvent (Area_solvent).
-
Prepare a "post-extraction spike" in the sample matrix (Area_matrix).
Calculation:
-
Result Interpretation:
-
If MEF is < -20% (Ion Suppression), your sensitivity is compromised.
-
Solution: Increase the dilution factor or switch to the DMAPA-d6 internal standard, which will experience the exact same suppression, mathematically cancelling out the error.
-
References
-
SCCS (Scientific Committee on Consumer Safety). (2009). Opinion on alkyl (C16, C18, C22) trimethylammonium chloride and other alkylamines. SCCS/1246/09. European Commission.[1] Link
-
Cosmetic Ingredient Review (CIR). (2012).[2] Final Report of the Cosmetic Ingredient Review Expert Panel on the Safety Assessment of Cocamidopropyl betaine (CAPB).[2][3][4] Journal of the American College of Toxicology.[3][5] Link
-
Wang, P., & Zhou, W. (2016).[6][7] Rapid determination of cocamidopropyl betaine impurities in cosmetic products by core-shell hydrophilic interaction liquid chromatography-tandem mass spectrometry.[6][7][8] Journal of Chromatography A. Link
-
Assis, R. M., et al. (2017).[6] Determination of Dimethylaminopropylamine in Alkylaminoamides by High-Performance Liquid Chromatography. ResearchGate.[7] Link
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of N,N-Dimethyl-1,3-propylenediamine-d6
In modern drug development and scientific research, deuterated compounds like N,N-Dimethyl-1,3-propylenediamine-d6 are invaluable tools. The substitution of hydrogen with deuterium can alter metabolic pathways, providing significant advantages in pharmacokinetic studies. However, this isotopic labeling does not alter the inherent chemical hazards of the parent molecule. N,N-Dimethyl-1,3-propylenediamine is a flammable, corrosive, and toxic substance, and its deuterated analogue must be handled with the same high degree of care.[1]
This guide provides a comprehensive, step-by-step protocol for the proper disposal of N,N-Dimethyl-1,3-propylenediamine-d6, ensuring the safety of laboratory personnel and compliance with environmental regulations. Our approach moves beyond a simple checklist, delving into the causality behind each procedural step to build a framework of self-validating safety and trust.
Section 1: Hazard Profile and Regulatory Imperative
Understanding the "why" is critical to appreciating the importance of each step in a disposal protocol. The hazards associated with N,N-Dimethyl-1,3-propylenediamine dictate its classification as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), which is enforced by the U.S. Environmental Protection Agency (EPA).[2] This "cradle-to-grave" regulation ensures that hazardous waste is managed safely from generation to final disposal.[2][3]
The compound's hazardous nature is defined by several key characteristics:
-
Ignitability : With a low flash point, it can easily ignite and form explosive mixtures with air at room temperature.[1][4]
-
Corrosivity : As a diamine, it is alkaline and causes severe burns to skin and eyes upon contact.[1][5][6]
-
Toxicity : It is classified as harmful if swallowed and toxic upon skin contact.
These properties mandate that N,N-Dimethyl-1,3-propylenediamine-d6 cannot be disposed of via standard drains or in regular trash.
| Hazard Characteristic | Classification & Data | Regulatory Implication (RCRA) |
| Flammability | Flammable Liquid, Category 3. Flash Point: ~20-35°C[1][4] | Ignitable Waste (D001) |
| Corrosivity | Skin Corrosion, Sub-category 1B. Causes severe skin burns and eye damage. | Corrosive Waste (D002) |
| Acute Toxicity | Oral: Category 4 (Harmful). Dermal: Category 3 (Toxic). | Toxic Waste |
| Transport Designation | UN2733 or UN2734; AMINES, FLAMMABLE, CORROSIVE, N.O.S.[1][6] | Requires specific labeling & transport |
Section 2: Standard Operating Procedure for Disposal
This protocol ensures that waste N,N-Dimethyl-1,3-propylenediamine-d6 is handled, segregated, and stored in a manner that mitigates risk and ensures regulatory compliance.
Required Personal Protective Equipment (PPE)
Before handling the waste chemical, ensure the following PPE is worn to prevent exposure. The corrosivity and dermal toxicity of this compound make skin and eye protection paramount.
-
Eye Protection : Chemical splash goggles and a face shield.[7]
-
Hand Protection : Chemical-resistant gloves (e.g., nitrile or neoprene). Always consult a glove compatibility chart.
-
Body Protection : A flame-resistant lab coat and closed-toe shoes.
-
Ventilation : All handling of open containers must occur within a certified chemical fume hood.
Waste Collection and Segregation
The principle of waste segregation is to prevent dangerous chemical reactions within a waste container. N,N-Dimethyl-1,3-propylenediamine is incompatible with acids and strong oxidizing agents.[1][4][6]
Step-by-Step Protocol:
-
Obtain a Designated Waste Container : Procure a clearly labeled, compatible waste container from your institution's Environmental Health & Safety (EHS) department. The container must be made of a material that will not react with the amine (e.g., high-density polyethylene).
-
Label the Container : Before adding any waste, label the container with the words "HAZARDOUS WASTE," the full chemical name ("N,N-Dimethyl-1,3-propylenediamine-d6"), and list all applicable hazards (Flammable, Corrosive, Toxic).[8]
-
Segregate the Waste : This container is exclusively for N,N-Dimethyl-1,3-propylenediamine-d6 and materials contaminated with it (e.g., rinsed vials, contaminated pipette tips).
-
Transfer the Waste : Carefully transfer the waste into the designated container inside a chemical fume hood.
-
Secure the Container : Keep the container securely closed at all times, except when actively adding waste.[8]
On-Site Storage and Accumulation
Proper storage while awaiting pickup is a critical component of the RCRA regulations.
-
Designated Area : Store the sealed waste container in a designated satellite accumulation area. This area must be at or near the point of generation and under the control of the laboratory personnel.[8]
-
Secondary Containment : Place the waste container in a secondary containment bin that is large enough to hold the entire volume of the container in case of a leak.
-
Maintain Separation : Ensure the storage area is away from heat, sparks, open flames, and incompatible materials.
Arranging for Final Disposal
The final step is to hand off the waste to trained professionals for transport and disposal.
-
Contact EHS : Once the container is full or you have reached your site's accumulation time limit (e.g., 90 or 180 days, depending on your generator status), contact your institution's EHS department to schedule a pickup.[10]
-
Documentation : Your EHS department will handle the creation of a hazardous waste manifest, a legal document that tracks the waste from your lab to its final destination at a licensed Treatment, Storage, and Disposal Facility (TSDF).[11]
-
Disposal Method : The TSDF will use a licensed method, such as high-temperature incineration, to safely destroy the chemical waste.[12]
Section 3: Disposal Decision Workflow
The following diagram outlines the critical decision points in the disposal process for N,N-Dimethyl-1,3-propylenediamine-d6.
Caption: Decision workflow for the safe disposal of N,N-Dimethyl-1,3-propylenediamine-d6.
Section 4: Emergency Procedures
In the event of an accidental spill or exposure, immediate and correct action is crucial.
Spill Cleanup
-
Evacuate and Alert : Alert personnel in the immediate area and evacuate if the spill is large.
-
Control Ignition Sources : Remove all sources of ignition from the area.[6][7]
-
Ventilate : Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain the Spill : Use an inert absorbent material like sand, vermiculite, or a commercial spill kit.[6] Do not use combustible materials like paper towels to absorb the bulk of the liquid.
-
Collect Waste : Using non-sparking tools, carefully collect the absorbent material and place it in your designated hazardous waste container.[6][13]
-
Decontaminate : Clean the spill area with a suitable solvent, and dispose of all cleanup materials as hazardous waste.
First Aid and Exposure
-
Skin Contact : Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4][6] Seek immediate medical attention.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][6] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation : Move the person to fresh air and keep them comfortable for breathing.[4] Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting.[4] Rinse the mouth with water. Seek immediate medical attention.
By adhering to this comprehensive guide, researchers can ensure the safe and compliant disposal of N,N-Dimethyl-1,3-propylenediamine-d6, protecting themselves, their colleagues, and the environment.
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1,3-Propanediamine, N,N-dimethyl-: Human health tier II assessment. (2015). Australian Government Department of Health. [Link]
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How to Properly Manage Hazardous Waste Under EPA Regulations. ERG Environmental. [Link]
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Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022). Tetra Tech. [Link]
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Steps in Complying with Regulations for Hazardous Waste. (2025). US EPA. [Link]
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Waste, Chemical, and Cleanup Enforcement. (2025). US EPA. [Link]
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Learn the Basics of Hazardous Waste. (2025). US EPA. [Link]
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ICSC 1227 - 3-DIMETHYLAMINOPROPYLAMINE. International Chemical Safety Cards (ICSCs). [Link]
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SOP for Disposal of Expired Chemicals, Reagents, Solvents and Micro-biological Medium. Pharmaceutical Guidelines. [Link]
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How to Dispose of Solvents: Safe and Responsible Methods. (2023). Environmental Marketing Services. [Link]
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Safety Data Sheet: N'-[3-(dimethylamino)propyl]-N,N-dimethylpropane-1,3-diamine. (2019). Chemos GmbH&Co.KG. [Link]
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Disposal Standards. Department of Biology, University of York. [Link]
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Resource Conservation and Recovery Act (RCRA) Overview. (2025). US EPA. [Link]
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Proper Disposal of Solvents: A Guide to Safe and Responsible Practices. (2023). Maratek. [Link]
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Summary Of Procedures For Handling USEPA-Cincinnati Wastes (RCRA Waste Disposal Manual). (1993). US EPA. [Link]
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RCRA Regulations Explained. National Environmental Trainers. [Link]
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RCRA: Resource Conservation & Recovery Act. HazChem Environmental. [Link]
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Waste Characterization Regulations: A Guide to Compliance with the RCRA. (2023). ALS Global. [Link]
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Personal protective equipment for handling N,N-Dimethyl-1,3-propylenediamine-d6
Executive Summary: The Dual-Risk Protocol
Handling N,N-Dimethyl-1,3-propylenediamine-d6 (DMAPA-d6) presents a unique dual-risk scenario common in isotopic chemistry but often overlooked in standard safety data sheets (SDS).
-
Biological Risk: The parent compound is a potent sensitizer and corrosive . Exposure leads not just to immediate burns but to long-term immunological sensitization (chemical asthma/dermatitis).
-
Data Integrity Risk: The d6 isotopologue is chemically equivalent to the parent but physically distinct. It is hygroscopic . Exposure to atmospheric moisture causes rapid Proton-Deuterium (H/D) exchange, rendering the expensive standard analytically useless for Mass Spectrometry (MS) or NMR applications.
This guide synthesizes containment strategies that protect you from the amine and the compound from the environment.[1]
Hazard Assessment & Mechanism
Before selecting PPE, we must understand the chemical behaviors driving the risk.
| Hazard Class | Classification | Mechanism of Action |
| Corrosivity | Skin Corr.[2][3][4] 1B | High pH (alkaline) causes saponification of skin lipids, leading to deep tissue necrosis. |
| Sensitization | Skin Sens. 1 | Low molecular weight amines penetrate the stratum corneum and bind to skin proteins (haptenization), triggering T-cell mediated immune responses. |
| Flammability | Flam.[2][3][4][5][6] Liq. 3 | Flash point (~32°C) is near ambient lab temperatures. Vapors travel along benches to ignition sources. |
| Isotopic Instability | N/A (Quality) | The amine protons are labile. Atmospheric |
Personal Protective Equipment (PPE) Matrix
Standard "lab safety" advice is insufficient for diamines. Latex gloves, for instance, are permeable to low-molecular-weight amines.
Hand Protection Strategy
Core Directive: Do not rely on standard 4-mil nitrile gloves for prolonged protection.
-
Primary Barrier (Routine Handling): Double-gloving is required.
-
Inner Layer: 4-mil Nitrile (inspection layer).
-
Outer Layer: Minimum 5-8 mil Nitrile or Neoprene.
-
Protocol: Change outer glove immediately upon splash. Amines can permeate nitrile in <15 minutes without visible degradation.
-
-
Critical Barrier (Spill Cleanup/Transfer): EVOH Laminate (e.g., Silver Shield™).
-
Why: These provide >4-hour breakthrough time against amines but offer poor dexterity. Use as a liner under a nitrile outer glove for grip.
-
Respiratory & Eye Protection[4][5][7][8]
-
Eyes: Chemical Splash Goggles (indirect vent) are mandatory. Face shields are required if pouring volumes >10 mL outside a closed system.
-
Lungs: All work must occur in a certified fume hood.
-
Respirator Backup: If hood containment is breached, use a full-face respirator with Amine/Organic Vapor (OV/AG) cartridges. Note: Standard OV cartridges may not effectively arrest amine vapors due to poor adsorption capacity for alkaline gases.
-
PPE Decision Logic (Visualization)
Figure 1: PPE Selection Logic based on volume and engineering controls.
Operational Workflow: The "Dry-Amine" Protocol
This workflow ensures the d6 label integrity while preventing exposure.
Phase 1: Preparation (The Inert Barrier)
-
Environment: All aliquoting should ideally occur in a glove box under Nitrogen/Argon. If a glove box is unavailable, use a Schlenk line technique or an inverted funnel delivery system in a fume hood.
-
Equipment: Oven-dry all glassware (vials, syringes) to remove surface moisture.
-
Staging: Place a "dry waste" container (sealable jar) inside the hood for contaminated wipes to prevent amine vapors from off-gassing in the general lab trash.
Phase 2: Active Handling (Syringe Transfer)
-
Do not pour. Pouring increases surface area for oxidation and moisture uptake.
-
Technique:
-
Purge the source bottle with inert gas (balloon or line).
-
Insert a long-needle gas-tight syringe through the septum.
-
Draw liquid slowly to prevent cavitation (bubble formation).
-
Transfer directly to the reaction vessel or weighing vial (pre-filled with solvent if possible).
-
Phase 3: Decontamination
-
Neutralization: Wipe drips immediately with a dilute acetic acid solution (or vinegar) on a Kimwipe. This converts the volatile free amine into a non-volatile, water-soluble salt (acetate), reducing vapor pressure and skin risk.
-
Final Wipe: Follow with an ethanol wipe, then water.
Workflow Diagram
Figure 2: Closed-system handling workflow to prevent moisture ingress and exposure.
Emergency Response & Disposal
Exposure Response
-
Skin Contact: Immediate flush with water for 15 minutes .[3] Do not use vinegar on skin burns (exothermic neutralization can aggravate tissue damage); use water only.
-
Eye Contact: Flush for 15 minutes, holding eyelids open. Immediate ophthalmological consult is required due to the alkaline nature of the burn (alkalis penetrate deeper than acids).
Disposal Compliance
Deuterated amines must be disposed of as Hazardous Chemical Waste .
-
Segregation: NEVER mix amine waste with:
-
Acids: Violent exothermic reaction.
-
Oxidizers: Potential for fire or explosion.[4]
-
Halogenated Solvents: Can react exothermically over time.
-
-
Labeling: Label clearly as "Basic Organic Waste" or "Amines, Flammable, Corrosive."
-
Container: Store waste in HDPE or glass containers. Avoid metal containers if corrosion is a concern, though stainless steel is generally resistant to amines.
References
-
National Center for Biotechnology Information (PubChem). Compound Summary for CID 8086, 3-(Dimethylamino)propylamine (Parent Compound). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
